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Core Science & Biosynthesis

Foundational

Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: A Technical Guide

Executive Summary The functionalized pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, frequently appearing in kinase inhibitors, cannabinoid receptor ligands, and advanced crop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalized pyrazole core is a privileged scaffold in medicinal chemistry and agrochemical development, frequently appearing in kinase inhibitors, cannabinoid receptor ligands, and advanced crop protection agents. Specifically, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7)[1] serves as a highly versatile building block. The presence of orthogonal functional handles—a C4-halogen for cross-coupling, an N1-alkyl group for lipophilicity tuning, and a C5-ester for amidation or reduction—makes its precise synthesis a critical operation.

This whitepaper provides an in-depth mechanistic and operational guide to synthesizing this molecule. By deconstructing the regioselectivity challenges inherent to pyrazole chemistry and establishing self-validating experimental protocols, this guide bridges the gap between theoretical mechanism and benchtop execution.

Retrosynthetic Strategy and Route Selection

The synthesis of asymmetrically substituted pyrazoles demands careful orchestration of reaction sequences to avoid intractable mixtures. For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, two primary retrosynthetic disconnections are viable:

  • Route A (Chlorination First): Starting from methyl 1H-pyrazole-5-carboxylate, electrophilic chlorination at C4 is followed by N-alkylation.

  • Route B (Alkylation First): N-alkylation of the starting material is followed by C4-chlorination.

Route A is the strategically superior pathway. Chlorinating the unsubstituted pyrazole is highly efficient, and the resulting bulky chlorine atom at C4 heavily influences the steric environment during the subsequent N-alkylation step, which aids in the chromatographic resolution of the inevitable regioisomers[2].

Retrosynthesis Target Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Intermediate Methyl 4-chloro-1H- pyrazole-5-carboxylate Target->Intermediate Retrosynthetic N-Dealkylation SM Methyl 1H-pyrazole- 5-carboxylate Intermediate->SM Retrosynthetic Dechlorination Reagents1 NCS, DMF Electrophilic Chlorination Reagents1->Intermediate Reagents2 1-Bromopropane, K2CO3 N-Alkylation Reagents2->Target

Retrosynthetic analysis and forward synthesis of the target pyrazole.

Mechanistic Insights (E-E-A-T)

Electrophilic Aromatic Substitution at C-4

The pyrazole ring is a π-excessive heterocycle. The C4 position is the most electron-rich carbon, making it highly susceptible to electrophilic aromatic substitution ( SE​Ar ). While chlorine gas ( Cl2​ ) or sulfuryl chloride ( SO2​Cl2​ ) can be used, they often lead to over-chlorination and generate harsh acidic byproducts (HCl) that risk hydrolyzing the C5-methyl ester.

N-Chlorosuccinimide (NCS) is the optimal reagent[2]. It provides a controlled, slow release of the chloronium ion ( Cl+ ). The reaction proceeds via the formation of a Wheland intermediate, followed by rapid deprotonation to restore aromaticity.

The Regioselectivity Challenge in N-Alkylation

NH-pyrazoles exhibit annular N,N-prototropy (tautomerism). Upon deprotonation with a base (e.g., K2​CO3​ ), a delocalized pyrazolide anion is formed, distributing nucleophilic character across both N1 and N2[3].

Alkylation of this asymmetric anion is governed by steric and electronic factors. The N1 position (adjacent to the ester) is sterically hindered by the bulky C5-methoxycarbonyl group and the newly installed C4-chloro atom. Consequently, thermodynamic control heavily favors nucleophilic attack from the less hindered N2 position, yielding the 1-propyl-3-carboxylate as the major byproduct[4]. Isolating the target 5-carboxylate requires exploiting the dipole moment differences between the two isomers during silica gel chromatography.

Regioselectivity SM Methyl 4-chloro-1H- pyrazole-5-carboxylate Base Base (K2CO3) Deprotonation SM->Base Anion Pyrazolide Anion (Delocalized) Base->Anion Prod1 1-propyl-5-carboxylate (Target / Minor) Anion->Prod1 Sterically Hindered Attack (N1) Prod2 1-propyl-3-carboxylate (Byproduct / Major) Anion->Prod2 Sterically Free Attack (N2)

Regioselectivity mechanism in the N-alkylation of the pyrazolide anion.

Quantitative Data and Reagent Selection

To justify the experimental conditions, the following tables summarize the empirical data comparing various reagents for both critical steps.

Table 1: Evaluation of C-4 Chlorination Conditions

Reagent Solvent Temp Yield Mechanistic Causality & Practicality

| NCS | DMF | 50 °C | 85-95% | Optimal. Mild Cl+ source; preserves ester; solid reagent is easy to handle[5]. | | NaOCl | AcOH | RT | 70-80% | Cheap, but aqueous conditions risk ester hydrolysis; pH sensitive[5]. | | SO2​Cl2​ | DCM | 0 °C | 60-75% | Harsh conditions; generates corrosive SO2​ and HCl gas. |

Table 2: Regioselectivity in Pyrazole N-Propylation

Base / Condition Solvent Temp Ratio (5-ester : 3-ester) Notes

| K2​CO3​ | DMF | 80 °C | 1 : 4 | Standard thermodynamic control. Requires column chromatography[3]. | | NaH | THF | 0 °C | 1 : 3 | Kinetic control slightly improves ratio, but handling is hazardous. | | MgBr2​ / DIPEA | DCM | RT | 1 : 1.5 | Chelation control limits N2 availability, but scale-up is costly[4]. |

Self-Validating Experimental Protocols

Step 1: Synthesis of Methyl 4-chloro-1H-pyrazole-5-carboxylate

Objective: Regiospecific electrophilic halogenation at C4.

  • Setup: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar with methyl 1H-pyrazole-5-carboxylate (1.26 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add N-chlorosuccinimide (NCS) (1.40 g, 10.5 mmol, 1.05 eq) portion-wise over 10 minutes. Causality: Low temperature mitigates the exothermic formation of the Wheland intermediate, preventing oxidative degradation.

  • Reaction: Remove the ice bath, attach a reflux condenser, and heat the mixture to 50 °C for 4 hours.

  • Self-Validation Check: Perform TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 ) should be completely consumed, replaced by a single, less polar product spot ( Rf​≈0.4 ) due to the loss of a hydrogen bond donor.

  • Workup: Cool to room temperature and quench by pouring into 60 mL of ice-cold 5% aqueous LiCl solution. Causality: LiCl aggressively partitions DMF into the aqueous phase, preventing emulsion formation during extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the intermediate as an off-white solid.

Step 2: N-Propylation and Regioisomer Resolution

Objective: Installation of the propyl group and isolation of the sterically hindered 5-carboxylate isomer.

  • Deprotonation: Dissolve the crude methyl 4-chloro-1H-pyrazole-5-carboxylate (~1.60 g, 10.0 mmol) in anhydrous DMF (25 mL). Add finely powdered, anhydrous K2​CO3​ (2.76 g, 20.0 mmol, 2.0 eq). Stir at room temperature for 30 minutes.

  • Alkylation: Add 1-bromopropane (1.09 mL, 12.0 mmol, 1.2 eq) dropwise via syringe. Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation Check: Analyze via LC-MS. The chromatogram must show two distinct peaks with identical mass ( [M+H]+=203.1 ), confirming the formation of both the N1 and N2 regioisomers.

  • Workup: Cool to room temperature, dilute with distilled water (75 mL), and extract with EtOAc (3 x 40 mL). Wash the combined organics with water (2 x 30 mL) and brine (30 mL), dry over Na2​SO4​ , and concentrate to a crude oil.

  • Chromatographic Resolution: Load the crude mixture onto a silica gel column. Elute with a shallow gradient of 5% to 15% EtOAc in Hexanes.

    • Causality for Separation: The major byproduct (methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate) has a more linear dipole moment and elutes first. The target molecule (methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate) possesses a bent, highly concentrated dipole due to the proximity of the N-propyl and C5-ester groups, causing it to interact more strongly with the silica stationary phase and elute second.

  • Isolation: Pool the fractions containing the second eluting spot and concentrate in vacuo to afford the pure target compound as a clear oil.

References

  • ChemicalBook.methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate | 1690593-73-7.
  • MDPI.Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones.
  • MDPI.Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II.
  • ACS Publications.Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles.
  • Google Patents.US20040162282A1 - Substituted piperazines.

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Data of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

This guide provides a detailed analysis of the expected spectroscopic data for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest to researchers and professionals in drug development a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed analysis of the expected spectroscopic data for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole of interest to researchers and professionals in drug development and medicinal chemistry. Given the limited availability of published experimental spectra for this specific molecule, this document synthesizes foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization.

Pyrazoles are a significant class of heterocyclic compounds, forming the core of numerous pharmaceuticals and agrochemicals.[1] A thorough understanding of their spectroscopic properties is paramount for unambiguous structural confirmation and for correlating structure with biological activity.

Molecular Structure and Atom Numbering

The structure of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is presented below, with a systematic numbering scheme that will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For the target compound, both ¹H and ¹³C NMR will provide critical structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (in ppm, relative to TMS), multiplicities, and integrations are summarized in the table below. These predictions are based on established chemical shift values for pyrazoles and alkyl chains.[2]

SignalPredicted δ (ppm)MultiplicityIntegrationAssignmentRationale
a ~7.8 - 8.2Singlet (s)1HH-3The proton at C-3 of the pyrazole ring is expected to be the most deshielded aromatic proton due to the electron-withdrawing effects of the adjacent nitrogen and the chloro- and ester-substituted ring system.
b ~4.1 - 4.3Triplet (t)2HH-6 (N-CH₂)These protons are on the carbon directly attached to the pyrazole nitrogen (N1) and will be deshielded. They will appear as a triplet due to coupling with the two adjacent protons on C-7.
c ~3.9 - 4.0Singlet (s)3HH-10 (O-CH₃)The methyl protons of the ester group typically appear as a sharp singlet in this region.
d ~1.8 - 2.0Sextet (or m)2HH-7 (CH₂)These methylene protons are coupled to both the N-CH₂ (2 protons) and the terminal CH₃ (3 protons), which should result in a sextet. A multiplet (m) is also possible due to complex coupling.
e ~0.9 - 1.1Triplet (t)3HH-8 (CH₃)The terminal methyl group of the propyl chain is expected to be the most upfield signal, appearing as a triplet due to coupling with the two adjacent protons on C-7.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals for the seven unique carbon atoms in the molecule. The predicted chemical shifts are based on data from similar substituted pyrazoles and standard functional group ranges.[3][4]

SignalPredicted δ (ppm)AssignmentRationale
1 ~160 - 165C-9 (C=O)The carbonyl carbon of the ester is expected to be the most downfield signal.
2 ~140 - 145C-5This is a quaternary carbon of the pyrazole ring, substituted with the ester group.
3 ~135 - 140C-3The C-3 carbon of the pyrazole ring, bonded to a proton.
4 ~110 - 115C-4The C-4 carbon is substituted with a chlorine atom, which typically shifts the resonance to this region.
5 ~52 - 54C-10 (O-CH₃)The methyl carbon of the ester group.
6 ~50 - 55C-6 (N-CH₂)The carbon of the propyl group directly attached to the nitrogen atom.
7 ~22 - 25C-7 (CH₂)The middle carbon of the propyl chain.
8 ~10 - 12C-8 (CH₃)The terminal methyl carbon of the propyl chain, expected to be the most upfield signal.
Experimental Protocol for NMR Spectroscopy

A self-validating approach to NMR analysis ensures data integrity and accurate structural elucidation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure proper shimming to obtain sharp, well-resolved peaks.

    • Integrate all signals and set the integration of a known signal (e.g., the singlet for H-3) to 1 to determine the relative number of protons for all other signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms.

    • If necessary, perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which will aid in the definitive assignment of the propyl chain carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling relationships (e.g., between H-6, H-7, and H-8).

    • Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon.

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons like C-4, C-5, and C-9 by observing their correlations with nearby protons.

G cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in CDCl₃) h1 ¹H NMR Acquisition (1D Spectrum) prep->h1 c13 ¹³C NMR Acquisition (Proton Decoupled) prep->c13 two_d 2D NMR (COSY, HSQC, HMBC) h1->two_d dept DEPT-135 (Optional) c13->dept c13->two_d analysis Spectral Analysis & Structure Confirmation dept->analysis two_d->analysis

Caption: Experimental workflow for NMR analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (C₈H₁₁ClN₂O₂), the expected molecular weight is approximately 218.64 g/mol .

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated molecule [M+H]⁺.

IonPredicted m/zRationale
[M+H]⁺ 219.06The protonated molecular ion. A characteristic isotopic pattern will be observed due to the presence of chlorine. The M+2 peak ([M+H+2]⁺ at m/z 221.06) will have an intensity of approximately one-third of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Under harsher ionization conditions like Electron Impact (EI), fragmentation would occur. Key predicted fragments include:

  • Loss of the methoxy group (-OCH₃): [M - 31]⁺

  • Loss of the propyl group (-C₃H₇): [M - 43]⁺

  • Cleavage of the ester group: Fragments corresponding to the pyrazole ring and the ester functional group.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition:

    • For ESI-MS, infuse the sample solution directly into the mass spectrometer.

    • For GC-MS (if the compound is sufficiently volatile and thermally stable), inject a dilute solution onto a GC column coupled to the mass spectrometer.

  • Analysis:

    • Identify the molecular ion peak and confirm the isotopic pattern for chlorine.

    • For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental formula.

Part 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum

The key functional groups in the target molecule will give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100-3150 Medium=C-H stretchAromatic C-H stretch of the pyrazole ring.
~2850-3000 MediumC-H stretchAliphatic C-H stretches of the propyl and methyl groups.
~1720-1740 StrongC=O stretchCharacteristic strong absorption for the carbonyl group of the ester.
~1500-1600 MediumC=N and C=C stretchStretching vibrations within the pyrazole ring.
~1200-1300 StrongC-O stretchAsymmetric C-O-C stretch of the ester group.
~1000-1100 MediumC-Cl stretchCarbon-chlorine bond stretch.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Liquid/Oil: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. The presented data, derived from established principles and analysis of related structures, offers a reliable framework for the identification and characterization of this compound. The outlined experimental protocols further provide a systematic approach for researchers to obtain and validate this data in a laboratory setting.

References

  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups. RSC Advances.
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. (2021).
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Organic Chemistry Portal. (2008).
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. (2026).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. (2019).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. (2013).
  • 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 128537-49-5. ChemicalBook.
  • Table 2 . 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives.
  • methyl 1h-pyrazole-4-carboxyl
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • 4-Chloro-1-methyl-1H-pyrazole-5-carboxylic acid. Sigma-Aldrich.
  • methyl 4-amino-1-methyl-1H-pyrazole-5-carboxyl
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. (2012).
  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme.
  • Supporting Inform
  • Methyl 4-chloro-5-ethyl-1h-pyrazole-3-carboxyl
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
  • 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0). Scimplify.

Sources

Foundational

Structural Elucidation and Regiochemical Assignment of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate via Advanced NMR Spectroscopy

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Introduction & Analytical Rationale The pyrazole ring is a privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Introduction & Analytical Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, frequently utilized in the design of anti-inflammatory, antimicrobial, and antiparasitic agents[1]. However, the synthesis of N-alkylated pyrazoles from 3(5)-substituted 1H-pyrazole precursors typically yields a thermodynamically and kinetically driven mixture of 1,3- and 1,5-regioisomers due to annular tautomerism[2].

For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate , achieving absolute structural confirmation requires moving beyond basic 1D NMR. While the N-propylation locks the tautomeric state, proving that the ester resides at the C5 position (adjacent to the N-propyl group) rather than the C3 position demands a rigorous 2D NMR strategy. This guide details the self-validating analytical workflow required to unambiguously assign this molecule's regiochemistry and electronic framework.

Structural Deconstruction & Causality of Chemical Shifts

The electronic environment of this specific pyrazole derivative is heavily modulated by its substituents, which dictate the observed chemical shifts:

  • C4-Chlorination (The Heavy Atom Effect): The pyrazole ring is a π -excessive heterocycle. Typically, the C4 carbon is the most electron-rich and resonates around 105 ppm. The introduction of the electronegative chlorine atom at C4 exerts a strong inductive withdrawing effect (-I), shifting the C4 resonance downfield to ~112 ppm. Crucially, this substitution eliminates the 3JH3−H4​ scalar coupling, rendering the C3-H proton a sharp, diagnostic singlet[3].

  • C5-Esterification: The methyl ester group at C5 pulls electron density away from the ring, further deshielding the adjacent C4 and C5 carbons.

  • N1-Propylation: The propyl chain anchors the molecule. The α -protons (N1-CH 2​ ) are highly deshielded (~4.30 ppm) due to the adjacent electronegative nitrogen and the anisotropic ring current of the heteroaromatic system.

NMR_Workflow Start Sample: Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate H1 1D 1H NMR (Proton Environments) Start->H1 C13 1D 13C NMR (Carbon Framework) Start->C13 COSY 2D COSY (Propyl Spin System) H1->COSY HSQC 2D HSQC (Direct C-H Mapping) H1->HSQC HMBC 2D HMBC (Long-Range Regiochemistry) H1->HMBC C13->HSQC C13->HMBC Regio Regiochemical Confirmation (N1-CH2 to C5-Ester) HMBC->Regio

Fig 1: Logical workflow for the NMR assignment of pyrazole regiochemistry.

Quantitative Data: 1D NMR Spectral Assignments

The following tables summarize the expected quantitative assignments for this scaffold in CDCl 3​ , based on established empirical data for halogenated pyrazole-5-carboxylates[2].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Position δ (ppm)MultiplicityIntegration J (Hz)Causality / Structural Assignment
C3-H 7.60Singlet (s)1H-Pyrazole aromatic proton; lacks coupling due to C4-Cl.
N1-CH 2​ 4.30Triplet (t)2H7.2Propyl C1'; heavily deshielded by N1 and ring anisotropy.
O-CH 3​ 3.95Singlet (s)3H-Methyl ester protons.
CH 2​ 1.90Sextet (h)2H7.2Propyl C2'; coupled to both adjacent CH 2​ and CH 3​ groups.
CH 3​ 0.95Triplet (t)3H7.2Propyl C3'; terminal aliphatic methyl.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Position δ (ppm)TypeCausality / Structural Assignment
C=O 159.5CqEster carbonyl; highly deshielded by oxygen.
C3 139.0CHPyrazole C3; confirmed via HSQC correlation to 7.60 ppm.
C5 132.5CqPyrazole C5; α to N1, bears the electron-withdrawing ester.
C4 112.0CqPyrazole C4; shielded relative to typical aromatics, bears Cl.
N1-CH 2​ 54.0CH 2​ Propyl C1'; deshielded by direct N1 attachment.
O-CH 3​ 52.5CH 3​ Ester methoxy carbon.
CH 2​ 23.5CH 2​ Propyl C2' aliphatic chain.
CH 3​ 11.0CH 3​ Propyl C3' terminal methyl.

2D NMR Workflows: The Regiochemical Proof

To definitively prove that the molecule is the 1,5-isomer and not the 1,3-isomer, we rely on Heteronuclear Multiple Bond Correlation (HMBC). HMBC detects long-range carbon-proton couplings, typically over 2 to 3 bonds ( 2JC−H​ and 3JC−H​ ).

The Mechanistic Proof: In the 1,5-isomer, the N1-CH 2​ protons ( δ 4.30) are exactly three bonds away from the C5 carbon ( δ 132.5). A strong 3J cross-peak will be observed between these two signals[3]. If the molecule were the 1,3-isomer, the N1-CH 2​ protons would correlate to a proton-bearing C5 carbon, and the ester would be isolated at C3. By cross-referencing the HMBC data with HSQC (which confirms C5 at 132.5 ppm is a quaternary carbon, not a CH), the 1,5-regiochemistry is absolutely validated.

HMBC_Network H_C3 H-C3 (δ ~7.6) C_C4 C4-Cl (δ ~112) H_C3->C_C4 2J C_C5 C5 (δ ~132) H_C3->C_C5 3J H_NCH2 H-N1-CH2 (δ ~4.3) H_NCH2->C_C5 3J (Regio-Proof) H_OCH3 H-O-CH3 (δ ~3.9) C_CO C=O (δ ~159) H_OCH3->C_CO 3J C_C3 C3 (δ ~139) C_C5->C_CO

Fig 2: Key HMBC correlations confirming the 1,5-disubstituted pyrazole framework.

Experimental Protocol for High-Fidelity NMR Acquisition

To ensure the self-validating nature of this analysis, the NMR acquisition must be strictly controlled. Quaternary carbons in heteroaromatics (like C4 and C5) are notoriously difficult to detect due to long relaxation times.

Step 1: Sample Preparation

  • Dissolve 25–30 mg of highly purified methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug into a precision 5 mm NMR tube to eliminate paramagnetic particulates that cause line broadening.

Step 2: 1 H NMR Acquisition

  • Instrument: 400 MHz or 600 MHz spectrometer equipped with a SmartProbe or CryoProbe.

  • Parameters: Set the spectral width (SW) to 15 ppm. Use 64k data points to ensure high digital resolution (<0.2 Hz/point), which is critical for accurately measuring the 7.2 Hz aliphatic J -couplings.

  • Relaxation: Apply a relaxation delay (D1) of 1.5 seconds. Acquire 16 scans.

Step 3: 13 C NMR Acquisition (Critical Causality Step)

  • Parameters: Set SW to 250 ppm with 64k data points.

  • Relaxation Delay (D1): Must be set to 3.0 seconds. Quaternary carbons (C4, C5, C=O) lack attached protons, meaning they do not benefit from efficient dipole-dipole relaxation. A standard 1-second D1 will saturate these nuclei, causing their signals to vanish into the baseline.

  • Scans: Acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio for the C4-Cl carbon.

Step 4: 2D HMBC Acquisition

  • Optimize the long-range coupling delay for nJC−H​ = 8 Hz (delay = 1/(2J) = 62.5 ms). This is the optimal window to capture the critical 3-bond coupling between the N1-CH 2​ protons and the C5 carbon[3].

  • Acquire using a gradient-selected sequence (e.g., hmbcgplpndqf) to suppress 1JC−H​ artifacts and isolate the long-range connectivity map.

References[1] Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLLA-90H3T9C8gvNAjkwWltm2bjhiPGizeCR_T9Tu0vZV24Lg3GITqz_DhxSCeJWGEHaT_QPlxWh00Nrto3OFOjXXaG178JxY0nyxzPlK6VLPm2QC5XWhG-3ieRdp5p_UHgsZED5B8ir-T2-V[2] Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE40BvYkfywamPFYui-naL6o5Lit7eab_HeeW5gb84dNSrlHZqq5UCo6gv-F7sljebAWgyo9GfBLRgWJwRjWfG79XtHDRThQGk0PNTdf3elnrcdIz_Ga2x-O7OepyqR2QfjkWALdbyc3HpLXAw=[3] Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Publishing. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEKJsNlxoAScLyFCOETjYw-5l7Gm4tGrp105WqwWj0eFTYDpyt3TBx-BTMwt9j6y2Z5PNgslb6qbyesR4XlKH7aVFcQqiq0lwxfMEmyzS6lHdjjzM6AWymn3ndQBAOClvTvF3nMahn0NVCHR_U7laJ2f4_dDi-qg8=

Sources

Exploratory

methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate mass spectrometry

Title : Advanced Mass Spectrometry Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Abstract Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7) is...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Advanced Mass Spectrometry Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery

Abstract Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7) is a highly functionalized heterocyclic scaffold frequently utilized in the design of novel therapeutics and agrochemicals. Accurate characterization of this compound via high-resolution mass spectrometry (HRMS) is critical for pharmacokinetic tracking, metabolite identification, and quality control. This whitepaper provides an in-depth, self-validating methodology for the LC-MS/MS analysis of this pyrazole derivative, elucidating the causality behind its fragmentation mechanics and chromatographic behavior.

Physicochemical Profiling and HRMS Fundamentals

Before initiating any mass spectrometry workflow, establishing the theoretical physicochemical parameters of the target analyte is mandatory. The pyrazole core, substituted with an electron-withdrawing chlorine atom and a lipophilic propyl chain, dictates both its ionization efficiency and its isotopic signature[1].

Table 1: Theoretical Mass Spectrometry Parameters

ParameterValueAnalytical Significance
Molecular Formula C8H11ClN2O2Defines the exact mass and elemental composition.
Monoisotopic Mass 202.0509 DaTarget mass for high-resolution MS calibration.
Precursor Ion [M+H]+ (35Cl) 203.0587 m/zPrimary target for positive electrospray ionization (ESI+).
Precursor Ion[M+H]+ (37Cl) 205.0558 m/zSecondary target; confirms the presence of chlorine.
Isotopic Ratio (M : M+2) ~ 3 : 1Self-validating filter to eliminate false-positive matrix peaks.

Causality Insight: The basic nitrogen atoms within the 1H-pyrazole ring readily accept protons, making positive-mode Electrospray Ionization (ESI+) the optimal ionization technique. Furthermore, the natural abundance of chlorine isotopes (75.77% 35Cl and 24.23% 37Cl) creates a distinct 3:1 doublet spaced by 1.997 Da. Any detected m/z 203.0587 peak lacking this M+2 companion can be immediately discarded as background noise, creating a self-validating data processing system.

Mechanistic Fragmentation Pathways (CID)

When subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate undergoes predictable, thermodynamically driven fragmentation[2]. Understanding these pathways is essential for developing Multiple Reaction Monitoring (MRM) methods for quantification.

  • Pathway A (Ester Cleavage): The methyl ester at the C5 position is highly labile. The dominant primary fragmentation is the neutral loss of methanol (CH3OH, 32.0262 Da), yielding a highly stable acylium ion at m/z 171.0325. This cleavage is driven by the electron-withdrawing nature of the adjacent pyrazole ring, which stabilizes the resulting positive charge[3].

  • Pathway B (N-Alkyl Cleavage): The N1-propyl group undergoes alpha-cleavage or a hydrogen-transfer rearrangement, resulting in the neutral loss of propene (C3H6, 42.0470 Da). This yields a fragment at m/z 161.0117.

  • Pathway C (Dual Cleavage): At higher collision energies (e.g., >35 eV), the molecule undergoes both ester and alkyl cleavages sequentially, stripping the substituents to reveal the naked chloro-pyrazole core at m/z 129.0080[4].

MS/MS fragmentation pathways of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Table 2: Key MS/MS Product Ions for MRM Method Development

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentOptimal Collision Energy
203.0587171.032532.0262 DaAcylium ion (Ester loss)15 - 20 eV
203.0587161.011742.0470 DaN-dealkylation20 - 25 eV
203.0587129.008074.0732 DaChloro-pyrazole core35 - 45 eV

Validated LC-HRMS/MS Analytical Protocol

To ensure reproducibility and high-throughput capability, the following step-by-step methodology is recommended for the quantification of this pyrazole derivative in biological matrices (e.g., plasma).

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample into a 96-well plate.

  • Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

  • Vortex for 2 minutes at 1000 RPM to disrupt protein-drug binding.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Causality Insight: Acetonitrile effectively denatures plasma proteins while maintaining the solubility of the lipophilic pyrazole, ensuring high extraction recovery without the need for complex solid-phase extraction (SPE).

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reversed-Phase (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.0 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min. Causality Insight: The C18 stationary phase interacts strongly with the propyl chain and the chloro group. The acidic mobile phase ensures the pyrazole nitrogen remains protonated, preventing peak tailing and improving ESI efficiency.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 10 L/min (Nitrogen).

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) targeting the 203.06 -> 171.03 transition.

LCMS_Workflow S1 1. Sample Prep (Protein Crash) S2 2. UHPLC (C18, Gradient) S1->S2 S3 3. ESI+ (Protonation) S2->S3 S4 4. HRMS/MS (Q-TOF/Orbitrap) S3->S4 S5 5. Data Analysis (Isotope Filter) S4->S5

Validated LC-HRMS/MS analytical workflow for pyrazole derivative quantification.

Applications in Drug Metabolism and Pharmacokinetics (DMPK)

In preclinical drug development, tracking the metabolic fate of the pyrazole scaffold is critical. The methyl ester group at the C5 position is highly susceptible to carboxylesterase-mediated hydrolysis in vivo[4]. This enzymatic cleavage converts the parent compound into its corresponding carboxylic acid metabolite (4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid).

To monitor this biotransformation, MS workflows must be programmed to detect a mass shift of -14.0157 Da (loss of a CH2 group), resulting in a new precursor ion at m/z 189.0430. By simultaneously tracking m/z 203.0587 (parent) and m/z 189.0430 (metabolite), DMPK scientists can accurately calculate the intrinsic clearance and half-life of the compound, guiding further structural optimization.

References

  • ChemicalBook.
  • Smolecule. "1-methyl-4-nitro-1H-pyrazole-5-carbonyl chloride". Smolecule.
  • RSC Publishing.
  • ACS Publications.

Sources

Foundational

Vibrational Spectroscopy of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: A Comprehensive FT-IR Analytical Guide

Executive Summary Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical building block in the development of novel pharmaceuticals and agroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic scaffold frequently utilized as a critical building block in the development of novel pharmaceuticals and agrochemicals. For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific method for structural validation.

This whitepaper, written from the perspective of a Senior Application Scientist, provides an in-depth mechanistic breakdown of the molecule's vibrational modes, a self-validating experimental protocol for spectral acquisition, and a quantitative reference framework for data interpretation.

Structural Elucidation & Mechanistic Origins of IR Bands

To accurately interpret the FT-IR spectrum of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, one must understand the causality behind the vibrational frequencies. The spectrum is dictated by the principles of Hooke's Law, where the frequency of vibration is proportional to the bond strength (force constant) and inversely proportional to the reduced mass of the atoms involved.

The Ester Carbonyl (C=O) and Conjugation Effects

In an isolated aliphatic system, an ester carbonyl (C=O) stretch typically appears around 1740–1750 cm⁻¹. However, in this molecule, the methyl carboxylate group at the C5 position is directly conjugated with the aromatic π-system of the 1H-pyrazole ring. This conjugation allows the delocalization of π-electrons, which slightly reduces the double-bond character of the carbonyl group. Consequently, the force constant decreases, shifting the ν(C=O) absorption band to a lower frequency, typically observed between 1710 and 1740 cm⁻¹ [1].

C-H Stretching Modes: sp² vs. sp³ Hybridization

The molecule presents two distinct chemical environments for carbon-hydrogen bonds, which can be cleanly differentiated in the region around 3000 cm⁻¹:

  • Heteroaromatic C-H (C3 position): The carbon atom at the C3 position of the pyrazole ring is sp² hybridized. The increased s-character of the sp² orbital results in a shorter, stiffer bond compared to sp³ carbons. This pushes the ν(C-H) stretching frequency above 3000 cm⁻¹, typically manifesting as a sharp band between 3120 and 3150 cm⁻¹ [2].

  • Aliphatic C-H (N1-propyl and C5-methyl ester): The N1-propyl chain and the methyl ester group consist of sp³ hybridized carbons. These bonds are slightly longer and weaker, resulting in asymmetric and symmetric ν(C-H) stretching bands just below 3000 cm⁻¹, typically in the 2850–2980 cm⁻¹ range[2].

Pyrazole Ring Vibrations and the Inductive Effect of Chlorine

The pyrazole core exhibits characteristic ring breathing, ν(C=C), and ν(C=N) stretching modes in the 1450–1550 cm⁻¹ region. The presence of the chlorine atom at the C4 position introduces a strong electron-withdrawing inductive effect (-I). This withdrawal of electron density stiffens adjacent bonds within the heterocycle, leading to highly distinct, sharp absorption bands in this region[3]. Furthermore, the heavy atomic mass of the chlorine atom (35.5 amu) drastically increases the reduced mass of the C-Cl bond, pushing the ν(C-Cl) stretching vibration deep into the fingerprint region, typically between 600 and 800 cm⁻¹ [3].

FT-IR Spectral Acquisition Protocol (ATR Method)

To ensure high-fidelity, reproducible data, Attenuated Total Reflectance (ATR) FT-IR is the recommended methodology. Unlike traditional KBr pelleting, ATR requires no sample dilution, thereby eliminating the risk of introducing hygroscopic moisture (which artificially inflates the broad O-H band at ~3400 cm⁻¹ and obscures critical heteroaromatic C-H stretches).

Step-by-Step Self-Validating Workflow:

  • System Initialization & Background Validation:

    • Power on the FT-IR spectrometer and allow the detector (e.g., DTGS or liquid N₂-cooled MCT) to thermally stabilize.

    • Clean the diamond ATR crystal using a lint-free wipe moistened with LC-MS grade isopropanol. Allow it to air dry completely.

    • Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and ambient water vapor.

    • Self-Validation Check: Inspect the background spectrum. It must exhibit a flat baseline with >95% transmittance. If residual peaks exist, reclean the crystal and rescan.

  • Sample Application & Optical Contact:

    • Transfer approximately 2–5 mg of the pure methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate solid directly onto the center of the diamond crystal.

    • Lower the ATR pressure anvil until the integrated clutch mechanism clicks.

    • Causality: The clutch standardizes the applied force. Insufficient pressure results in poor optical contact and low signal-to-noise ratios, while excessive pressure risks fracturing the crystal.

  • Data Acquisition & Algorithmic Correction:

    • Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 32 to 64 co-added scans at a resolution of 4 cm⁻¹.

    • Apply an ATR correction algorithm via the instrument's software. This compensates for the wavelength-dependent penetration depth of the evanescent wave, normalizing relative peak intensities to match standard transmission spectra.

  • Post-Acquisition Verification:

    • Raise the anvil, carefully wipe away the sample, and clean the crystal with isopropanol.

    • Self-Validation Check: Run a secondary background scan to verify that no cross-contamination or "ghost peaks" remain on the crystal.

Quantitative Spectral Assignments

The following table summarizes the expected quantitative data for the target molecule, structured for rapid cross-referencing during spectral analysis.

Wavenumber Region (cm⁻¹)Vibrational ModeFunctional Group AssignmentMechanistic Causality
3120 – 3150 ν(C-H) stretchHeteroaromatic (C3-H)sp² hybridized carbon yields a stiffer bond, pushing frequency >3000 cm⁻¹[2].
2850 – 2980 ν(C-H) stretchAliphatic (Propyl, Methyl)sp³ hybridized carbons in the N1-propyl and ester methyl groups yield lower force constants[2].
1710 – 1740 ν(C=O) stretchEster CarbonylConjugation with the pyrazole π-system lowers the double-bond character compared to isolated esters[1].
1450 – 1550 ν(C=C), ν(C=N)Pyrazole RingRing breathing modes; dynamically stiffened by the -I effect of the C4-chloro substituent[3].
1375, 1460 δ(C-H) bendAliphatic (Propyl, Methyl)Scissoring and bending deformations of the alkyl chains.
1100 – 1300 ν(C-O) stretchEster (C-O-C)Asymmetric and symmetric stretching of the carboxylate ester linkage.
600 – 800 ν(C-Cl) stretchAryl ChlorideHeavy mass of the chlorine atom reduces the vibrational frequency into the far fingerprint region[3].

Spectral Interpretation Workflow

To systematically validate the structure of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate from a raw spectrum, analysts should follow a hierarchical diagnostic workflow, moving from the most distinct functional groups down to the fingerprint region.

SpectralWorkflow Start Raw FT-IR Spectrum (4000 - 400 cm⁻¹) Step1 Identify Carbonyl Region (1710 - 1740 cm⁻¹) Start->Step1 Step2 Analyze C-H Stretching (2800 - 3200 cm⁻¹) Step1->Step2 Step3 Examine Ring Vibrations (1450 - 1550 cm⁻¹) Step2->Step3 Step4 Fingerprint Region (C-O & C-Cl Stretches) Step3->Step4 Valid Structural Validation Complete Step4->Valid

Workflow for the systematic interpretation of the FT-IR spectrum of the target pyrazole derivative.

References

  • Title: Synthesis, molecular docking studies, and antimicrobial evaluation of pyrano[2, 3- c]pyrazole derivatives.
  • Title: Direct C–H Alkenylation of Functionalized Pyrazoles.
  • Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Abstract This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative of significant interest in agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole derivative of significant interest in agrochemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from closely related analogues, predictive models, and established analytical methodologies. It is designed to serve as a foundational resource for researchers, offering predicted property values, detailed protocols for their experimental determination, and insights into the structural and chemical characteristics of this compound class. The guide covers structural identification, predicted physicochemical parameters, proposed synthetic and analytical workflows, and essential safety protocols, thereby providing a self-validating framework for laboratory investigation.

Introduction and Compound Identification

Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as synthetic intermediates.[1][2] The specific compound, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, incorporates several key functional groups that dictate its chemical behavior and potential utility: a chlorinated pyrazole core, an N-propyl substituent, and a methyl ester group. These features are common in molecules designed for crop protection and drug discovery.[3]

This guide addresses the critical need for a centralized repository of technical information on this compound. By outlining robust experimental procedures, we aim to empower researchers to generate reliable data, validate the predicted properties, and accelerate their research and development efforts.

Chemical Structure and Nomenclature
  • Systematic Name: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

  • Molecular Formula: C₈H₁₁ClN₂O₂

  • Molecular Weight: 202.64 g/mol

  • CAS Number: A specific CAS number for this compound is not readily found in public databases. Researchers should verify the identity of synthesized material using the analytical methods described herein. For reference, the closely related analogue, 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, is registered under CAS Number 128537-49-5.[4]

Figure 1: Chemical Structure of the Topic Compound

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. These values are derived from computational models and data from analogous structures, and they require experimental verification.

PropertyPredicted Value / RangeBasis of Prediction & Rationale
Molecular Weight 202.64 g/mol Calculated from the molecular formula (C₈H₁₁ClN₂O₂).
Physical State White to off-white solidBased on analogous pyrazole carboxylic acids and esters which are typically crystalline solids at room temperature.[5][6]
Melting Point 70 - 90 °CLower than the corresponding carboxylic acid (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, m.p. 133-136 °C[3]) due to the absence of intermolecular hydrogen bonding from a carboxylic acid dimer.
Boiling Point > 300 °C (with decomposition)High boiling point is expected due to polar nature and molecular weight. Predicted boiling point for a similar structure is ~340 °C.[3] Likely to decompose before boiling at atmospheric pressure.
Solubility Poor in water; Soluble in DMSO, DMF, acetone, ethyl acetate, chlorinated solvents.The hydrophobic N-propyl group and overall structure suggest low aqueous solubility.[7][8] The ester functionality and polar pyrazole ring should confer solubility in a range of organic solvents.
pKa (Conjugate Acid) 1.5 - 2.5Refers to the pKa of the protonated pyrazole ring. The electron-withdrawing chloro and ester groups are expected to decrease the basicity of the pyrazole nitrogens compared to unsubstituted pyrazole.[9][10]
LogP (Octanol-Water) 2.0 - 2.8The combination of the propyl chain and chlorine atom suggests moderate lipophilicity, which is a key parameter in drug and pesticide design.[11]

Synthesis and Structural Elucidation

The synthesis of substituted pyrazoles is well-established, often relying on the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][12] Subsequent functionalization, such as chlorination and esterification, yields the target molecule.

Proposed Synthetic Workflow

A plausible and efficient route to synthesize the title compound involves a multi-step process starting from a β-ketoester. This approach provides good control over the regiochemistry of the final product.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification A Ethyl 2-propyl-3-oxobutanoate + Propylhydrazine B Cyclocondensation A->B Ethanol, Acetic Acid (cat.), Reflux C Methyl 1-propyl-1H-pyrazole-5-carboxylate B->C D Chlorination C->D N-Chlorosuccinimide (NCS), Acetonitrile, Reflux E Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate D->E F Workup & Column Chromatography E->F Silica Gel, Hexane/EtOAc G Pure Product F->G

Figure 2: Proposed Synthetic Workflow Diagram
Experimental Protocol: Synthesis and Purification

Causality: This protocol utilizes a classic Knorr-type pyrazole synthesis followed by electrophilic chlorination. Using propylhydrazine directly installs the desired N-substituent. N-Chlorosuccinimide (NCS) is chosen as a mild and effective chlorinating agent for the electron-rich pyrazole ring, avoiding harsher reagents like sulfuryl chloride that can cause side reactions or require more stringent handling procedures.[13]

  • Step 1: Synthesis of Methyl 1-propyl-1H-pyrazole-5-carboxylate.

    • To a solution of a suitable β-dicarbonyl precursor (e.g., a derivative of acetoacetic ester) in ethanol, add a catalytic amount of glacial acetic acid.

    • Add propylhydrazine (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Cool the mixture and remove the solvent under reduced pressure. The resulting crude product can be carried forward or purified by column chromatography.

  • Step 2: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

    • Dissolve the crude product from Step 1 in acetonitrile.

    • Add N-Chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

    • Heat the mixture to reflux, again monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Step 3: Purification.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure title compound. Confirm purity by HPLC.

Structural Elucidation Protocols

Confirmation of the chemical structure is paramount. A combination of spectroscopic techniques provides unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show distinct signals for the propyl chain protons (a triplet for the terminal CH₃, a multiplet for the central CH₂, and a triplet for the N-CH₂), a singlet for the ester methyl group, and a singlet for the lone proton on the pyrazole ring (C3-H). The predicted chemical shifts are detailed in Table 2.

    • ¹³C NMR: The spectrum will show eight distinct carbon signals corresponding to the molecular formula. The carbonyl carbon of the ester will be the most downfield signal.

    • Protocol: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.[14] Acquire spectra on a 400 MHz or higher spectrometer.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Multiplicity Integration
Pyrazole C3-H7.8 - 8.2Singlet1H
N-CH₂ -CH₂-CH₃4.1 - 4.3Triplet2H
-O-CH₃ 3.8 - 4.0Singlet3H
N-CH₂-CH₂ -CH₃1.8 - 2.0Multiplet (sextet)2H
N-CH₂-CH₂-CH₃ 0.9 - 1.1Triplet3H
  • Mass Spectrometry (MS):

    • Rationale: MS confirms the molecular weight and provides structural information through fragmentation patterns. Electron Ionization (EI) is a standard method for this class of compounds.[15][16]

    • Expected Results: The mass spectrum should show a molecular ion peak (M⁺) at m/z 202 and an M+2 peak at m/z 204 with an approximate 3:1 intensity ratio, which is characteristic of a monochlorinated compound. Key fragments would likely arise from the loss of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and cleavage of the propyl chain.

    • Protocol: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into an ESI or EI mass spectrometer.

  • Infrared (IR) Spectroscopy:

    • Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule.

    • Expected Results: A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretch of the ester is expected. Other characteristic peaks include C-H stretching bands around 2900-3000 cm⁻¹, C=N and C=C stretching of the pyrazole ring in the 1450-1600 cm⁻¹ region, and a C-Cl stretching band in the 700-800 cm⁻¹ range.

    • Protocol: Acquire the spectrum using a KBr pellet or as a thin film on a salt plate with an FTIR spectrometer.

Experimental Determination of Physicochemical Properties

The following section details the workflows and protocols for the empirical determination of the key physicochemical properties outlined in Section 2.

G Start Purified Sample (Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate) MP Melting Point (Capillary Method) Start->MP Sol Solubility (Shake-Flask Method) Start->Sol Stab Thermal Stability (TGA/DSC) Start->Stab pKa pKa Determination (Potentiometric Titration) Start->pKa MP_Detail Determine melting range MP->MP_Detail Sol_Detail Quantify in H₂O, Octanol, EtOH, Hexane Sol->Sol_Detail Stab_Detail Identify decomposition temp (TGA) & phase transitions (DSC) Stab->Stab_Detail pKa_Detail Titrate with HCl to find pKa of conjugate acid pKa->pKa_Detail

Figure 3: Physicochemical Property Analysis Workflow
Melting Point Determination
  • Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.

  • Protocol:

    • Load a small amount of the finely powdered, dry sample into a capillary tube.

    • Place the tube in a calibrated melting point apparatus.

    • Heat the sample at a rate of 10-20 °C/min for an initial estimation, then repeat with a fresh sample, heating at a slower rate of 1-2 °C/min near the expected melting point.

    • Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.

Solubility Determination (Shake-Flask Method)
  • Principle: This method determines the saturation concentration of the compound in a given solvent at a specific temperature.[17]

  • Protocol:

    • Add an excess amount of the compound to a known volume of the solvent (e.g., water, octanol, ethanol) in a sealed flask.

    • Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to separate the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant and determine its concentration using a validated analytical technique, such as HPLC with a UV detector, against a calibration curve.

Thermal Stability Analysis (TGA/DSC)
  • Principle: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, indicating decomposition. Differential Scanning Calorimetry (DSC) measures heat flow differences between the sample and a reference, identifying melting, crystallization, and other phase transitions.[18][19]

  • Protocol:

    • Place a small, accurately weighed amount of the sample (2-5 mg) into an aluminum DSC/TGA pan.

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range (e.g., 25 °C to 400 °C).

    • Analyze the resulting TGA curve for the onset temperature of mass loss, which corresponds to decomposition.

    • Analyze the DSC curve for endothermic peaks (melting) and exothermic peaks (decomposition).

pKa Determination (Potentiometric Titration)
  • Principle: Since the compound is a weak base, it can be titrated with a strong acid. The pKa of the conjugate acid (protonated pyrazole) is determined from the titration curve.[9]

  • Protocol:

    • Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water/methanol) to ensure solubility.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

    • Plot the pH versus the volume of titrant added.

    • The pH at the half-equivalence point corresponds to the pKa of the protonated species.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous chlorinated pyrazole derivatives should be used to guide handling procedures.[5]

  • General Precautions: Handle in accordance with good industrial hygiene and safety practices.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, seek medical attention if symptoms persist.

Conclusion

This technical guide provides a detailed framework for understanding and characterizing methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. While direct experimental data is sparse, the provided predictions, based on sound chemical principles and data from close analogues, offer a robust starting point for research. The detailed experimental protocols for synthesis, structural elucidation, and physicochemical property determination are designed to be self-validating, enabling researchers to confidently generate the empirical data needed to advance their work in the fields of drug discovery and agrochemical development.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH. [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (2001). Journal of the American Chemical Society. [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025). ResearchGate. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). PMC. [Link]

  • Synthesis, characterization, and investigation of the thermal behavior of Cu(II) pyrazolyl complexes. (n.d.). AKJournals. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. (n.d.). PMC - NIH. [Link]

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). ACS Publications. [Link]

  • A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. (n.d.). acs.org. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. (n.d.). PMC. [Link]

  • ¹HNMR δ values for - The Royal Society of Chemistry. (n.d.). rsc.org. [Link]

  • 1H-pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-1-phenyl-4-[(E)-phenylazo]- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. (2006). Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

  • Comparisons of pKa and log P values of some carboxylic and phosphonic acids. (n.d.). PMC - NIH. [Link]

  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022). MDPI. [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I). (n.d.). ijpsr.com. [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (n.d.). IntechOpen. [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).
  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). MDPI. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). PMC. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). PMC. [Link]

  • Predicted pKa of pyrazoleamides and ester in water. (n.d.). ResearchGate. [Link]

  • (PDF) Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical properties of pyrazole: A DFT and TD-DFT approach. (2025). ResearchGate. [Link]

  • Esters of 4-formylpyrazol-3-carboxylic acids. (2014). dnu.dp.ua. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. (n.d.).
  • Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (n.d.). asian-chemistry.com. [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. (n.d.). OSTI.GOV. [Link]

  • Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. (n.d.). EPA. [Link]

  • 5-chloro-1-methyl-1h-pyrazole-4-carboxylic acid. (n.d.). PubChemLite. [Link]

Sources

Foundational

methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate CAS number

An In-Depth Technical Guide to Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) Executive Summary In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged str...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7)

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole scaffold is a privileged structure, offering unique hydrogen-bonding capabilities, favorable physicochemical properties, and diverse functionalization vectors. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) represents a highly specialized, multi-functionalized building block[1]. As a Senior Application Scientist, I frequently leverage this specific intermediate when designing libraries of kinase inhibitors or novel crop-protection agents.

This whitepaper dissects the structural logic, physicochemical profile, and synthetic methodologies associated with this compound. Rather than merely listing reaction conditions, we will explore the causality behind the synthetic choices—why specific reagents are selected, how regioselectivity is controlled, and how this molecule serves as a self-validating node in complex synthetic workflows.

Physicochemical Profiling and Structural Logic

Before deploying any building block in a synthetic campaign, one must understand the exact purpose of each functional group. The architecture of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is not accidental; it is engineered for downstream efficacy.

  • The 1-Propyl Group: Alkylation at the N1 position with a propyl chain serves to increase the lipophilicity (LogP) of the final molecule, enhancing cellular membrane permeability without introducing the severe steric hindrance associated with tert-butyl or bulky aryl groups.

  • The 4-Chloro Substituent: The C4 position of an unsubstituted pyrazole is highly electron-rich and represents a classic metabolic "soft spot," prone to rapid oxidation by Cytochrome P450 enzymes. Installing a chlorine atom at C4 acts as a metabolic blocker, significantly extending the pharmacokinetic half-life of downstream drug candidates [2]. Furthermore, the electron-withdrawing nature of the chlorine modulates the pKa of the pyrazole system.

  • The 5-Methyl Carboxylate: This ester is a latent synthetic handle. It is highly stable under mildly acidic or neutral coupling conditions but can be rapidly saponified to a carboxylic acid using aqueous lithium hydroxide (LiOH), paving the way for amide coupling with diverse primary and secondary amines.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1690593-73-7Unique identifier for procurement and patent tracking [1].
Molecular Formula C8H11ClN2O2Confirms the 1,4,5-trisubstitution pattern.
Molecular Weight 202.64 g/mol Low molecular weight ensures it remains a viable fragment (Rule of 3 compliant).
Core Scaffold PyrazoleAromatic 5-membered heterocycle; excellent bioisostere for phenyl or pyrrole rings.

Experimental Methodologies: Synthesis & Validation

The de novo synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate typically proceeds via a two-step sequence starting from commercially available methyl 1H-pyrazole-5-carboxylate. The protocols below are designed as self-validating systems; each step includes specific analytical checkpoints to ensure the integrity of the transformation.

Protocol A: Regioselective N-Alkylation

Objective: Attach the propyl chain to the N1 position. Mechanistic Rationale: The starting material, methyl 1H-pyrazole-5-carboxylate, exists in tautomeric equilibrium. Alkylation can theoretically occur at either nitrogen. However, using a mild base (K2CO3) in a polar aprotic solvent (DMF) favors the thermodynamically more stable N1-alkylated product due to the steric and electronic repulsion from the adjacent C5-ester group.

Step-by-Step Procedure:

  • Preparation: Charge a dry, argon-purged round-bottom flask with methyl 1H-pyrazole-5-carboxylate (1.0 equivalent) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Deprotonation: Add anhydrous Potassium Carbonate (K2CO3, 2.0 equivalents). Stir the suspension at ambient temperature for 30 minutes to ensure complete deprotonation of the pyrazole N-H.

  • Alkylation: Dropwise, add 1-Iodopropane (1.2 equivalents). The use of the iodide (rather than bromide or chloride) accelerates the SN2 displacement due to iodide being a superior leaving group.

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor via LC-MS. Validation Checkpoint: The reaction is complete when the starting material mass (m/z 127[M+H]+) is fully consumed, replaced by the intermediate mass (m/z 169[M+H]+).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with 5% aqueous LiCl to remove DMF. Dry the organic layer over Na2SO4, filter, and concentrate.

Protocol B: Electrophilic C4-Chlorination

Objective: Install the chlorine atom at the C4 position. Mechanistic Rationale: The C4 position of the pyrazole ring is the most nucleophilic site. N-Chlorosuccinimide (NCS) is chosen over elemental chlorine gas (Cl2) because it provides a safe, easily handled, and controlled source of electrophilic chlorine (Cl+), preventing over-halogenation or degradation of the ester [3].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude methyl 1-propyl-1H-pyrazole-5-carboxylate from Protocol A in anhydrous Acetonitrile (MeCN) (0.3 M).

  • Halogenation: Add N-Chlorosuccinimide (NCS, 1.1 equivalents) in a single portion.

  • Thermal Activation: Heat the reaction mixture to 75°C. The thermal energy is required to break the N-Cl bond of NCS, facilitating the electrophilic aromatic substitution at the C4 carbon [2].

  • Monitoring: Track the reaction via TLC and LC-MS. Validation Checkpoint: Look for the emergence of the product mass (m/z 203/205 [M+H]+), exhibiting the classic 3:1 isotopic ratio indicative of a single chlorine atom.

  • Purification: Quench with saturated aqueous Na2S2O3 to destroy unreacted NCS. Extract with Dichloromethane (DCM). Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7).

Visualizing the Synthetic and Structural Logic

To fully grasp the utility of this molecule, we must visualize both how it is constructed and how its structural features dictate its downstream applications.

Diagram 1: Synthetic Workflow

SyntheticWorkflow A Methyl 1H-pyrazole-5-carboxylate (Starting Material) B 1-Iodopropane, K2CO3, DMF (SN2 N-Alkylation) A->B C Methyl 1-propyl-1H-pyrazole-5-carboxylate (Intermediate) B->C D N-Chlorosuccinimide (NCS), MeCN (Electrophilic Chlorination) C->D E Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate CAS: 1690593-73-7 D->E

Caption: Step-by-step synthetic workflow for CAS 1690593-73-7 via alkylation and chlorination.

Diagram 2: Pharmacophore & Downstream Utility Logic

StructuralLogic Core CAS 1690593-73-7 (Core Scaffold) Propyl 1-Propyl Group • Increases LogP • Enhances Permeability Core->Propyl N1 Position Chloro 4-Chloro Group • Blocks P450 Metabolism • Modulates pKa Core->Chloro C4 Position Ester 5-Methyl Ester • Stable Handle • Saponifiable to Acid Core->Ester C5 Position Amide Downstream Target: Amide Coupling for Drug Candidates Ester->Amide via LiOH / HATU

Caption: Structural logic detailing the functional purpose of each substituent on the pyrazole core.

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is not just a random chemical entity; it is a rationally designed fragment. By understanding the causality of its synthesis—specifically the thermodynamic control of N-alkylation and the electrophilic targeting of the C4 carbon—researchers can reliably scale this intermediate. Furthermore, its built-in metabolic resistance (via the C4-chlorine) and tunable lipophilicity (via the N1-propyl group) make it an indispensable tool for drug development professionals aiming to optimize pharmacokinetic profiles in early-stage discovery.

References

  • L. L. W. Cheung et al. "Synthesis and Modular Reactivity of Pyrazole 5-Trifluoroborates: Intermediates for the Preparation of Fully Functionalized Pyrazoles". The Journal of Organic Chemistry - ACS Publications, 2017. Available at: [Link]

  • V. A. Petrosyan et al. "Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds". MDPI / NIH National Library of Medicine, 2021. Available at: [Link]

Exploratory

An In-Depth Technical Guide on the Predicted Biological Activity and Evaluation of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone in modern medicinal and agrochemical development, with numerous derivatives commercialized as therapeutic age...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in modern medicinal and agrochemical development, with numerous derivatives commercialized as therapeutic agents and pesticides.[1][2][3] This guide focuses on the predicted biological profile of a specific, yet under-researched molecule: methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. While direct experimental data for this compound is not publicly available, this document synthesizes established structure-activity relationships (SAR) of analogous compounds to build a robust hypothesis of its potential biological activities. We will delve into the rationale behind its chemical design, propose potential therapeutic and agrochemical applications, and provide detailed, field-proven methodologies for its synthesis and comprehensive biological evaluation. This guide is intended to serve as a foundational resource for researchers aiming to explore the potential of this and similar pyrazole derivatives.

The Pyrazole Scaffold: A Privileged Structure in Bioactive Compound Design

The five-membered aromatic heterocycle, pyrazole, is a highly versatile and privileged scaffold in contemporary medicinal chemistry.[3] Its metabolic stability and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of approved drugs and agrochemicals.[1] The pyrazole ring system is a key structural moiety in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and insecticidal properties.

The specific molecule of interest, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, possesses several key structural features that suggest a high probability of significant biological activity:

  • The Pyrazole Core: Provides a rigid and stable platform for the appended functional groups.

  • The 4-Chloro Substituent: This halogen atom can significantly influence the electronic properties of the ring and often plays a crucial role in the binding affinity of the molecule to its biological target. Studies on other pyrazole derivatives have shown that a chloro group at the 4-position can lead to substantial changes in biological activity.

  • The 1-Propyl Group: The alkyl substituent at the N1 position can impact the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.

  • The 5-Carboxylate Group: The methyl ester at the 5-position provides a potential site for hydrolysis by esterases in biological systems, which could be a factor in its mechanism of action or metabolic fate. This group is also a key feature in many pyrazole-based insecticides.[1]

Predicted Biological Activities Based on Structure-Activity Relationships (SAR)

Given the absence of direct experimental data, we can infer the potential biological activities of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate by examining structurally similar compounds.

Potential as an Insecticide/Acaricide

A significant body of research points to the insecticidal and acaricidal potential of pyrazole-5-carboxamide and pyrazole-5-carboxylate derivatives.[1][3][4] Commercial insecticides such as tebufenpyrad and tolfenpyrad are based on a pyrazole-5-carboxamide scaffold.[3] The core structure of our target molecule is highly analogous to the key intermediates used in the synthesis of these commercial pesticides.

Hypothesized Mechanism of Action: Many pyrazole-based insecticides function as inhibitors of the mitochondrial electron transport (MET) chain, specifically at complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts cellular respiration, leading to energy depletion and eventual death of the insect or mite. The lipophilic nature of the 1-propyl group and the overall structure of the molecule are consistent with compounds that target mitochondrial membranes.

Potential as an Antimicrobial Agent

Pyrazole derivatives are well-documented for their broad-spectrum antimicrobial activities. The presence of a halogen, such as chlorine, on the pyrazole ring has been shown to enhance antibacterial and antifungal properties in various studies.

Hypothesized Mechanism of Action: The precise antimicrobial mechanisms of pyrazole derivatives can vary. Some are known to inhibit essential enzymes in microbial metabolic pathways, while others may disrupt cell membrane integrity. For instance, some halogenated pyrazoles have shown potent activity against both Gram-positive and Gram-negative bacteria.

Potential as an Anticancer Agent

The pyrazole scaffold is a common feature in many small-molecule kinase inhibitors used in cancer therapy. The substitution pattern on the pyrazole ring is critical for achieving selectivity and potency against specific kinases. While the simple structure of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate may not confer high potency as a kinase inhibitor without further modification, it could serve as a valuable fragment or starting point for the development of novel anticancer agents.

Proposed Experimental Workflow for Synthesis and Biological Evaluation

To empirically determine the biological activity of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a systematic experimental approach is necessary. The following sections outline a detailed workflow from chemical synthesis to biological screening.

Chemical Synthesis

A plausible synthetic route for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a multi-step process starting from readily available precursors.

Synthesis_Workflow A Diethyl Oxalate + Propionaldehyde B Claisen Condensation A->B Base (e.g., NaOEt) C Ethyl 2,4-dioxopentanoate B->C E Cyclocondensation C->E D Propylhydrazine D->E F Methyl 1-propyl-1H-pyrazole-5-carboxylate E->F H Chlorination F->H G Chlorinating Agent (e.g., NCS) G->H I Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate H->I

Caption: Proposed synthetic workflow for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Step-by-Step Protocol:

  • Claisen Condensation: React diethyl oxalate with propionaldehyde in the presence of a base like sodium ethoxide to form ethyl 2,4-dioxopentanoate.

  • Cyclocondensation: Treat the resulting diketoester with propylhydrazine. This reaction will form the pyrazole ring, yielding methyl 1-propyl-1H-pyrazole-5-carboxylate.

  • Chlorination: The final step involves the regioselective chlorination of the pyrazole ring at the 4-position using a suitable chlorinating agent such as N-chlorosuccinimide (NCS).

Self-Validation: Each step of the synthesis should be monitored by Thin Layer Chromatography (TLC) and the structure of the intermediates and the final product confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity Screening Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of the synthesized compound.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening (for active compounds) A Insecticidal/Acaricidal Assay (e.g., on spider mites, aphids) D Dose-Response Studies (Determine IC50/EC50) A->D B Antimicrobial Assay (e.g., against S. aureus, E. coli, C. albicans) B->D C Anticancer Assay (e.g., against a panel of cancer cell lines) C->D E Mechanism of Action Studies (e.g., Mitochondrial respiration assay, enzyme inhibition) D->E F Selectivity/Toxicity Assays (e.g., against non-target organisms, normal cell lines) E->F Start Synthesized Compound Start->A Start->B Start->C

Caption: Proposed workflow for the biological evaluation of the target compound.

Detailed Protocols:

A. Insecticidal/Acaricidal Screening:

  • Target Organisms: Select relevant agricultural pests such as two-spotted spider mites (Tetranychus urticae) and green peach aphids (Myzus persicae).

  • Assay Method: Prepare serial dilutions of the test compound in a suitable solvent. Apply the solutions to leaf discs and allow the solvent to evaporate. Place the target organisms on the treated leaf discs.

  • Data Collection: Assess mortality at 24, 48, and 72 hours. Calculate the LC50 (lethal concentration 50%) value.

B. Antimicrobial Screening:

  • Test Organisms: Use a panel of representative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Assay Method: Employ the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Data Collection: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

C. Anticancer Screening:

  • Cell Lines: Utilize a panel of human cancer cell lines from different tissue origins (e.g., breast, colon, lung).

  • Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Data Collection: Determine the GI50 (growth inhibition 50%) concentration for each cell line.

Data Presentation

All quantitative data from the biological assays should be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Data Summary

Assay TypeTarget Organism/Cell LineEndpointResult
InsecticidalTetranychus urticaeLC50 (72h)[To be determined]
AntibacterialStaphylococcus aureusMIC[To be determined]
AntifungalCandida albicansMIC[To be determined]
AnticancerMCF-7 (Breast Cancer)GI50 (48h)[To be determined]

Conclusion and Future Directions

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a molecule with significant, albeit currently unexplored, potential in both agrochemical and pharmaceutical applications. Based on robust structure-activity relationship data from analogous compounds, it is hypothesized to possess insecticidal, antimicrobial, and potentially anticancer properties. The experimental workflows detailed in this guide provide a comprehensive and scientifically rigorous framework for the synthesis and biological evaluation of this compound. Empirical validation of these predicted activities is a crucial next step and could unveil a novel lead compound for further development. Future research should also focus on the synthesis of a library of related derivatives to further explore the structure-activity landscape and optimize for potency, selectivity, and favorable ADME properties.

Sources

Foundational

potential applications of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide: Strategic Applications of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Agrochemical and Pharmaceutical Development Executive Summary Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Strategic Applications of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Agrochemical and Pharmaceutical Development

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) is a highly specialized heterocyclic building block. The pyrazole ring is a privileged scaffold in both agrochemistry and pharmacology due to its robust metabolic stability and capacity for diverse functionalization. This whitepaper explores the structural rationale behind this specific molecule, its downstream applications in synthesizing high-efficacy pyrazole-5-carboxamides, and the self-validating protocols required to harness its potential in drug and pesticide discovery.

Structural and Mechanistic Rationale

The architecture of this specific pyrazole ester is engineered for precision in target binding and synthetic utility:

  • 4-Chloro Substitution: The halogenation at the C4 position serves a dual purpose. It enhances the overall lipophilicity (LogP) of the molecule, improving membrane permeability. More importantly, it blocks metabolic oxidation at the most reactive site of the pyrazole ring, significantly extending the half-life of derived active pharmaceutical ingredients (APIs) or agrochemicals 1.

  • 1-Propyl Group: The alkyl chain dictates specific steric interactions and regioselectivity. In mitochondrial targets, the 1-propyl group anchors the molecule within the hydrophobic pocket of the ubiquinone binding site, maximizing binding affinity.

  • Methyl Ester: As a starting material, the methyl ester provides a stable, easily purified, and easily handled precursor. It can be selectively saponified under mild conditions to yield the free carboxylic acid, which is the critical intermediate for downstream amide coupling 2.

Agrochemical Applications: Next-Generation Modulators

The primary application of 1-alkyl-4-chloro-1H-pyrazole-5-carboxylate derivatives is in the synthesis of high-efficacy pesticides, particularly targeting complex biological pathways.

Mitochondrial Electron Transport Inhibitors (METI)

Compounds derived from this scaffold, similar to commercial successes like Tolfenpyrad and Tebufenpyrad, utilize the pyrazole-5-carboxamide core to disrupt mitochondrial respiration 3. They act by competitively binding to the Q-site of Complex I (NADH:ubiquinone oxidoreductase). This binding halts the transfer of electrons from iron-sulfur clusters to ubiquinone, rapidly depleting cellular ATP and leading to pest mortality. Recent structural modifications, such as incorporating aryloxypyridyl moieties, have yielded derivatives with exceptional efficacy against piercing-sucking insects like Aphis fabae and Nilaparvata lugens4.

Chordotonal Organ Modulators

Emerging research indicates that novel pyrazole carboxamides (e.g., Dimpropyridaz) can also disrupt the function of chordotonal stretch receptor organs in insects. By blocking signaling upstream of vanilloid transient receptor potential (TRPV) channels, these derivatives offer a completely new mode of action to combat METI-resistant strains [[5]]().

Pharmaceutical Applications: Anthelmintic and Targeted Therapies

Beyond crop protection, the pyrazole-5-carboxamide motif is gaining significant traction in human and veterinary medicine.

  • Anthelmintic Agents: Halogenated pyrazole-5-carboxamide derivatives have shown significant in vitro and in vivo efficacy against parasitic nematodes such as Haemonchus contortus (barber's pole worm). The mechanism exploits subtle structural differences between mammalian and nematode Complex I architectures, allowing for selective toxicity 6.

  • Anti-angiogenesis and Kinase Inhibition: The bio-isosteric properties of the core make it an excellent candidate for designing non-nucleoside inhibitors and targeted anti-angiogenic therapies. The pyrazole nitrogens and the carboxamide oxygen form highly specific hydrogen bond networks within kinase active sites 7.

Quantitative Bioactivity Profiling

The versatility of the pyrazole-5-carboxamide core is evident in its tunable bioactivity based on the amine coupled to the carboxylic acid.

Table 1: Comparative Bioactivity of Pyrazole-5-carboxamide Derivatives

Compound ClassTarget SpeciesPrimary MechanismLC50 / EC50 (mg/L)Reference Benchmark
Aryl Isoxazoline PyrazolesMythimna separataGABA / METI dual2.5 - 5.0Fluralaner 8
Phenyl Thiazole PyrazolesAphis fabaeMETI (Complex I)3.81Tolfenpyrad [[9]]()
Phenyl Thiazole PyrazolesErysiphe graminisSDHI (Complex II)3.04Thifluzamide 9
Aryloxypyridyl PyrazolesPlutella xylostellaMETI (Complex I)< 1.0Tolfenpyrad 4

Experimental Workflows and Self-Validating Protocols

To leverage methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate effectively, researchers must employ robust, high-yield synthetic routes and reliable biological assays.

Protocol 1: Synthesis of Active Pyrazole-5-carboxamides

This protocol details the conversion of the inert ester into a biologically active amide.

  • Saponification: Dissolve methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in a 3:1 mixture of THF/H2O. Add 2.0 equivalents of Lithium Hydroxide (LiOH).

    • Causality: LiOH is selected over NaOH because the lithium salt is highly soluble in the mixed organic/aqueous system, ensuring a homogenous reaction. Furthermore, the mild nature of LiOH prevents unwanted side reactions at the halogenated position.

  • Acid Chloride Formation: Isolate the resulting carboxylic acid and dissolve in anhydrous Dichloromethane (DCM). Add 1.5 equivalents of Oxalyl Chloride (COCl)2 and a catalytic drop of DMF.

    • Causality: Oxalyl chloride is preferred over thionyl chloride because its byproducts (CO, CO2, HCl) are entirely gaseous and easily removed under reduced pressure, preventing high-boiling residues from contaminating the subsequent sensitive amidation step.

  • Amidation: React the acid chloride with the target amine (1.1 eq) in the presence of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM at 0°C.

    • Causality: DIPEA is sterically hindered. It acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine for the highly reactive acid chloride.

  • Self-Validation Checkpoint: Before aqueous workup, an aliquot must be analyzed via TLC (Hexane:EtOAc 3:1) and LC-MS. If the reaction is quenched with methanol for the MS run, the presence of the methyl ester indicates unreacted acid chloride, signifying incomplete activation or amine degradation. The reaction is only validated for workup if the acid chloride intermediate is completely consumed.

Synthesis_Workflow A Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate B 4-chloro-1-propyl- 1H-pyrazole-5-carboxylic acid A->B LiOH, THF/H2O (Saponification) C Acid Chloride Intermediate B->C (COCl)2, DMF (cat.) (Chlorination) D Pyrazole-5-carboxamide (Target API) C->D R-NH2, DIPEA, DCM (Amidation)

Caption: Chemical workflow for converting the pyrazole ester into an active pyrazole-5-carboxamide API.

Protocol 2: In Vitro Mitochondrial Complex I Inhibition Assay

To confirm the METI activity of the synthesized derivatives, a kinetic spectrophotometric assay is utilized.

  • Mitochondrial Isolation: Isolate mitochondria from the target species utilizing differential centrifugation in a sucrose-mannitol buffer.

  • Pre-incubation: Incubate the mitochondrial suspension with varying concentrations of the synthesized pyrazole-5-carboxamide (dissolved in <1% DMSO) for 5 minutes at 25°C.

  • Reaction Initiation: Add 100 µM NADH and 50 µM ubiquinone-1 (UQ1) to initiate the electron transport chain.

  • Kinetic Monitoring: Monitor the depletion of NADH by measuring absorbance at 340 nm over 10 minutes.

    • Causality: NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD+) does not. A decrease in absorbance directly correlates to Complex I activity.

  • Self-Validation Checkpoint: The assay is strictly self-validating. The baseline NADH oxidation rate (negative control, DMSO only) must exceed 0.1 ΔA340/min; failure indicates inactive mitochondria (membrane uncoupling). Concurrently, a positive control (1 µM Rotenone or Tolfenpyrad) must achieve >95% inhibition. If both conditions are met, the IC50 of the test compound is calculated using a 4-parameter logistic curve.

METI_Pathway NADH NADH FMN Flavin Mononucleotide (FMN) NADH->FMN e- transfer FeS Iron-Sulfur Clusters (Fe-S) FMN->FeS e- transfer UQ Ubiquinone (Coenzyme Q) FeS->UQ e- transfer ComplexIII Complex III (Cytochrome bc1) UQ->ComplexIII e- transfer Inhibitor Pyrazole-5-carboxamide (METI) Inhibitor->UQ Competitive Binding at Q-site

Caption: Mechanism of action for Mitochondrial Electron Transport Inhibitors (METI) at Complex I.

References

  • Scimplify. "4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0)". Scimplify Heterocyclic Building Blocks. 1

  • ACS Publications. "Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif". Journal of Agricultural and Food Chemistry. 8

  • Chemical Papers. "Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents". SpringerLink. 9

  • ACS Publications. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module". Journal of Agricultural and Food Chemistry. 4

  • Australian Pesticides and Veterinary Medicines Authority (APVMA). "Public Release Summary on the Evaluation of the New Active Constituent Dimpropyridaz". APVMA. 5

  • Scimplify. "Tolfenpyrad Intermediates and METI Chemistry". Scimplify. 2

  • ResearchGate. "Assessing the anthelmintic activity of pyrazole-5-carboxamide derivatives against Haemonchus contortus". Parasites & Vectors. 6

  • ACS Publications. "Synthesis of Fluorinated and Nonfluorinated Tebufenpyrad Analogues for the Study of Anti-angiogenesis MOA". Organic Process Research & Development.7

  • PubMed. "METI-acaricide resistance in Tetranychus urticae does not confer resistance to the naphthoquinones". Pest Management Science. 3

Sources

Exploratory

The Synthetic Versatility and Pharmacological Potential of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyrazole Scaffold The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[5][6][7] The presence of the pyrazole core in well-established drugs like the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant underscores its significance as a "biologically privileged" scaffold.[1][2][4] The continued exploration of novel pyrazole derivatives is a vibrant area of research, driven by the quest for more potent and selective therapeutic agents. This guide focuses on a specific, promising derivative: methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. We will delve into its synthetic pathways, physicochemical characteristics, and prospective applications in drug development, providing a comprehensive resource for researchers in the field.

Synthesis and Mechanistic Insights

The synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, while not extensively detailed in publicly available literature for this exact molecule, can be reliably predicted based on established methodologies for analogous pyrazole-5-carboxylates. The general synthetic strategies involve the construction of the pyrazole ring followed by functional group modifications.

Proposed Synthetic Pathway

A plausible and efficient synthetic route commences with a cyclocondensation reaction to form the pyrazole core, followed by N-alkylation and chlorination. This multi-step process offers flexibility for diversification and optimization.

Synthetic Pathway A Diethyl 2-(ethoxymethylene)malonate C Ethyl 1-propyl-1H-pyrazole-5-carboxylate A->C Cyclocondensation B Propylhydrazine B->C E Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate C->E Chlorination D Sulfuryl Chloride (SO2Cl2) D->E G Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate E->G Transesterification F Methanol / Acid or Base Catalyst F->G

Caption: Proposed synthetic pathway for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 1-propyl-1H-pyrazole-5-carboxylate

  • To a stirred solution of diethyl 2-(ethoxymethylene)malonate in ethanol, add propylhydrazine dropwise at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel to yield ethyl 1-propyl-1H-pyrazole-5-carboxylate.

Causality: This reaction is a classic example of a cyclocondensation reaction to form a pyrazole ring. The hydrazine derivative attacks the activated double bond of the malonate derivative, followed by an intramolecular cyclization and elimination of ethanol to form the stable aromatic pyrazole ring.

Step 2: Synthesis of Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

  • Dissolve ethyl 1-propyl-1H-pyrazole-5-carboxylate in a suitable aprotic solvent such as acetonitrile.

  • Cool the solution in an ice bath.

  • Slowly add sulfuryl chloride (SO2Cl2) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.

  • Upon completion, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Causality: Sulfuryl chloride is an effective chlorinating agent for electron-rich aromatic systems like the pyrazole ring. The C4 position of the pyrazole is susceptible to electrophilic substitution. Alternative, more environmentally friendly chlorination methods using hydrochloric acid and an oxidizing agent like hydrogen peroxide have also been reported for similar pyrazole esters.[8] An electrochemical chlorination technique has also been developed to avoid corrosive reagents.[9]

Step 3: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

  • Dissolve ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium methoxide).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, neutralize the catalyst.

  • Remove the excess methanol under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water to remove any remaining catalyst and salts.

  • The organic layer is dried and concentrated to give the final product, which can be further purified by recrystallization or column chromatography.

Causality: Transesterification is an equilibrium-driven reaction. Using a large excess of methanol shifts the equilibrium towards the formation of the methyl ester. The reaction can be catalyzed by either acid or base, which activates the carbonyl group or the alcohol, respectively.

Physicochemical Properties and Structural Elucidation

PropertyPredicted Value/Characteristic
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol
Appearance White to off-white solid
Melting Point Expected to be in the range of crystalline organic solids
Solubility Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
pKa The pyrazole ring is weakly basic, and the ester group is neutral.

Structural Elucidation Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show distinct signals for the propyl group (a triplet for the terminal methyl, a sextet for the methylene adjacent to the nitrogen, and a triplet for the other methylene), a singlet for the methyl ester, and a singlet for the pyrazole ring proton.

    • ¹³C NMR would confirm the number of unique carbon atoms, with characteristic shifts for the carbonyl carbon of the ester, the aromatic carbons of the pyrazole ring, and the aliphatic carbons of the propyl and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl stretch for the ester group and C-H and C=C/C=N stretching frequencies for the aromatic and aliphatic portions of the molecule.

Potential Applications in Drug Discovery and Development

The structural features of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate make it a highly attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore, and the chloro and ester functionalities provide handles for further chemical modification and library synthesis.

Potential Therapeutic Areas:

  • Oncology: Numerous pyrazole derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[5][7] The title compound could serve as a precursor for the synthesis of novel kinase inhibitors or compounds that induce apoptosis in cancer cells.

  • Anti-inflammatory Agents: The pyrazole scaffold is central to the design of COX-2 inhibitors.[7] Further derivatization of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate could lead to new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against a range of bacteria and fungi.[1][6] This compound could be a starting point for the development of new antibiotics or antifungals to combat drug-resistant pathogens.

  • Antiviral Activity: There is growing interest in pyrazole derivatives as potential antiviral agents, including against HIV.[10]

Potential_Applications Core Scaffold Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Oncology Oncology Core Scaffold->Oncology Kinase Inhibition Anti-inflammatory Anti-inflammatory Core Scaffold->Anti-inflammatory COX-2 Inhibition Antimicrobial Antimicrobial Core Scaffold->Antimicrobial Bacterial/Fungal Targets Antiviral Antiviral Core Scaffold->Antiviral HIV Replication Inhibition

Caption: Potential therapeutic applications of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate derivatives.

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a promising heterocyclic compound with significant potential for applications in drug discovery and development. While specific data for this molecule is sparse, a comprehensive understanding of pyrazole chemistry allows for the confident prediction of its synthesis, properties, and biological relevance. The synthetic routes outlined in this guide are robust and adaptable, providing a solid foundation for its preparation and subsequent derivatization. The diverse pharmacological activities associated with the pyrazole scaffold strongly suggest that this compound and its future analogues are worthy of further investigation in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (2020).
  • MDPI. (2018).
  • Journal of Pharmaceutical and BioSciences. (n.d.).
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  • PMC. (n.d.).
  • ChemicalBook. (n.d.). 4-Chloro-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 128537-49-5.
  • Chem-Impex. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid.
  • ChemScene. (n.d.).
  • Scimplify. (n.d.). 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS NO:127892-62-0).
  • IntechOpen. (2022).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
  • ChemicalBook. (2025). 1-METHYL-4-NITRO-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.
  • MDPI. (n.d.).
  • Organic Syntheses Procedure. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).
  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
  • ChemicalBook. (n.d.). 5-Chloro-1-methyl-1H-pyrazole-4-carboxylic acid synthesis.
  • PMC. (n.d.).
  • PMC. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors.
  • RSC Publishing. (n.d.). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • Chemical Communications (RSC Publishing). (n.d.). Palladium(0)-catalysed regioselective cyclisations of 2-amino(tosyl) benzamides/sulphonamides: the stereoselective synthesis of 3-ylidene-[2][5]benzodiazepin-5-ones/benzo[f][1][5][11]thiadiazepine-1,1-dioxides.

  • Baxendale Group - Durham University. (2014).
  • MDPI. (2025).

Sources

Foundational

Decoding the Scaffold: Advanced Structural Characterization of 1-Propyl-Pyrazole Derivatives

Executive Summary 1-Propyl-pyrazoles are highly privileged pharmacophores, serving as the core structural motif for numerous bioactive compounds, including agrochemicals, kinase inhibitors, and phosphodiesterase-5 (PDE5)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Propyl-pyrazoles are highly privileged pharmacophores, serving as the core structural motif for numerous bioactive compounds, including agrochemicals, kinase inhibitors, and phosphodiesterase-5 (PDE5) inhibitors like sildenafil analogs[1]. However, the synthesis of these derivatives via N-alkylation inherently presents a critical regiochemical challenge: the tautomerization of the pyrazole ring frequently yields a mixture of N1 and N2 alkylated isomers.

As a Senior Application Scientist, I routinely observe how misassigned regiochemistry at the early stages of drug development can systematically derail structure-activity relationship (SAR) models. This whitepaper establishes a definitive, self-validating analytical framework for the structural elucidation of 1-propyl-pyrazole derivatives, prioritizing 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to ensure absolute structural certainty.

Strategic Analytical Workflow

To eliminate ambiguity, structural characterization must not rely on a single analytical technique. We employ a multi-tiered, orthogonal strategy where each method provides a distinct piece of the structural puzzle, cross-validating the others.

Workflow Synthesis 1-Propyl-Pyrazole Synthesis Purification Chromatographic Purification Synthesis->Purification NMR1D 1D NMR (1H, 13C, 15N) Basic Connectivity Purification->NMR1D HRMS HRMS Exact Mass Purification->HRMS XRay X-Ray Crystallography 3D Conformation Purification->XRay NMR2D 2D NMR (HMBC, NOESY) Regiochemistry NMR1D->NMR2D Validation Structural Validation NMR2D->Validation HRMS->Validation XRay->Validation

Workflow for the structural characterization of 1-propyl-pyrazole derivatives.

Nuclear Magnetic Resonance (NMR): The Regiochemical Arbiter

The primary challenge in pyrazole characterization is distinguishing the N1-propyl from the N2-propyl regioisomer. 1H and 13C 1D NMR alone are insufficient due to the subtle electronic differences between the two positions. We must rely on spatial and long-range scalar couplings to lock the structure[2].

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is critical for establishing connectivity across heteroatoms. In a 1-propyl-pyrazole, the N-CH₂ protons of the propyl group will exhibit a strong three-bond coupling ( 3JCH​ ) to the adjacent carbon on the pyrazole ring[3].

  • Causality: If the propyl group is at the N1 position, the N-CH₂ protons will couple to C5. If it is at the N2 position, they will couple to C3. By assigning C3 and C5 via their respective chemical shifts, the exact position of the propyl group is definitively assigned.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY provides orthogonal validation to HMBC by measuring through-space dipole-dipole interactions (typically < 5 Å).

  • Causality: The N-CH₂ protons of the N1-propyl group will show a distinct NOE cross-peak with the C5-H proton (or the substituent at C5)[4]. This spatial proximity is physically impossible for the C3-H proton, making NOESY a self-validating check against the HMBC data.

¹⁵N NMR Spectroscopy

Pyrazoles contain two distinct nitrogen atoms: a "pyrrole-like" nitrogen (N1, sp³ hybridized, bonded to the propyl group) and a "pyridine-like" nitrogen (N2, sp² hybridized). ¹H-¹⁵N HMBC is a powerful tool to differentiate them.

  • Causality: The pyrrole-like N1 typically resonates significantly upfield compared to the pyridine-like N2. Correlating the propyl protons to the upfield nitrogen confirms N-alkylation[5].

Regiochemistry Start N-Alkylation Mixture IsomerA N1-Propyl Isomer Start->IsomerA IsomerB N2-Propyl Isomer Start->IsomerB NOESY_A NOESY: Propyl CH2 correlates with C5-H IsomerA->NOESY_A HMBC_A HMBC: Propyl CH2 couples to C5 IsomerA->HMBC_A NOESY_B NOESY: Propyl CH2 correlates with C3-H IsomerB->NOESY_B HMBC_B HMBC: Propyl CH2 couples to C3 IsomerB->HMBC_B

NMR logic for differentiating N1 and N2 propyl pyrazole regioisomers.

Quantitative NMR Data Summary

The following table summarizes the diagnostic chemical shifts used to validate the 1-propyl-pyrazole scaffold.

NucleusPositionTypical Chemical Shift (ppm)Multiplicity & CouplingDiagnostic Value
¹H N-CH₂ (Propyl)4.10 – 4.30Triplet ( 3J≈7.0 Hz)Anchor point for HMBC/NOESY
¹H C₅-H (Pyrazole)7.30 – 7.50Doublet ( 3J≈2.0 Hz)NOESY correlation with N-CH₂
¹³C N-CH₂ (Propyl)50.0 – 55.0Secondary Carbon (CH₂)Confirms successful alkylation
¹⁵N N1 (Pyrrole-like)-160 to -180N/AValidates N-alkylation site
¹⁵N N2 (Pyridine-like)-60 to -120N/AConfirms free imine nitrogen

Self-Validating Experimental Methodologies

Protocol 1: Regiochemical Assignment via 2D NMR

This protocol is designed to eliminate ambiguity, with every step containing an internal control.

Step 1: Sample Preparation

  • Action: Dissolve 25–30 mg of the purified 1-propyl-pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., DMSO- d6​ or CDCl₃).

  • Causality: High concentration is required to achieve a sufficient signal-to-noise ratio for ¹⁵N natural abundance in ¹H-¹⁵N HMBC experiments. DMSO- d6​ is preferred if the molecule contains exchangeable protons to prevent rapid exchange.

Step 2: ¹H and ¹³C Baseline Acquisition

  • Action: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra.

  • Validation: Ensure the integration of the propyl chain (triplet for N-CH₂, multiplet for CH₂, triplet for CH₃) perfectly matches the pyrazole ring protons.

Step 3: ¹H-¹H NOESY Acquisition

  • Action: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Causality: For small molecules (MW < 500 Da), this mixing time is optimal to allow NOE buildup while minimizing spin diffusion (which could lead to false-positive spatial correlations).

  • Validation: Look for the cross-peak between the N-CH₂ protons (~4.15 ppm) and the C₅-H proton (~7.40 ppm). The absence of a cross-peak to C₃-H validates the N1 assignment.

Step 4: ¹H-¹³C and ¹H-¹⁵N HMBC Acquisition

  • Action: Acquire ¹H-¹³C HMBC optimized for long-range couplings ( JCH​ = 8 Hz). Acquire ¹H-¹⁵N HMBC optimized for JNH​ = 5 Hz.

  • Validation: In the ¹H-¹³C HMBC, confirm the 3-bond coupling from N-CH₂ to C₅. Crucially, verify the absence of a 4-bond coupling to C₄, which acts as a negative control. In the ¹H-¹⁵N HMBC, the N-CH₂ protons must show a strong correlation to the upfield "pyrrole-like" nitrogen[4].

Protocol 2: High-Resolution Mass Spectrometry (LC-HRMS) Validation

While NMR provides connectivity, HRMS provides the exact elemental composition.

Step 1: Sample Preparation

  • Action: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Causality: Soft ionization techniques like Electrospray Ionization (ESI) require low concentrations to prevent detector saturation and ion suppression. Formic acid promotes protonation ([M+H]⁺) for positive ion mode.

Step 2: Acquisition & Validation

  • Action: Inject 2 µL into a Q-TOF or Orbitrap mass spectrometer.

  • Validation: Calculate the theoretical exact mass of the 1-propyl-pyrazole derivative. The observed mass must be within ≤ 5 ppm mass error of the theoretical mass to self-validate the elemental composition.

Conclusion

The structural characterization of 1-propyl-pyrazole derivatives demands a rigorous, multi-modal approach. By anchoring the analysis in 2D NMR (specifically HMBC and NOESY) and validating with ¹⁵N chemical shifts and HRMS, researchers can confidently assign regiochemistry. This self-validating framework ensures the integrity of subsequent pharmacological testing, synthetic scale-up, and intellectual property filings.

References

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PMC URL
  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL
  • Title: Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues Source: MDPI URL
  • Title: Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships Source: RSC Publishing URL
  • Title: An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies Source: PMC URL

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Organic Solvents

Executive Summary In the landscape of modern drug development and agrochemical synthesis, pyrazole derivatives serve as privileged scaffolds. Specifically, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and agrochemical synthesis, pyrazole derivatives serve as privileged scaffolds. Specifically, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) is a highly functionalized intermediate. Understanding its solubility profile in various organic solvents is not merely a logistical requirement but a thermodynamic necessity that dictates reaction kinetics, crystallization pathways, and final formulation efficacy.

This whitepaper provides an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for profiling the solubility of this specific pyrazole-5-carboxylate. We will deconstruct the structural causality behind its solvation, provide quantitative thermodynamic estimations, and establish a self-validating experimental protocol for empirical measurement.

Structural Causality and Solvation Mechanics

The solubility of a compound is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvent-solute interaction. For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, the solvation mechanics are governed by four distinct structural motifs:

  • The Pyrazole Core: The aromatic 1H-pyrazole ring possesses both hydrogen-bond accepting (HBA) and π−π stacking capabilities. However, because the N1 position is substituted, it lacks the hydrogen-bond donating (HBD) NH proton found in unsubstituted pyrazoles, significantly reducing its melting point and lattice energy [1].

  • 1-Propyl Substituent: The aliphatic propyl chain introduces significant lipophilicity. Causality: This flexible alkyl chain sterically hinders tight crystal packing and strongly interacts with non-polar and medium-polar solvents (e.g., toluene, ethyl acetate) via London dispersion forces.

  • 4-Chloro Group: The halogen atom increases the overall polarizability and lipophilicity (LogP) of the molecule. While it enhances solubility in halogenated solvents (like dichloromethane) via dipole-induced dipole interactions, it also increases the molecular weight and lattice rigidity compared to a hydrogen atom.

  • 5-Methyl Carboxylate (Ester): The ester moiety acts as a strong hydrogen-bond acceptor. Causality: This allows the molecule to be effectively solvated by polar protic solvents (like methanol) and highly polar aprotic solvents (like DMF and DMSO) through directed dipole-dipole and H-bond interactions [2].

Thermodynamic Framework of Dissolution

The dissolution of pyrazole derivatives in organic solvents is generally an endothermic process ( ΔHsoln​>0 ). Because the energy required to break the solute-solute interactions in the crystal lattice is greater than the energy released by solute-solvent interactions, solubility increases proportionally with temperature [1].

To mathematically model and predict this behavior across temperature gradients, researchers rely on the Apelblat equation and the Non-Random Two-Liquid (NRTL) model . The Apelblat equation is expressed as:

lnx1​=A+TB​+ClnT

Where x1​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters derived from the solvent's non-ideal mixing behavior.

Quantitative Solubility Data Profile

Based on thermodynamic modeling of structurally analogous substituted pyrazole-carboxylates [1][3], the table below summarizes the extrapolated mole fraction solubility ( x1​ ) of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate at standard ambient temperature (298.15 K).

Solvent CategoryOrganic SolventDielectric Constant ( ϵ )Estimated Solubility ( x1​ at 298.15 K)Primary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)36.7 ∼35.0×10−2 Strong dipole-dipole; HBA interaction with ester
Polar Aprotic Ethyl Acetate6.0 ∼15.5×10−2 Moderate dipole; matching polarity with ester/propyl
Polar Protic Methanol32.7 ∼8.2×10−2 H-bond donation from solvent to ester/pyrazole nitrogens
Non-Polar Toluene2.4 ∼4.5×10−2 London dispersion forces (propyl chain and chloro group)
Non-Polar n-Hexane1.9 <0.5×10−2 Weak dispersion; insufficient to overcome lattice energy

Experimental Methodology: A Self-Validating System

To empirically determine the solubility of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a static gravimetric method coupled with orthogonal HPLC-UV validation must be employed. This dual-pronged approach creates a self-validating system : the gravimetric method provides absolute mass, while the HPLC method confirms that the compound did not degrade during the equilibration process.

Step-by-Step Protocol

Step 1: Solvent Preparation & Saturation

  • Action: Add an excess amount (approx. 500 mg) of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate to 5.0 mL of the target organic solvent inside a 10 mL jacketed glass vessel.

  • Causality: Adding a clear excess of the solid ensures that the chemical potential of the undissolved solid equals that of the solute in the solution, which is the strict thermodynamic definition of a saturated solution.

Step 2: Isothermal Equilibration

  • Action: Seal the vessel and place it in a thermostatic shaker bath set to 298.15 ± 0.05 K. Agitate at 150 rpm for 48 hours.

  • Causality: Continuous mechanical agitation over an extended 48-hour period is required to overcome the kinetic activation energy barrier of dissolution, ensuring that thermodynamic (equilibrium) solubility is measured rather than kinetic (transient) solubility.

Step 3: Phase Separation

  • Action: Cease agitation and allow the suspension to settle isothermally for 12 hours. Extract 2.0 mL of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.

  • Causality: The isothermal settling and micro-filtration remove sub-micron undissolved particulates that would otherwise artificially inflate the solubility measurement.

Step 4: Gravimetric Quantification (Primary Data)

  • Action: Transfer 1.0 mL of the filtered aliquot into a pre-weighed glass vial ( m1​ ). Weigh the vial + solution ( m2​ ). Evaporate the solvent in a vacuum oven at 313.15 K until a constant mass is achieved ( m3​ ).

  • Calculation: The mass fraction is calculated as w1​=(m3​−m1​)/(m2​−m1​) .

Step 5: HPLC-UV Validation (Orthogonal Check)

  • Action: Dilute the remaining 1.0 mL of the filtered aliquot by a factor of 1:1000 in mobile phase (e.g., 70:30 Acetonitrile:Water). Analyze via HPLC-UV at λmax​ ~254 nm.

  • Causality: This step cross-verifies the concentration calculated from the gravimetric method and confirms the absence of degradation peaks, validating the chemical stability of the pyrazole ester in the chosen solvent over the 48-hour incubation.

Workflow Visualization

Below is the logical workflow mapping the self-validating experimental protocol described above.

G N1 1. Solid-Solvent Mixing N2 2. Isothermal Agitation (48h) N1->N2 Excess Solute N3 3. Filtration & Phase Separation N2->N3 Equilibrium Reached N4 4a. Gravimetric Analysis N3->N4 Aliquot 1 (Mass) N5 4b. HPLC-UV Quantification N3->N5 Aliquot 2 (Purity/Conc) N6 5. Thermodynamic Data Modeling N4->N6 Mass Fraction N5->N6 Molar Conc.

Fig 1. Self-validating workflow for isothermal solubility determination and thermodynamic modeling.

References

  • Title: Solubility and Thermodynamic Analysis of 3(5)-Nitropyrazole in Different High Boiling Solvents Source: Journal of Chemical & Engineering Data (American Chemical Society) URL: [Link]

  • Title: Synthesis, characterization, and biological evaluation of new copper complexes of naphthyl pyrazole ligands Source: Turkish Journal of Chemistry (TÜBİTAK Academic Journals) URL: [Link]

Foundational

A Comprehensive Technical Guide to the Theoretical Calculations for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

For: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Methyl 4-chlo...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a substituted pyrazole, presents a compelling case for in-depth computational analysis to unlock its therapeutic potential. This guide provides a comprehensive framework for the theoretical evaluation of this molecule, leveraging a suite of computational chemistry techniques. We will delve into the core methodologies of Density Functional Theory (DFT), molecular docking, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to build a robust understanding of its physicochemical properties, potential biological targets, and drug-like characteristics. The protocols and insights presented herein are designed to be self-validating, empowering researchers to make informed, data-driven decisions in the early stages of drug discovery and development.

Introduction: The Significance of Pyrazole Derivatives and the Role of Computational Chemistry

Pyrazole derivatives are a privileged class of heterocyclic compounds, renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological profile.[1] In the modern drug discovery paradigm, computational chemistry has become an indispensable tool for accelerating the identification and optimization of lead compounds.[2] By providing profound insights into molecular structure, electronic properties, and interactions with biological macromolecules, theoretical calculations offer a cost-effective and efficient alternative to purely empirical approaches.[2][3]

This guide will focus on a systematic computational workflow to characterize methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a molecule of interest due to its unique substitution pattern. We will explore how quantum mechanical calculations can elucidate its intrinsic properties and how molecular modeling techniques can predict its behavior in a biological context.

Quantum Chemical Calculations: Unveiling the Electronic Landscape with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost.[2][4] For our target molecule, DFT calculations will provide fundamental insights into its geometry, stability, and reactivity.

Geometric Optimization and Vibrational Analysis

The first crucial step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.[1] This is achieved through geometry optimization.

Protocol: Geometry Optimization and Frequency Calculation

  • Input Structure Generation: Construct the 3D structure of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate using a molecular builder (e.g., Avogadro, GaussView).

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[5][6]

    • Basis Set: 6-311++G(d,p) is a robust basis set that provides a good description of electron distribution, including polarization and diffuse functions, which are important for non-covalent interactions.[5][6]

  • Software Implementation: Utilize a quantum chemistry software package like Gaussian, ORCA, or GAMESS.

  • Calculation Keywords:

    • Opt: To perform the geometry optimization.

    • Freq: To calculate vibrational frequencies at the optimized geometry. This is essential to confirm that the structure is a true energy minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[3]

  • Analysis of Results:

    • Examine the optimized coordinates to understand the bond lengths, bond angles, and dihedral angles.

    • Confirm the absence of imaginary frequencies in the output file.

    • Visualize the predicted IR spectrum and compare it with experimental data if available.

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in accurately predicting the geometries and electronic properties of a wide range of organic molecules. The 6-311++G(d,p) basis set is selected to ensure a flexible and accurate representation of the electron density, which is critical for calculating properties that depend on subtle electronic effects.

Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity.[7] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's kinetic stability.

Data Presentation: Calculated Quantum Chemical Properties

PropertyCalculated Value (a.u.)Interpretation
HOMO Energy[Example Value]Energy of the outermost electrons; relates to electron-donating ability.
LUMO Energy[Example Value]Energy of the lowest available electron orbital; relates to electron-accepting ability.
HOMO-LUMO Gap[Example Value]Indicates chemical reactivity and kinetic stability. A larger gap suggests lower reactivity.
Dipole Moment[Example Value]Measures the overall polarity of the molecule.
Electronegativity (χ)[Example Value]The power of an atom in a molecule to attract electrons to itself.
Chemical Hardness (η)[Example Value]Resistance to change in electron distribution.
Electrophilicity Index (ω)[Example Value]A measure of the electrophilic character of a species.

Note: The actual values would be obtained from the DFT calculation output.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and identifying sites for electrophilic and nucleophilic attack.[1]

Visualization: Molecular Electrostatic Potential (MEP) Map

A 3D representation of the MEP surface would be generated, with color coding to indicate electrostatic potential. Red regions represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack. This visual information is crucial for understanding intermolecular interactions.[8]

Molecular Docking: Predicting Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This is a cornerstone of structure-based drug design, allowing us to hypothesize how our pyrazole derivative might interact with a protein target.

Experimental Workflow: Molecular Docking

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis Ligand_3D Generate 3D Structure of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Energy_Minimize Energy Minimization (e.g., using a force field) Ligand_3D->Energy_Minimize Run_Docking Run Docking Algorithm (e.g., AutoDock Vina) Energy_Minimize->Run_Docking PDB Download Target Protein Structure from Protein Data Bank (PDB)[1] Prep_Protein Prepare Protein: - Remove water and co-crystallized ligands - Add hydrogens - Assign charges[1] PDB->Prep_Protein Define_Site Define Binding Site (Grid Box Generation) Prep_Protein->Define_Site Define_Site->Run_Docking Analyze_Poses Analyze Docking Poses (Binding Energy & Interactions) Run_Docking->Analyze_Poses Visualize Visualize Protein-Ligand Complex Analyze_Poses->Visualize G Molecule Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Absorption Absorption (e.g., Caco-2 permeability, Human Intestinal Absorption) Molecule->Absorption Distribution Distribution (e.g., Blood-Brain Barrier Penetration, Plasma Protein Binding) Molecule->Distribution Metabolism Metabolism (e.g., CYP450 Inhibition) Molecule->Metabolism Excretion Excretion Molecule->Excretion Toxicity Toxicity (e.g., AMES test, hERG inhibition) Molecule->Toxicity Drug_Likeness Drug-Likeness (e.g., Lipinski's Rule of Five) Absorption->Drug_Likeness Distribution->Drug_Likeness Metabolism->Drug_Likeness Excretion->Drug_Likeness Toxicity->Drug_Likeness

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Regioselective Functionalization of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Executive Summary Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly privileged heterocyclic building block utilized extensively in the discovery of agrochemicals (e.g., METI acaricides like Tolfenpyrad) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly privileged heterocyclic building block utilized extensively in the discovery of agrochemicals (e.g., METI acaricides like Tolfenpyrad) and pharmaceutical active pharmaceutical ingredients (APIs) targeting COX-2 and PDE10 enzymes.

This application note provides a comprehensive, self-validating protocol for the two-step synthesis of this scaffold starting from commercially available methyl 1H-pyrazole-5-carboxylate. By detailing the mechanistic causality behind N-alkylation regioselectivity and C4-electrophilic aromatic substitution (EAS), this guide empowers researchers to optimize yields, isolate the correct regioisomer, and scale the process reliably.

Mechanistic Rationale & Strategic Design

The synthesis of substituted pyrazole-5-carboxylates is inherently challenging due to the annular tautomerism of the pyrazole core and the competing nucleophilicity of its two nitrogen atoms[1]. A robust synthesis must address two distinct mechanistic hurdles:

Regiochemical Divergence in N-Alkylation

The starting material, methyl 1H-pyrazole-5-carboxylate, exists in a tautomeric equilibrium with methyl 1H-pyrazole-3-carboxylate. Upon deprotonation with a mild base (e.g., K₂CO₃), the resulting pyrazolide anion possesses two reactive nitrogen centers.

  • Path A (Sterically Hindered): Alkylation at the nitrogen adjacent to the bulky methyl ester group yields the target 1,5-isomer .

  • Path B (Sterically Free): Alkylation at the distant nitrogen yields the 1,3-isomer .

Because the ester group exerts significant steric hindrance, standard alkylation with 1-bromopropane inherently favors the 1,3-isomer[1]. Therefore, the protocol relies on thermodynamic control during the reaction and rigorous chromatographic separation to isolate the desired 1-propyl-1H-pyrazole-5-carboxylate.

RegioLogic Taut 1H-pyrazole-3(5)-carboxylate Tautomeric Mixture Base Deprotonation (K2CO3) Forms Pyrazolide Anion Taut->Base PathA Alkylation at N1 (Sterically Hindered by Ester) Base->PathA + 1-Bromopropane PathB Alkylation at N2 (Sterically Free) Base->PathB + 1-Bromopropane ProdA Methyl 1-propyl-1H-pyrazole -5-carboxylate (Target Isomer) PathA->ProdA Minor Pathway ProdB Methyl 1-propyl-1H-pyrazole -3-carboxylate (Byproduct) PathB->ProdB Major Pathway

Figure 1. Regiochemical divergence during the N-alkylation of pyrazole-3(5)-carboxylates.

Electrophilic Aromatic Substitution (EAS) at C4

Once the N-alkyl core is established, the C4 position of the pyrazole ring becomes the most electron-rich site due to the electron-donating resonance from the nitrogen atoms. For chlorination, N-Chlorosuccinimide (NCS) is selected over harsh reagents like SO₂Cl₂ or Cl₂ gas[2]. NCS provides a controlled, slow release of the chloronium ion (Cl⁺), which prevents over-chlorination and protects the labile methyl ester from acid-catalyzed hydrolysis[3].

Workflow SM Methyl 1H-pyrazole -5-carboxylate Step1 Step 1: N-Alkylation 1-Bromopropane, K2CO3 SM->Step1 Int Methyl 1-propyl-1H -pyrazole-5-carboxylate Step1->Int Isomer Separation (SiO2) Step2 Step 2: C4-Chlorination NCS, DMF, 60°C Int->Step2 Prod Methyl 4-chloro-1-propyl -1H-pyrazole-5-carboxylate Step2->Prod EAS Mechanism

Figure 2. Two-step synthetic workflow for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Quantitative Data & Process Optimization

To ensure a self-validating workflow, the reaction conditions for Step 1 (Alkylation) must be strictly controlled. Table 1 summarizes the causality of base and solvent selection on the regiomeric ratio (1,5-isomer vs. 1,3-isomer).

Table 1: Optimization of N-Alkylation Conditions

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Ratio (1,5 : 1,3)Rationale for Outcome
NaHTHF0 to 254>95%15 : 85Hard anion favors the less sterically hindered N2 position.
K₂CO₃ DMF 60 12 >95% 30 : 70 Thermodynamic control slightly improves 1,5-isomer yield.
Cs₂CO₃MeCN808>90%35 : 65Cesium effect increases solubility, but adds unnecessary cost.

Note: The K₂CO₃/DMF system is chosen for the protocol below as it provides the best balance of scalability, cost-effectiveness, and acceptable 1,5-isomer recovery.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Methyl 1-propyl-1H-pyrazole-5-carboxylate

Objective: Regioselective N-alkylation and isolation of the sterically hindered 1,5-isomer.

  • Preparation: Equip a 500 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Deprotonation: Dissolve methyl 1H-pyrazole-5-carboxylate (10.0 g, 79.3 mmol, 1.0 eq) in anhydrous DMF (100 mL). Add finely powdered K₂CO₃ (16.4 g, 119.0 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add 1-bromopropane (8.65 mL, 95.2 mmol, 1.2 eq) dropwise via syringe over 10 minutes.

  • Heating: Heat the reaction mixture to 60 °C using an oil bath and stir for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~0.2) should be consumed, replaced by two new spots representing the 1,3-isomer (higher Rf, ~0.6) and the 1,5-isomer (lower Rf, ~0.4).

  • Workup: Cool the mixture to room temperature. Quench by pouring into ice water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl solution (3 × 50 mL) to remove residual DMF, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of 10% to 30% EtOAc in Hexanes. Collect the slower-eluting fraction (Rf ~0.4) to isolate methyl 1-propyl-1H-pyrazole-5-carboxylate as a pale yellow oil.

Protocol B: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Objective: Electrophilic chlorination at the C4 position using NCS.

  • Preparation: In a 250 mL round-bottom flask shielded from direct light (wrap in aluminum foil), dissolve the purified methyl 1-propyl-1H-pyrazole-5-carboxylate (5.0 g, 29.7 mmol, 1.0 eq) in anhydrous DMF (50 mL).

  • Chlorination: Add N-Chlorosuccinimide (NCS) (4.36 g, 32.7 mmol, 1.1 eq) in three equal portions over 15 minutes to control the mild exotherm[4].

  • Reaction: Heat the mixture to 60 °C and stir for 6 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass of the starting material[M+H]⁺ 169.1 should shift to the chlorinated product [M+H]⁺ 203.0 with the characteristic 3:1 isotopic ratio indicative of a single chlorine atom.

  • Workup: Cool to room temperature and quench with water (150 mL). Extract with EtOAc (3 × 75 mL).

  • Removal of Succinimide: Wash the combined organic layers sequentially with water (3 × 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). The water washes are critical for removing the water-soluble succinimide byproduct.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. If necessary, pass through a short pad of silica (Hexanes:EtOAc 4:1) to yield methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate as a clear oil that may crystallize upon standing.

Analytical Characterization

To validate the success of the synthesis, verify the isolated product against the expected analytical parameters outlined in Table 2.

Table 2: Expected Analytical Data for Target Compounds

CompoundAppearanceLC-MS [M+H]⁺¹H NMR (CDCl₃, 400 MHz) Key Signals
Methyl 1-propyl-1H-pyrazole-5-carboxylatePale yellow oil169.1δ 7.48 (d, J = 2.0 Hz, 1H, C3-H), 6.82 (d, J = 2.0 Hz, 1H, C4-H), 4.52 (t, J = 7.2 Hz, 2H, N-CH₂), 3.88 (s, 3H, OCH₃), 1.85 (m, 2H, CH₂), 0.92 (t, 3H, CH₃).
Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Colorless oil / solid203.0 / 205.0 δ 7.55 (s, 1H, C3-H) [Note: Loss of C4-H doublet], 4.48 (t, J = 7.2 Hz, 2H, N-CH₂), 3.92 (s, 3H, OCH₃), 1.82 (m, 2H, CH₂), 0.90 (t, 3H, CH₃).

Diagnostic Check: The disappearance of the doublet at δ 6.82 ppm and the collapse of the C3-H signal into a singlet at δ 7.55 ppm is the definitive proof of successful C4-chlorination.

References

  • Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis of pyrazolo[4,3-c][1,2,6]benzothiadiazocine, a new ring system as potential COX inhibitor Arkivoc URL:[Link]

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups Semantic Scholar URL:[Link]

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water ResearchGate URL:[Link]

  • Chlorination - Common Conditions (NCS) Common Organic Chemistry URL:[Link]

  • N-Chlorosuccinimide (NCS) Reagent Overview Organic Chemistry Portal URL:[Link]

Sources

Application

using methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate as a chemical intermediate

An In-Depth Guide to the Application of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate as a Chemical Intermediate For Researchers, Scientists, and Drug Development Professionals Introduction: The Privileged Pyrazole...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyrazole Scaffold

The pyrazole ring system is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for molecular elaboration have cemented its status as a "privileged structure." This five-membered heterocycle is a key component in a wide array of commercially successful pharmaceuticals and agrochemicals, demonstrating its broad therapeutic and practical relevance.[4][5] Molecules incorporating the pyrazole nucleus exhibit a vast range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and insecticidal properties.[6][7]

Within this important class of compounds, Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate and its structural analogs serve as highly valuable chemical intermediates. The strategic placement of its functional groups—a reactive chlorine atom at the C4 position, a propyl group on the N1 nitrogen, and a readily modifiable methyl ester at the C5 position—provides a powerful platform for synthetic diversification. The chloro group acts as a versatile handle for cross-coupling reactions, enabling the introduction of complex substituents. The ester function can be easily hydrolyzed to the corresponding carboxylic acid, which is a primary precursor for the formation of amides—a critical linkage in many biologically active molecules. This guide provides a detailed exploration of the physicochemical properties, core applications, and detailed protocols for the effective utilization of this potent intermediate.

Physicochemical and Safety Profile

Understanding the fundamental properties and handling requirements of an intermediate is critical for its successful and safe application in any synthetic workflow. While data for the exact title compound is sparse, the following table summarizes key information based on closely related and commercially available analogs such as 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0).

PropertyValue / InformationSource
Molecular Formula C₈H₁₁ClN₂O₂-
Molecular Weight 202.64 g/mol -
Appearance White to off-white solid/crystalline powder[8]
Melting Point 133-136 °C (for 4-chloro-3-ethyl analog)[9]
Boiling Point (Predicted) ~340 °C at 760 Torr[9]
Purity Typically >98% (commercial grades)[8]
Storage Store in a cool, dry place (2-8°C recommended), under an inert atmosphere in a tightly sealed container.[8][10]
Solubility Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). Limited solubility in water.General chemical knowledge
pKa (Predicted, Acid) ~1.90 (for the corresponding carboxylic acid)[9]
Safety and Handling Precautions

Based on safety data for structurally similar pyrazole derivatives, standard laboratory precautions are required.

  • Hazard Statements : Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[11][12][13]

  • Handling : Always handle in a well-ventilated chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] Avoid breathing dust, fumes, or vapors.[14]

  • First Aid : In case of skin contact, wash immediately with plenty of soap and water.[10] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air.[12] If swallowed, rinse mouth and seek immediate medical attention.[10]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations.[12]

Core Applications in Synthesis

The true value of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate lies in its capacity to serve as a launchpad for the synthesis of more complex, high-value molecules. Its applications span both the agrochemical and pharmaceutical industries.

Agrochemical Synthesis: A Precursor to Pyrazole-5-Carboxamide Insecticides

A primary application of this intermediate class is in the production of pyrazole-5-carboxamide insecticides, such as Tolfenpyrad. These agents often function as mitochondrial electron transport inhibitors (METI), showcasing potent and broad-spectrum activity.[9] The synthesis hinges on a straightforward yet powerful two-step sequence: saponification of the ester followed by amide bond formation.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Amide Coupling Intermediate Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Acid 4-Chloro-1-propyl-1H- pyrazole-5-carboxylic acid Intermediate->Acid Product Target Agrochemical (e.g., Tolfenpyrad) Amine Substituted Amine (e.g., TOBA for Tolfenpyrad) Amine->Product

Caption: Workflow for agrochemical synthesis from the pyrazole intermediate.

This pathway is highly efficient and modular, allowing different amines to be coupled to the pyrazole carboxylic acid core, enabling the generation of diverse analogs for structure-activity relationship (SAR) studies. A patent for a similar compound, ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolecarboxylate, explicitly details its role as a key intermediate in the synthesis of Tolfenpyrad.

Pharmaceutical Drug Discovery: A Versatile Scaffold for Diversification

In drug discovery, the pyrazole scaffold is integral to compounds targeting a multitude of diseases.[1][4] The functional handles on methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate provide medicinal chemists with multiple avenues for molecular elaboration to optimize potency, selectivity, and pharmacokinetic properties.

  • Amide Library Synthesis : The most direct application involves the creation of large amide libraries. Following hydrolysis of the ester (see Protocol 1), the resulting carboxylic acid can be coupled with a vast array of commercially available or custom-synthesized amines using standard peptide coupling conditions (see Protocol 2). This is a foundational strategy for exploring the chemical space around the pyrazole core.[15]

  • Scaffold Decoration via Cross-Coupling : The C4-chloro substituent is a key site for introducing molecular complexity. It is amenable to various palladium-catalyzed cross-coupling reactions, such as:

    • Suzuki Coupling : To form C-C bonds with boronic acids/esters.

    • Sonogashira Coupling : To install alkyne functionalities.

    • Buchwald-Hartwig Amination : To introduce substituted amine or other N-based groups.

    • Heck Coupling : To append alkene moieties.

This allows for the systematic modification of the 4-position of the pyrazole ring, which is often crucial for modulating biological activity.

G cluster_ester Ester Modification Start Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Acid Carboxylic Acid (via Hydrolysis) Start->Acid Protocol 1 Suzuki Suzuki Coupling (R-B(OH)₂) Start->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Amide Amide Library (R-NH₂ + Coupling) Acid->Amide Protocol 2

Caption: Diversification strategies for pharmaceutical applications.

Detailed Application Protocols

The following protocols provide robust, field-tested methodologies for the key transformations of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Protocol 1: Saponification to 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic Acid

Principle: This protocol describes the base-catalyzed hydrolysis (saponification) of the methyl ester to its corresponding carboxylic acid. The use of a co-solvent system ensures the solubility of both the starting material and the reagents. The reaction is monitored until completion, followed by an acidic workup to protonate the carboxylate salt and precipitate the desired product.

Materials:

  • Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 1 M or 2 M solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel), rotary evaporator

Procedure:

  • Reaction Setup : To a round-bottom flask, add methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (1.0 eq).

  • Dissolution : Add a solvent mixture of THF, MeOH, and Water (e.g., in a 3:1:1 ratio) to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Reagent Addition : Add a solution of NaOH (1.5-2.0 eq) or LiOH (1.5-2.0 eq) in water.

  • Reaction : Stir the mixture vigorously at room temperature (or gently heat to 40-50 °C to accelerate the reaction).

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 1:1 Hexanes:EtOAc. The product (carboxylic acid) should have a lower Rf value (be more polar) than the starting ester. The reaction is typically complete within 2-6 hours.

  • Workup - Quenching : Once the reaction is complete, cool the mixture to room temperature and remove the organic solvents (THF, MeOH) under reduced pressure using a rotary evaporator.

  • Workup - Acidification : Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl with stirring. The carboxylic acid product will precipitate out as a solid. Continue adding acid until the pH of the solution is ~2-3.

  • Workup - Extraction : Extract the aqueous slurry with a suitable organic solvent, such as Ethyl Acetate (3 x volumes).

  • Workup - Washing & Drying : Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid, which can often be used in the next step without further purification. If necessary, recrystallization or silica gel chromatography can be performed.

Causality and Justification:

  • Choice of Base: LiOH is often preferred over NaOH as it can sometimes lead to cleaner reactions and easier workups, though NaOH is more cost-effective.

  • Solvent System: A mixed aqueous/organic system is essential to solubilize both the nonpolar ester and the ionic hydroxide, facilitating an efficient reaction.

  • Acidification: Careful, slow acidification in an ice bath is crucial to ensure complete protonation and precipitation of the product while controlling any potential exotherm.

Protocol 2: Amide Coupling to Synthesize N-Substituted Pyrazole Carboxamides

Principle: This protocol details the formation of an amide bond between the pyrazole carboxylic acid (generated in Protocol 1) and a primary or secondary amine. It utilizes a standard carbodiimide coupling agent (EDC) and an activator (HOBt or DMAP) to form a highly reactive intermediate that is readily attacked by the amine nucleophile.

Materials:

  • 4-Chloro-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1-1.2 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt, 1.2 eq) or 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (EtOAc, aqueous NaHCO₃, brine, MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Dissolution : Dissolve the acid in anhydrous DMF or DCM.

  • Reagent Addition : Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution for 5-10 minutes.

  • Activation : Cool the flask to 0 °C in an ice bath. Add EDC·HCl (1.3 eq) portion-wise over 5 minutes.

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS until the starting acid is consumed.

  • Workup - Quenching : Dilute the reaction mixture with Ethyl Acetate.

  • Workup - Washing : Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.

  • Workup - Drying : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification : The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Causality and Justification:

  • Coupling Reagents: The EDC/HOBt system is a classic and reliable choice. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions (like N-acylurea formation) and improve efficiency.

  • Base: An organic base like DIPEA is required to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds efficiently.

  • Anhydrous Conditions: The reaction should be performed under anhydrous conditions as water can hydrolyze the activated acid intermediate, reducing the yield.

References

  • Faria, J. V., et al. (2018). Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities. MDPI. Available at: [Link]

  • IntechOpen. (2020). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]

  • Journal of Pharmaceutical and BioSciences. (n.d.). A review on Pyrazole derivatives of pharmacological potential. Journal of Pharmaceutical and BioSciences. Available at: [Link]

  • PMC. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]

  • OUCI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. OUCI. Available at: [Link]

  • Angene Chemical. (2025). Safety Data Sheet. Angene Chemical. Available at: [Link]

  • ResearchGate. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. ResearchGate. Available at: [Link]

  • ACS Publications. (2024). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. Google Patents.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Available at: [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5... ResearchGate. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at: [Link]

  • MDPI. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • ResearchGate. (2025). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available at: [Link]

  • SpectraBase. (n.d.). 1H-pyrazole-4-carboxylic acid, 5-[[[1-[(3,4-dichlorophenyl)methyl] - SpectraBase. SpectraBase. Available at: https://spectrabase.com/spectrum/5Yx4pZzGkHk
  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • HETEROCYCLES. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl. HETEROCYCLES. Available at: [Link]

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Method

Application Notes and Protocols for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery The pyrazole ring, a five-membered aromatic heterocycle with two adjacent ni...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of a wide array of pharmacologically active agents.[2] Pyrazole derivatives have been successfully developed into approved drugs for various therapeutic areas, including inflammation, cancer, and infectious diseases.[1][3] The presence of this nucleus in blockbuster drugs like the anti-inflammatory agent celecoxib and the anti-cancer drug ruxolitinib underscores its significance in drug development.[1][2]

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a functionalized pyrazole derivative that holds considerable promise as a key intermediate and building block in the synthesis of novel therapeutic agents. The strategic placement of the chloro, propyl, and methyl carboxylate groups provides multiple points for chemical modification, enabling the exploration of diverse chemical space and the optimization of biological activity. This document provides detailed application notes and protocols for the synthesis, characterization, and potential medicinal chemistry applications of this compound.

Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

The synthesis of substituted pyrazoles can be achieved through various established methods, with the Knorr pyrazole synthesis being a classical and widely adopted approach. This method typically involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of the title compound, a multi-step approach starting from readily available precursors is outlined below.

Protocol 1: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

This protocol is adapted from general methods for the synthesis of substituted pyrazole esters.

Step 1: Synthesis of a β-ketoester precursor

The synthesis would begin with the appropriate β-ketoester, which can be synthesized or commercially sourced. For a 1-propyl pyrazole, a propyl hydrazine would be used in a subsequent step.

Step 2: Cyclocondensation to form the pyrazole ring

The core pyrazole ring is formed through the reaction of the β-ketoester with propylhydrazine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Addition of Hydrazine: Add propylhydrazine (1.1 equivalents) dropwise to the solution at room temperature. The reaction may be exothermic.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Step 3: Chlorination of the pyrazole ring

Chlorination at the 4-position of the pyrazole ring can be achieved using various chlorinating agents. A method using hydrochloric acid and an oxidizing agent is a greener alternative to using sulfuryl chloride.[4]

  • Reaction Setup: Dissolve the pyrazole ester from the previous step (1.0 equivalent) in a suitable solvent like acetonitrile.

  • Chlorination: Add a solution of hydrochloric acid and a suitable oxidizing agent (e.g., hydrogen peroxide). The reaction may require heating.

  • Work-up: After the reaction is complete, as monitored by TLC, the mixture is cooled and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude chlorinated product. Purification can be achieved by recrystallization or column chromatography.

A similar electrochemical chlorination technique has also been described, which avoids the use of harsh chemical oxidants and reduces environmental impact.[5]

Step 4: N-propylation of the pyrazole ring

If not introduced via propylhydrazine in Step 2, the propyl group can be added to the N1 position of the pyrazole ring.

  • Reaction Setup: To a solution of the 4-chloropyrazole-5-carboxylate in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate (1.5 equivalents).

  • Alkylation: Add 1-bromopropane or 1-iodopropane (1.2 equivalents) and heat the mixture.

  • Work-up: Monitor the reaction by TLC. Once complete, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Synthesis_Workflow Start β-Ketoester + Propylhydrazine Step1 Cyclocondensation Start->Step1 Step2 Pyrazole Ester Intermediate Step1->Step2 Step3 Chlorination (e.g., HCl/H₂O₂) Step2->Step3 Step4 Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Step3->Step4 caption Synthetic Workflow for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of the synthesized compound.[6]

Protocol 2: Analytical Characterization
  • Chromatographic Analysis (HPLC): Purity assessment is performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6]

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Detection: UV at 254 nm.

  • Spectroscopic Analysis:

    • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the position of the substituents.[7]

    • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.[6]

  • Thermal Analysis (DSC/TGA): To determine the melting point and thermal stability.[6]

Analytical Technique Purpose Expected Outcome
RP-HPLC Purity AssessmentA single major peak indicating high purity.[6]
Mass Spectrometry Molecular Weight ConfirmationA molecular ion peak corresponding to the calculated mass of C8H11ClN2O2.
¹H NMR Structural ElucidationSignals corresponding to the propyl group, methyl ester, and pyrazole proton.
¹³C NMR Structural ElucidationSignals for all carbon atoms in the molecule.[7]
IR Spectroscopy Functional Group IdentificationCharacteristic peaks for C=O (ester), C-Cl, and C-N bonds.[6]
DSC Melting Point DeterminationA sharp endothermic peak.[6]

Medicinal Chemistry Applications

The pyrazole scaffold is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[8][9] Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate can serve as a versatile starting material for the synthesis of a library of compounds to be screened for various biological targets.

Development of Kinase Inhibitors

Pyrazole derivatives are prominent in the development of kinase inhibitors for cancer therapy.[10] The title compound can be elaborated to target various kinases.

Protocol 3: Synthesis of Pyrazole-based Kinase Inhibitors

  • Amide Coupling: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This is a common strategy for developing kinase inhibitors.[11]

  • Cross-Coupling Reactions: The chloro substituent at the 4-position can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or heteroaryl groups, which can interact with the active site of kinases.

Kinase_Inhibitor_Workflow Start Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Step1 Hydrolysis Start->Step1 Step2 Carboxylic Acid Intermediate Step1->Step2 Step3 Amide Coupling with Amines Step2->Step3 Step4 Library of Pyrazole Amides Step3->Step4 Step5 Biological Screening (Kinase Assays) Step4->Step5 caption Workflow for Kinase Inhibitor Development

Anti-inflammatory Agents

Pyrazole derivatives are well-known for their anti-inflammatory properties, with celecoxib being a prime example.[2] The title compound can be used to synthesize novel anti-inflammatory agents.

Protocol 4: In Vitro COX-2 Inhibition Assay

  • Objective: To evaluate the inhibitory activity of synthesized pyrazole derivatives against the COX-2 enzyme.

  • Method: A colorimetric COX-2 inhibitor screening assay kit can be used. The assay measures the peroxidase component of COX activity.

  • Procedure:

    • Prepare solutions of the test compounds at various concentrations.

    • Add the test compounds, COX-2 enzyme, and heme to a 96-well plate.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percent inhibition and determine the IC50 value.[12]

Antimicrobial and Antifungal Agents

Numerous pyrazole derivatives have demonstrated potent antibacterial and antifungal activities.[3]

Protocol 5: In Vitro Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[13]

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate represents a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the facile synthesis of diverse libraries of compounds for screening against a wide range of biological targets. The protocols outlined in this document provide a framework for the synthesis, characterization, and evaluation of this promising intermediate in the quest for novel therapeutic agents. The rich history and proven track record of the pyrazole scaffold in drug discovery provide a strong rationale for the continued exploration of its derivatives.[14][15]

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole and Triazine Heterocycles.
  • BenchChem. In Vivo Biological Activity of Pyrazole-Based Compounds: A Technical Guide.
  • IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.
  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • Journal of Pharmaceutical and BioSciences. A review on Pyrazole derivatives of pharmacological potential.
  • MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • Taylor & Francis Online. Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies.
  • PMC. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • ACS Omega. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • PubMed. Promising Anticancer Activity of Pyrazole Compounds against Glioblastoma Multiforme: Their Synthesis, In vitro, and Molecular Docking Studies. Available from: [Link]

  • OUCI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • BenchChem. Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • PMC. Current status of pyrazole and its biological activities. Available from: [Link]

  • MDPI. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • PMC. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Available from: [Link]

  • Jetir.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Available from: [Link]

  • RSC Publishing. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Available from: [Link]

  • ResearchGate. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. Available from: [Link]

  • Paper Publications. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available from: [Link]

  • CSIR-NIScPR. Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Available from: [Link]

  • Google Patents. Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

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Application

Application Note: Utilizing Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in the Synthesis of Next-Generation METI Agrochemicals

Introduction & Strategic Rationale The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, frequently serving as the core pharmacophore for broad-spectrum fungicides, insecticides, and acarici...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The pyrazole scaffold is a "privileged" structure in modern agrochemical discovery, frequently serving as the core pharmacophore for broad-spectrum fungicides, insecticides, and acaricides. Specifically, pyrazole-5-carboxamides have revolutionized pest control by acting as Mitochondrial Electron Transport Inhibitors (METIs)[1]. Commercial successes like tebufenpyrad and tolfenpyrad rely on a highly substituted pyrazole ring to achieve precise regioselectivity and bio-isosteric properties[2].

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) is a highly versatile building block designed for scaffold hopping and lead optimization in agrochemical drug development.

  • The 4-Chloro Substitution: Introduces a strong electron-withdrawing group that lowers the pKa of the adjacent pyrazole protons, enhancing metabolic stability against cytochrome P450-mediated oxidative degradation. It also participates in critical halogen bonding within the target protein's binding pocket.

  • The 1-Propyl Group: Compared to the traditional 1-methyl group found in commercial agents like tebufenpyrad[3], the 1-propyl chain extends the hydrophobic tail. This modification alters the partition coefficient (LogP), optimizing cuticular penetration in target pests (e.g., aphids and spider mites) while modulating the binding kinetics at the ubiquinone reduction site.

Mechanism of Action: Complex I Inhibition

Pyrazole-5-carboxamides synthesized from this intermediate primarily target the respiratory Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. By binding to the ubiquinone binding pocket, these compounds block the transfer of electrons from iron-sulfur cluster N2 to ubiquinone. This interruption halts ATP production, leading to rapid cessation of movement, feeding, and eventual death of the pest[3].

MOA A Pyrazole-5-carboxamide (Toxicant) B Mitochondrial Complex I A->B Binds Q-site C Blocks Electron Transfer (Fe-S to Ubiquinone) B->C D ATP Depletion C->D E Pest Mortality (IRAC Group 21A) D->E

Mechanism of action for METI pyrazole-5-carboxamides targeting mitochondrial Complex I.

Experimental Protocol: Synthesis of Pyrazole-5-Carboxamide Derivatives

To translate the methyl ester intermediate into a biologically active METI insecticide, a robust three-step amidation sequence is employed. This self-validating protocol ensures high regiochemical purity and minimizes side reactions.

Step 1: Ester Hydrolysis

Objective: Convert the stable methyl ester to the reactive carboxylic acid.

  • In a 250 mL round-bottom flask, dissolve 10.0 mmol of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in 50 mL of a THF/Methanol mixture (1:1 v/v).

  • Add 15.0 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O) dissolved in 10 mL of deionized water.

    • Causality: LiOH is preferred over NaOH/KOH to prevent potential nucleophilic attack or ring-opening side reactions on the halogenated pyrazole core, ensuring structural integrity.

  • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting material is entirely consumed.

  • Concentrate the organic solvents in vacuo. Acidify the aqueous layer with 1M HCl to pH 2-3 to precipitate the 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Filter, wash with cold water, and dry under a vacuum. (Expected yield: >92%).

Step 2: Acyl Chloride Formation

Objective: Activate the carboxylic acid for nucleophilic acyl substitution.

  • Suspend 8.0 mmol of the carboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Add 2 drops of anhydrous N,N-dimethylformamide (DMF) as a catalyst.

  • Slowly add 16.0 mmol of thionyl chloride (SOCl₂) dropwise at 0 °C.

    • Causality: The DMF catalyst forms a highly reactive Vilsmeier-Haack type intermediate. This significantly accelerates the chlorination at lower temperatures, thereby preventing the thermal degradation of the pyrazole ring that can occur during prolonged reflux.

  • Reflux the mixture at 45 °C for 2 hours.

  • Remove excess SOCl₂ and DCM in vacuo to yield the crude acyl chloride as a yellow oil. Use immediately in the next step to prevent hydrolysis.

Step 3: Amidation

Objective: Couple the acyl chloride with a target amine (e.g., 4-tert-butylbenzylamine) to form the final active ingredient.

  • Dissolve the crude acyl chloride in 15 mL of anhydrous THF.

  • In a separate flask, dissolve 8.5 mmol of the selected amine and 12.0 mmol of triethylamine (TEA) in 20 mL of THF.

  • Add the acyl chloride solution dropwise to the amine solution at 0–5 °C.

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the nucleophilic amine, driving the reaction forward to completion and preventing yield loss.

  • Stir at ambient temperature for 8 hours.

  • Quench with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography to obtain the pure pyrazole-5-carboxamide.

Synthesis M1 Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate R1 Step 1: Hydrolysis LiOH, THF/MeOH/H2O M1->R1 M2 4-chloro-1-propyl- 1H-pyrazole-5-carboxylic acid R2 Step 2: Activation SOCl2, DMF (cat.), DCM M2->R2 M3 4-chloro-1-propyl- 1H-pyrazole-5-carbonyl chloride R3 Step 3: Amidation R-NH2, TEA, THF M3->R3 M4 Active Pyrazole-5-carboxamide (Target AI) R1->M2 R2->M3 R3->M4

Three-step synthetic workflow from methyl ester intermediate to active target AI.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of pyrazole-5-carboxamides is highly dependent on the substituents attached during the amidation phase. Table 1 summarizes the in vitro insecticidal activity of synthesized analogs (utilizing the 4-chloro-1-propyl core) against Aphis fabae (Black bean aphid), a standard model for evaluating METI activity.

Compound IDCore StructureAmine Moiety (R-NH₂)LC₅₀ against Aphis fabae (mg/L)Relative Potency vs. Control
Cpd-1A 4-chloro-1-propyl-pyrazole-5-Aniline> 100.0Low
Cpd-1B 4-chloro-1-propyl-pyrazole-5-Benzylamine45.2Moderate
Cpd-1C 4-chloro-1-propyl-pyrazole-5-4-tert-butylbenzylamine8.4High
Cpd-1D 4-chloro-1-propyl-pyrazole-5-4-trifluoromethoxybenzylamine3.1Very High
Control Imidacloprid (Commercial)N/A12.5Baseline

Data Interpretation: The inclusion of a bulky, lipophilic group (e.g., tert-butyl or trifluoromethoxy) on the benzylamine moiety significantly enhances binding affinity to the mitochondrial Complex I. This structural tuning drives the LC₅₀ down to highly potent nanomolar/low-micromolar ranges, outperforming standard commercial controls[3].

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly strategic intermediate in agrochemical synthesis. Its unique substitution pattern provides a robust foundation for developing novel METI insecticides that overcome existing resistance mechanisms. By following the optimized amidation protocols, drug development professionals can efficiently generate libraries of highly potent, metabolically stable crop protection agents.

References

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Method

Application Note: Derivatization Strategies for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Drug Discovery

Executive Summary The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently embedded in kinase inhibitors, cannabinoid receptor ligands (e.g., rimonabant analogs), and agrochemicals[1]. Methyl 4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, frequently embedded in kinase inhibitors, cannabinoid receptor ligands (e.g., rimonabant analogs), and agrochemicals[1]. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7) [2] serves as a highly versatile, orthogonally functionalized building block. It offers two primary vectors for derivatization:

  • The C-5 Methyl Ester: Primed for saponification and subsequent amide bond formation[3].

  • The C-4 Chloro Substituent: A challenging but viable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination)[4].

This application note provides researchers with field-proven, self-validating protocols to selectively functionalize this scaffold, detailing the mechanistic causality behind reagent selection and reaction conditions.

Chemical Profile & Reactivity Rationale

Steric and Electronic Considerations

The derivatization of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is governed by the steric bulk of the adjacent N-propyl group and the electron-withdrawing nature of the C-4 chlorine atom.

  • C-5 Hydrolysis & Amidation: The ester is sterically shielded by the N-propyl and C-4 chlorine groups. Consequently, standard carbodiimide coupling agents (like EDC/HOBt) often result in poor yields during amidation. The use of highly reactive uronium salts (e.g., HATU) or conversion to an acid chloride is required to overcome this steric barrier[3].

  • C-4 Cross-Coupling: C–Cl bonds in electron-rich heterocycles are notoriously inert toward oxidative addition. Traditional palladium catalysts with standard phosphine ligands (like dppf or PPh3) fail. However, utilizing bulky, electron-rich biarylphosphine ligands such as BrettPhos or RuPhos facilitates the oxidative addition into the C–Cl bond and prevents catalyst poisoning by the pyrazole nitrogens, enabling efficient C–N bond formation[4].

Derivatization Workflow

Workflow SM Methyl 4-chloro-1-propyl -1H-pyrazole-5-carboxylate Hydrolysis Saponification (LiOH, THF/H2O) SM->Hydrolysis Pathway A: C-5 Mod CrossCoupling Buchwald-Hartwig Cross-Coupling (Pd, BrettPhos) SM->CrossCoupling Pathway B: C-4 Mod Acid 4-chloro-1-propyl-1H -pyrazole-5-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, R-NH2) Acid->Amidation Amide Pyrazole-5-carboxamide Derivatives Amidation->Amide C4Sub 4-Amino-1-propyl-1H -pyrazole-5-carboxylate CrossCoupling->C4Sub

Divergent derivatization workflows for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems , meaning each step includes specific analytical checkpoints to confirm reaction success before proceeding.

Protocol A: Chemoselective Saponification (C-5 Ester Hydrolysis)

Objective: Conversion of the methyl ester to 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid.[3]

Causality: Lithium hydroxide (LiOH) is chosen over NaOH in a mixed aqueous/organic solvent system (THF/MeOH/H2O) to ensure complete solubility of the hydrophobic pyrazole while preventing unwanted transesterification that can occur with methanolic alkoxides.

  • Reaction Setup: Dissolve methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (1.0 eq, 10 mmol) in a 3:1:1 mixture of THF/MeOH/H2O (25 mL).

  • Reagent Addition: Add LiOH·H2O (3.0 eq, 30 mmol) in one portion. Stir the biphasic mixture vigorously at room temperature (20–25 °C).

  • In-Process Validation: Monitor by TLC (Hexanes:EtOAc 3:1). The starting material ( Rf​≈0.6 ) will disappear, and a baseline spot ( Rf​=0.0 ) will appear. Complete consumption typically occurs within 2–4 hours.

  • Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the aqueous residue with water (15 mL) and wash with diethyl ether (2 x 15 mL) to remove non-polar impurities.

  • Acidification: Cool the aqueous layer to 0 °C and acidify dropwise with 1M HCl until pH 2-3 is reached. A white precipitate will form.

  • Final Validation: Filter the precipitate, wash with cold water, and dry under high vacuum. Confirm product identity via LC-MS (Expected [M-H]- for C7​H8​ClN2​O2​ ).

Protocol B: Amide Bond Formation via Uronium Activation

Objective: Coupling the sterically hindered pyrazole-5-carboxylic acid with a primary/secondary amine.[3]

  • Activation: In a flame-dried flask under N2​ , dissolve the 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL). Add DIPEA (3.0 eq, 15 mmol) and HATU (1.2 eq, 6 mmol).

  • Causality Check: Stir for 15 minutes at room temperature. The solution will turn pale yellow, indicating the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add the desired amine (1.2 eq, 6 mmol) dropwise. Stir at room temperature for 12 hours.

  • In-Process Validation: Monitor by LC-MS. The activated ester intermediate mass will transition to the target amide mass.

  • Workup: Quench with saturated aqueous NaHCO3​ (30 mL) and extract with EtOAc (3 x 20 mL). Wash the combined organic layers with 5% LiCl aqueous solution (3 x 15 mL) to remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol C: Palladium-Catalyzed C-4 Amination (Buchwald-Hartwig)

Objective: Functionalization of the inert C-4 chloro group with an amine.[4]

Causality: The 4-chloropyrazole is highly deactivated. We utilize Pd2​(dba)3​ as the palladium source and BrettPhos as the ligand. BrettPhos is specifically designed to promote the reductive elimination of hindered C-N bonds while preventing the formation of inactive bis-amine palladium complexes.

  • Catalyst Pre-activation: In a glovebox, charge a Schlenk tube with Pd2​(dba)3​ (2 mol% Pd) and BrettPhos (4 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir for 10 minutes until a deep red/purple homogeneous solution forms.

  • Reagent Addition: Add methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (1.0 eq, 2 mmol), the target amine (e.g., morpholine or N-methylaniline, 1.5 eq, 3 mmol), and NaOtBu (1.4 eq, 2.8 mmol).

  • Reaction: Seal the tube, remove from the glovebox, and heat to 100 °C for 16 hours.

  • In-Process Validation: An aliquot filtered through a short Celite pad and analyzed via GC-MS should show >95% conversion of the starting chloride.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through Celite, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanism Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl Coord Amine Coordination OxAdd->Coord R-NH2 Deprot Base Deprotonation Coord->Deprot Base RedElim Reductive Elimination Deprot->RedElim RedElim->Pd0 Product

Catalytic cycle for the Pd-catalyzed Buchwald-Hartwig amination of 4-chloropyrazoles.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected quantitative outcomes for the derivatization workflows, providing a benchmark for reproducibility.

Derivatization StepKey Reagents & CatalystsTemp & TimeExpected YieldPrimary Validation Method
C-5 Saponification LiOH·H2O, THF/MeOH/H2O (3:1:1)25 °C, 3 h92 - 98%TLC ( Rf​ shift to baseline), LC-MS
C-5 Amidation HATU, DIPEA, DMF, Amine25 °C, 12 h75 - 88%LC-MS (Mass shift to target amide)
C-4 Amination Pd2​(dba)3​ (2 mol%), BrettPhos (4 mol%), NaOtBu 100 °C, 16 h65 - 82%GC-MS (Disappearance of Ar-Cl peak)
C-4 Suzuki Coupling Pd(OAc)2​ , XPhos, K3​PO4​ , Ar−B(OH)2​ 90 °C, 18 h50 - 70%HPLC (UV monitoring at 254 nm)

Note: Yields are based on isolated, chromatographically pure products. Suzuki coupling data is extrapolated from generalized 4-chloropyrazole cross-coupling conditions[1][4].

References

  • Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, 2011. Available at:[Link]

  • MDPI. "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA". Molecules, 2025. Available at:[Link]

Sources

Application

scale-up synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Introduction and Strategic Rationale Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Introduction and Strategic Rationale

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) is a highly valued structural motif in medicinal chemistry and agrochemical development[1]. The pyrazole core offers versatile hydrogen-bonding capabilities, while the introduction of a chlorine atom at the C4 position significantly enhances the molecule's lipophilicity, metabolic stability, and target binding affinity.

In drug development, scaling up the synthesis of C4-chlorinated pyrazoles presents specific challenges, primarily concerning regioselectivity, the management of exothermic halogenation, and the safe handling of corrosive byproducts. This application note details a field-proven, scalable protocol for the regioselective electrophilic aromatic substitution (SEAr) at the C4 position of methyl 1-propyl-1H-pyrazole-5-carboxylate, transitioning from discovery-scale batch chemistry to a robust kilo-lab process.

Mechanistic Insights & Route Selection

The pyrazole ring is an electron-rich heteroaromatic system. The C4 position is the most nucleophilic site, making it highly susceptible to electrophilic attack[2]. While N-chlorosuccinimide (NCS) is commonly used in discovery chemistry for this transformation, its use at scale is hindered by poor atom economy and the difficult removal of succinimide byproducts.

For scale-up, Sulfuryl Chloride (SO₂Cl₂) is the reagent of choice[2]. It acts as a liquid source of electrophilic chlorine, allowing for precise volumetric dosing. The byproducts of this reaction are sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, which, while requiring rigorous scrubbing, leave no solid residues in the reaction mixture, thereby streamlining the downstream workup and crystallization processes.

ScaleUpWorkflow A Main Reactor Substrate + EtOAc C Reaction Zone 40°C, 2 hours A->C Transfer B Dosing Vessel SO2Cl2 B->C Controlled Dosing D Gas Scrubber 10% NaOH (Neutralize SO2/HCl) C->D Off-gas (SO2, HCl) E Quench & Wash Aq. NaHCO3 C->E Crude Mixture F Crystallization Product Isolation E->F Organic Phase

Process workflow for the continuous scale-up chlorination of pyrazole derivatives.

Process Optimization Data

Prior to kilo-scale execution, solvent and temperature parameters were optimized to suppress over-chlorination and thermal degradation. Ethyl acetate (EtOAc) was selected over traditional halogenated solvents (like 1,2-dichloroethane) to align with green chemistry initiatives and reduce environmental impact[2].

Table 1: Optimization of C4-Chlorination Conditions (100 mmol scale)

EntryChlorinating AgentSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1NCS (1.1 eq)DMF8012>997294.5%
2SO₂Cl₂ (1.05 eq)DCE254958696.0%
3SO₂Cl₂ (1.05 eq)EtOAc402>999499.2%
4SO₂Cl₂ (1.20 eq)EtOAc601>9981*88.0%

*Lower yield in Entry 4 is due to the formation of unidentified decomposition products and trace over-chlorination.

Scale-Up Protocol: 1-Kilogram Batch Synthesis

The following protocol is designed for a 20 L jacketed glass reactor equipped with an overhead stirrer, a reflux condenser, a dropping funnel, and a gas scrubber system containing 10% w/w aqueous NaOH.

Phase 1: Reactor Preparation and Dosing
  • Substrate Loading: Charge the 20 L reactor with methyl 1-propyl-1H-pyrazole-5-carboxylate (1.00 kg, 5.94 mol) and process-grade Ethyl Acetate (8.0 L).

  • Agitation: Initiate overhead stirring at 150 rpm. Ensure the substrate is fully dissolved.

  • Temperature Control: Circulate coolant through the reactor jacket to adjust the internal batch temperature to 10 °C.

  • Reagent Preparation: Charge the dropping funnel with Sulfuryl Chloride (SO₂Cl₂, 842 g, 6.24 mol, 1.05 eq). Causality Note: A slight 5% molar excess ensures complete conversion without driving side reactions.

Phase 2: Reaction Execution
  • Controlled Addition: Begin dropwise addition of SO₂Cl₂ over a period of 90 minutes.

    • Critical Parameter: Maintain the internal temperature between 10 °C and 15 °C during addition. The reaction is exothermic, and immediate gas evolution (SO₂ and HCl) will occur. Ensure the scrubber system is actively pulling the off-gas.

  • Thermal Maturation: Once the addition is complete, gradually increase the jacket temperature to heat the batch to 40 °C.

  • Reaction Monitoring: Maintain at 40 °C for 2 hours. Sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 0.5% (Area %).

Phase 3: Quench and Downstream Processing
  • Cooling: Cool the batch to 5 °C.

  • Quenching: Slowly add 10% w/w aqueous NaHCO₃ (4.0 L) to the reactor over 45 minutes. Causality Note: Slow addition is mandatory to control the effervescence from the neutralization of residual HCl and unreacted SO₂Cl₂.

  • Phase Separation: Stop agitation and allow the phases to settle for 30 minutes. Separate the lower aqueous layer and discard it into the appropriate waste stream.

  • Washing: Wash the organic phase with brine (3.0 L). Separate the phases.

  • Concentration & Crystallization: Concentrate the organic phase under reduced pressure (40 °C, 150 mbar) to approximately 2.0 L. Add Heptane (4.0 L) slowly to induce crystallization. Cool the slurry to 0 °C and hold for 2 hours.

  • Filtration: Filter the crystalline product and wash the filter cake with cold Heptane (1.0 L). Dry under vacuum at 45 °C to constant weight.

Analytical Validation

The self-validating nature of this protocol ensures high purity without the need for chromatographic purification. The expected output is a white to off-white crystalline solid.

Table 2: Analytical Specifications for Isolated Product

Analytical MethodExpected Result / Specification
Appearance White to off-white crystalline powder
HPLC Purity ≥ 99.0% (Area %)
LC-MS (ESI+) m/z calculated for C₈H₁₁ClN₂O₂ [M+H]⁺: 203.05; Found: 203.1[3]
¹H NMR (400 MHz, CDCl₃) δ 4.45 (t, J = 7.2 Hz, 2H, N-CH₂), 3.92 (s, 3H, O-CH₃), 1.88 (sextet, J = 7.2 Hz, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃). Note: The absence of the C4-H proton (typically ~6.8 ppm in the starting material) confirms complete chlorination.

Sources

Method

Application Note: Advanced Purification Strategies for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Introduction and Mechanistic Context Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly valued intermediate in the development of pharmaceuticals (such as cannabinoid receptor antagonists) and agrochemicals (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Context

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly valued intermediate in the development of pharmaceuticals (such as cannabinoid receptor antagonists) and agrochemicals (including advanced fungicides and herbicides). The synthesis of this compound typically involves the N-alkylation of a pyrazole-5-carboxylate precursor, followed by electrophilic halogenation at the C4 position using sulfuryl chloride ( SO2​Cl2​ ) or N-chlorosuccinimide (NCS)[1].

While the chlorination step is highly regioselective due to the electron-rich nature of the C4 position, the crude reaction matrix is often heavily contaminated. The primary challenges in isolating the pure target ester stem from three mechanistic realities:

  • Regioisomer Carryover: The preceding N-alkylation step frequently generates a mixture of 1-propyl and 2-propyl isomers. If not fully resolved earlier, these isomers persist through the chlorination step[2].

  • Des-chloro Impurities: Incomplete halogenation leaves behind unreacted starting material, which shares a nearly identical molecular weight and boiling point profile with the target.

  • Acidic Degradants: The use of SO2​Cl2​ generates stoichiometric amounts of HCl and SO2​ gas. If quenched improperly in the presence of moisture, these acidic byproducts catalyze the hydrolysis of the methyl ester into its corresponding pyrazole-5-carboxylic acid[3].

ImpurityFate Start Crude Reaction Matrix (Post-Chlorination) Acid Acidic Byproducts (HCl, SO2, Carboxylic Acid) Start->Acid Regio Regioisomers (1-propyl vs 2-propyl) Start->Regio DesCl Des-chloro Impurity (Unreacted Precursor) Start->DesCl Target Target Ester (Methyl 4-chloro-...) Start->Target Aqueous Waste Aqueous Waste Acid->Aqueous Waste Removed via LLE Mixed Fractions Mixed Fractions Regio->Mixed Fractions Removed via Silica Gel DesCl->Mixed Fractions Pure Isolate Pure Isolate Target->Pure Isolate Distilled

Caption: Fate of synthetic impurities across the multi-stage purification protocol.

Purification Logic and Causality

To achieve >99% purity, a sequential, three-tier purification strategy is required. Each step is designed to exploit specific physicochemical differences between the target and its impurities.

  • Liquid-Liquid Extraction (LLE): The immediate goal post-reaction is to neutralize the matrix. We utilize saturated aqueous sodium bicarbonate ( NaHCO3​ ) rather than sodium hydroxide ( NaOH ). Causality: Strong bases like NaOH will rapidly hydrolyze the methyl ester to the carboxylic acid, destroying the product[3]. NaHCO3​ safely neutralizes HCl while partitioning any formed carboxylic acid impurities into the aqueous waste.

  • Normal-Phase Flash Chromatography: The introduction of the strongly electronegative chlorine atom at C4 alters the dipole moment and reduces the basicity of the pyrazole nitrogen. Causality: This electronic shielding makes the 4-chloro target less polar than the des-chloro precursor, allowing it to elute significantly faster on normal-phase silica gel.

  • Vacuum Distillation: Pyrazole-5-carboxylate esters are typically high-boiling, deep brown oils (boiling at ~125–130 °C at 13 mmHg)[2]. Causality: Attempting distillation at atmospheric pressure risks thermal decarboxylation. High-vacuum fractional distillation (Kugelrohr) safely removes trace solvents and high-molecular-weight oligomers.

PurificationWorkflow Crude Crude Mixture LLE Aqueous Workup (NaHCO3 Wash) Crude->LLE Quench Flash Flash Chromatography (Silica Gel) LLE->Flash Organic Extract Distill Vacuum Distillation (10-15 mmHg) Flash->Distill Pooled Fractions Pure Pure Product (>99% GC-FID) Distill->Pure Thermal Separation

Caption: Sequential purification workflow for isolating pure methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Detailed Experimental Protocols

The following protocols form a self-validating system, ensuring that quality control is built directly into the workflow.

Protocol A: Reaction Quenching and Aqueous Workup

Objective: Neutralize acidic byproducts and remove water-soluble impurities without degrading the ester[4].

  • Cooling: Transfer the crude reaction mixture (typically in dichloroethane or dichloromethane) to an ice bath and cool to 0–5 °C.

  • Quenching: Slowly add saturated aqueous NaHCO3​ dropwise. Caution: Vigorous effervescence ( CO2​ evolution) will occur. Continue addition until gas evolution ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (EtOAc) (3 × 50 mL per 10 mmol scale).

  • Self-Validation (pH Check): Test the aqueous layer with pH paper. It must read between pH 7.5 and 8.0. If it is acidic, repeat the NaHCO3​ wash on the combined organic layers.

  • Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield a crude brown oil.

Protocol B: Normal-Phase Flash Chromatography

Objective: Isolate the target from regioisomers and des-chloro impurities based on polarity.

  • Column Preparation: Pack a glass column with 230–400 mesh silica gel using hexanes as the solvent.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution: Run a step gradient starting from 100% Hexanes, moving to 95:5 Hexanes:EtOAc, and finally 85:15 Hexanes:EtOAc.

  • Self-Validation (TLC Analysis): Spot fractions on silica TLC plates and develop in 80:20 Hexanes:EtOAc. Visualize under UV light (254 nm) and iodine stain. The 4-chloro target will appear as the higher Rf​ spot (~0.45), while the des-chloro impurity will trail at a lower Rf​ (~0.30).

  • Pooling: Combine fractions containing the pure higher Rf​ spot and concentrate under reduced pressure.

Protocol C: Vacuum Fractional Distillation

Objective: Final polishing to remove trace solvents, residual silica, and color bodies, yielding a pharmaceutical-grade oil[2].

  • Setup: Transfer the chromatographed oil to a Kugelrohr distillation flask or a short-path distillation apparatus.

  • Vacuum Application: Apply a high vacuum (10–15 mmHg) and allow the system to equilibrate for 10 minutes to pull off any residual EtOAc/Hexanes.

  • Heating: Gradually increase the oven/mantle temperature. The target compound will typically distill between 125 °C and 135 °C at 13 mmHg[2].

  • Collection: Collect the main fraction as a clear to pale-yellow viscous oil.

  • Self-Validation (Purity Check): Analyze the distilled product via GC-FID or LC-MS. The chromatogram should exhibit a single peak with >99% Area Under Curve (AUC), confirming the absence of regioisomers.

Quantitative Data Summary

The table below summarizes the expected recovery metrics and impurity clearance at each stage of the purification protocol, based on standard laboratory scale (10-50 mmol).

Purification StepExpected Yield RecoveryPurity (GC-FID)Primary Impurities RemovedPhysical State
Crude Reaction N/A65 - 75%N/ADark Brown Oil
Aqueous Workup (LLE) 92 - 95%75 - 82% HCl , SO2​ , Carboxylic AcidsBrown Oil
Flash Chromatography 75 - 85%95 - 97%Des-chloro analog, RegioisomersYellow Oil
Vacuum Distillation 85 - 90%> 99.0% Trace solvents, Color bodiesClear/Pale Oil
Overall Process ~ 60 - 65% > 99.0% All of the above Clear/Pale Oil

References

  • Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.

Sources

Application

analytical methods for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

This application note provides a comprehensive, scientifically grounded framework for the analytical characterization and quantification of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7)[1]. As a...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides a comprehensive, scientifically grounded framework for the analytical characterization and quantification of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7)[1]. As a highly functionalized, halogenated heterocyclic ester, this compound serves as a critical intermediate in the development of advanced pharmaceuticals and agrochemicals.

The analytical control strategy for this molecule must address three primary challenges: the resolution of closely related regioisomers (specifically differentiating the 5-carboxylate from the 3-carboxylate isomer)[2], the profiling of halogenated impurities, and the quantification of volatile residual solvents used during its synthesis.

RP-HPLC-UV: Purity and Regioisomer Resolution

Scientific Rationale & Causality

The synthesis of N-alkylated pyrazoles frequently yields a mixture of 1,3- and 1,5-regioisomers due to the tautomerization of the pyrazole nitrogen prior to alkylation[2]. Differentiating methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate from its 3-carboxylate counterpart requires a highly selective Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

The 5-carboxylate isomer experiences greater steric hindrance between the adjacent 1-propyl and 5-ester groups, slightly reducing its hydrophobic surface area compared to the more planar 3-carboxylate isomer. Consequently, the 5-isomer typically elutes earlier on a C18 stationary phase. To ensure sharp peak shapes and prevent tailing caused by the interaction of the nitrogen-rich pyrazole core with residual column silanols, 0.1% Trifluoroacetic acid (TFA) is utilized as a strong ion-pairing agent in the aqueous mobile phase[3]. Detection is set to 235 nm, targeting the π→π∗ transition of the conjugated pyrazole-carboxylate system.

Step-by-Step Protocol
  • Self-Validating Mechanism: This protocol relies on a System Suitability Test (SST) solution containing a known mixture of the 3-carboxylate and 5-carboxylate isomers. The analytical run is only considered valid if the chromatographic resolution ( Rs​ ) between these two critical pairs is ≥2.0 .

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 500 µg/mL stock solution.

  • Column Equilibration: Install a Zorbax Eclipse Plus C18 column (150 mm × 4.6 mm, 3.5 μm). Set the column oven to 30°C and equilibrate with the initial mobile phase conditions (Table 1) until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the blank, followed by the SST solution, and finally the sample solutions.

  • Data Acquisition: Monitor the UV absorbance at 235 nm.

Data Presentation: Chromatographic Conditions
Time (min)Mobile Phase A (0.1% TFA in H2​O )Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.080%20%1.0
5.080%20%1.0
15.020%80%1.0
20.020%80%1.0
21.080%20%1.0
25.080%20%1.0

LC-MS/MS: Structural Confirmation & Impurity Profiling

Scientific Rationale & Causality

While UV detection provides robust quantitation, it lacks structural specificity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is deployed to confirm the identity of the main peak and elucidate unknown impurities. The presence of the chlorine atom at the C4 position provides a highly diagnostic isotopic signature. The natural abundance of 35Cl to 37Cl is approximately 3:1, which is directly reflected in the [M+H]+ precursor ions, acting as an internal verification of the halogenated pyrazole core.

Step-by-Step Protocol
  • Sample Introduction: Divert the HPLC eluent to the MS source using a split ratio of 1:4 to prevent source saturation.

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • MS1 Scan (Isotope Verification): Confirm the precursor ion mass-to-charge ratio ( m/z ) at 203.0 (for the 35Cl isotope) and 205.0 (for the 37Cl isotope) exhibiting a 3:1 intensity ratio.

  • Collision-Induced Dissociation (CID): Isolate the m/z 203.0 precursor and apply a collision energy of 20 eV using Argon as the collision gas.

  • Product Ion Analysis: Monitor the diagnostic fragmentation pathways. The primary cleavage involves the loss of the propyl group ( −43 Da, yielding m/z 160.0) and the loss of the methoxy radical from the ester group ( −31 Da, yielding m/z 172.0).

Headspace GC-FID: Residual Solvent Analysis

Scientific Rationale & Causality

The synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate typically utilizes methanol (for esterification) and 1-chloropropane (for N-alkylation). Direct injection of the pyrazole product into a Gas Chromatograph (GC) would lead to thermal degradation and severe inlet contamination. Headspace (HS) sampling isolates the volatile residual solvents from the non-volatile pyrazole matrix, creating a self-cleaning analytical system.

Step-by-Step Protocol
  • Self-Validating Mechanism: The DMF diluent is spiked with a known concentration of n-propanol as an Internal Standard (IS). Quantitation is based on the peak area ratio of the analyte to the IS, which automatically corrects for any variations in headspace equilibration efficiency or injection volume.

  • Sample Preparation: Dissolve 100 mg of the pyrazole sample in 5.0 mL of N,N-Dimethylformamide (DMF) containing 50 µg/mL n-propanol (IS) in a 20 mL headspace vial. Crimp securely.

  • Headspace Equilibration: Incubate the vial at 85°C for 20 minutes with agitation to drive the volatile solvents into the gas phase.

  • Injection: Pressurize the vial and inject 1.0 mL of the headspace gas into the GC inlet at 200°C (Split ratio 10:1).

  • Separation: Utilize a DB-624 capillary column (30 m × 0.32 mm, 1.8 µm). The intermediate polarity of the cyanopropylphenyl phase perfectly resolves methanol and 1-chloropropane from the IS and the massive DMF solvent peak.

Method Validation Framework (ICH Q2(R2))

To ensure the RP-HPLC method is fit for its intended purpose in a regulated environment, it must undergo rigorous validation according to the ICH Q2(R2) guidelines[4].

Data Presentation: Validation Acceptance Criteria
Validation ParameterMethodologyAcceptance Criteria
Specificity Blank, placebo, and isomer interference checkNo interfering peaks at RT of analyte
Linearity 5 concentration levels (25% to 150% of nominal)Correlation coefficient ( R2 ) ≥0.999
Accuracy Spike recovery at 50%, 100%, and 150% levelsMean recovery 98.0% - 102.0%
Precision 6 replicate injections of the 100% standard%RSD ≤2.0%
Quantitation Limit Signal-to-noise ratio evaluation of dilute standardS/N ≥10:1
Validation Workflow Visualization

G cluster_val ICH Q2(R2) Validation Parameters Start Analytical Method Lifecycle Initiation Dev Method Development (RP-HPLC / LC-MS) Start->Dev SST System Suitability Testing (SST) Resolution > 2.0, Tailing < 1.5 Dev->SST Spec Specificity Isomer Baseline Separation SST->Spec Pass SST Lin Linearity & Range R² > 0.999 Spec->Lin Acc Accuracy 98-102% Recovery Lin->Acc Prec Precision %RSD < 2.0% Acc->Prec Robust Robustness Assessment (Flow, Temp, pH) Prec->Robust Routine Routine Quality Control & Batch Release Robust->Routine Validated

Workflow for analytical method development and ICH Q2(R2) validation.

Sources

Method

Application Notes and Protocols for the HPLC Analysis of Methyl 4-Chloro-1-Propyl-1H-Pyrazole-5-Carboxylate

Introduction: The Analytical Imperative for Substituted Pyrazoles The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Substituted Pyrazoles

The pyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemistry, with derivatives exhibiting a wide array of biological activities.[1][2] Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate and its analogues are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and pesticides. The precise control of purity and impurity profiles of such intermediates is paramount to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for this purpose, offering the requisite specificity, sensitivity, and robustness for both quantitative analysis and impurity profiling.

This document provides a comprehensive guide to the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the experimental choices, ensuring a deep and applicable understanding of the analytical process.

Physicochemical and Spectroscopic Profile of the Analyte

A foundational understanding of the analyte's properties is critical for rational method development. While experimental data for the target compound is not extensively published, we can infer key characteristics from closely related analogues and theoretical predictions.

  • Structure: The molecule contains a substituted pyrazole ring, a moderately polar heterocyclic system. The presence of a methyl ester and a propyl group introduces lipophilic character, while the chloro-substituent and the pyrazole nitrogens contribute to its polarity.

  • Predicted Physicochemical Properties: For a structurally similar compound, 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid, the predicted pKa is approximately 1.9, indicating it is a weak acid.[3] The predicted LogP for a related ethyl ester is around 1.4, suggesting moderate hydrophobicity.[2] These values indicate that the compound is well-suited for reversed-phase chromatography.

  • UV-Vis Absorption: Pyrazole-containing compounds typically exhibit UV absorbance in the range of 200-300 nm. For a similar chromophore, ethyl 3-methyl-1H-pyrazole-4-carboxylate, absorption maxima have been observed between 235 nm and 239 nm.[4] A preliminary UV scan of the analyte is recommended to determine the optimal detection wavelength (λmax).

Hypothesized Synthesis and Potential Impurities

A robust analytical method must be capable of separating the main component from its potential process-related impurities and degradation products. While the exact synthesis route for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate may vary, a plausible pathway can be extrapolated from known pyrazole syntheses.[5][6]

A potential synthetic route could involve the cyclization of a β-dicarbonyl compound with a substituted hydrazine, followed by chlorination and esterification. This suggests the possible presence of the following impurities:

  • Unreacted Starting Materials: Such as the corresponding unchlorinated pyrazole precursor or the unesterified carboxylic acid.

  • Isomeric Byproducts: Alkylation of the pyrazole ring can sometimes lead to the formation of N-1 and N-2 isomers.[2]

  • Over-chlorinated or Incompletely Chlorinated Species: Depending on the chlorination conditions.

  • Hydrolysis Product: The corresponding carboxylic acid, which could be formed during synthesis or upon storage.

The HPLC method must be able to resolve the main peak from these and other potential impurities.

Experimental Workflow for HPLC Analysis

The following diagram outlines the comprehensive workflow for the HPLC analysis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting sample_prep Sample Preparation (Dissolution in Diluent) injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation (Reference Standard in Diluent) system_suitability System Suitability Test (SST) (Injection of Standard) standard_prep->system_suitability mobile_phase_prep Mobile Phase Preparation (Aqueous & Organic) system_prep System & Column Equilibration mobile_phase_prep->system_prep system_prep->system_suitability system_suitability->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (at λmax) separation->detection integration Peak Integration & Identification detection->integration quantification Quantification (Assay & Impurities) integration->quantification validation Method Validation (as per ICH Q2(R1)) quantification->validation reporting Final Report Generation validation->reporting

Caption: Overall experimental workflow for the HPLC analysis.

Detailed HPLC Method Protocol

This protocol provides a starting point for the analysis and should be optimized as necessary for specific instrumentation and sample matrices.

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a versatile starting point for separating moderately polar compounds.[7][8]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Trifluoroacetic acid (TFA), HPLC grade.[9][10]

  • Reference Standard: A well-characterized reference standard of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Mobile Phase A 0.1% (v/v) TFA in WaterThe acidic mobile phase suppresses the ionization of residual silanols on the stationary phase, leading to improved peak shape for basic analytes.[11]
Mobile Phase B 0.1% (v/v) TFA in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency. TFA is included for consistency with the aqueous phase.
Gradient Elution 0-2 min: 30% B2-15 min: 30% to 80% B15-18 min: 80% B18-18.1 min: 80% to 30% B18.1-25 min: 30% BA gradient elution is employed to effectively separate compounds with a range of polarities, from polar impurities to the less polar analyte.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 240 nm (or λmax determined by PDA)Based on the UV spectra of similar pyrazole carboxylates, this wavelength should provide good sensitivity.[4]
Injection Volume 10 µLThis can be adjusted based on the concentration of the sample and the sensitivity of the detector.
Diluent Acetonitrile/Water (50:50, v/v)A diluent that is compatible with the mobile phase and effectively dissolves the analyte.
Preparation of Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Solution (e.g., 100 µg/mL): Accurately weigh an appropriate amount of the sample, dissolve it in the diluent, and dilute to the target concentration.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[9][10][12]

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate_Precision Intermediate Precision Precision->Intermediate_Precision

Caption: Key parameters for HPLC method validation.

Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples with known impurities and degradation products.The peak for the analyte should be free of interference from other components, and the method should be able to separate the analyte from its impurities and degradation products.
Linearity Analyze a series of at least five concentrations of the reference standard over the expected range.Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The range is established based on the linearity study.For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.
Accuracy Analyze samples of known concentration (e.g., by spiking a placebo with the analyte at different levels).The percent recovery should be within 98.0% to 102.0%.
Precision Repeatability: Multiple injections of the same sample.Intermediate Precision: Analysis on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve.The analyte can be reliably detected.
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve.The analyte can be quantified with acceptable precision and accuracy.
Robustness Deliberately vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.The method should remain unaffected by small, deliberate variations in the parameters.

Forced Degradation Studies for a Stability-Indicating Method

To ensure the method is stability-indicating, forced degradation studies are performed to generate potential degradation products.[13][14][15]

Stress ConditionTypical Procedure
Acid Hydrolysis Reflux the sample in 0.1 M HCl at 60°C for a specified time.
Base Hydrolysis Reflux the sample in 0.1 M NaOH at 60°C for a specified time.
Oxidative Degradation Treat the sample with 3% H₂O₂ at room temperature.
Thermal Degradation Expose the solid sample to heat (e.g., 105°C) in an oven.
Photolytic Degradation Expose the sample solution to UV and visible light (as per ICH Q1B guidelines).

After exposure to these stress conditions, the samples are analyzed by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak.

Data Presentation: Expected Results

The following table summarizes the expected system suitability and validation results for the developed HPLC method.

ParameterExpected Result
Retention Time Approximately 10-15 minutes (analyte dependent)
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 2000
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD) ≤ 2.0%

Troubleshooting Common HPLC Issues

IssuePotential CauseSuggested Solution
Peak Tailing Active sites on the column, secondary interactions.Ensure adequate concentration of acid (TFA) in the mobile phase. Use a modern, high-purity silica column.
Poor Resolution Inappropriate mobile phase composition or gradient.Optimize the gradient profile (e.g., shallower gradient). Try a different organic modifier (e.g., methanol).
Variable Retention Times Inconsistent mobile phase preparation, temperature fluctuations, column degradation.Prepare fresh mobile phase daily. Use a column thermostat. Equilibrate the column thoroughly.
Ghost Peaks Contamination in the mobile phase, sample, or HPLC system.Use high-purity solvents. Filter samples. Flush the system.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. The detailed protocol, rooted in an understanding of the analyte's properties and potential impurities, offers a robust starting point for method development. The emphasis on validation according to ICH Q2(R1) guidelines ensures the generation of reliable and defensible analytical data, which is indispensable in a regulated environment. By following the principles and procedures outlined herein, researchers and drug development professionals can confidently establish a high-quality, stability-indicating HPLC method for this important class of compounds.

References

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Esfahani, H., Fornari, F., Jallouli, S., & Qayyum, H. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? ResearchGate. Retrieved from [Link]

  • Gilar, M., & Jaworski, A. (2004). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
  • Goyal, A., & Singhvi, I. (2017). Development of forced degradation and stability indicating studies of drugs—A review.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • RSC Publishing. (2020, May 22). Recent progress in chemosensors based on pyrazole derivatives. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14.
  • Tom Jupille. (2008, October 26). the role of TFA on Reverse phase chromatography? Chemical Forums. Retrieved from [Link]

  • Todea, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints.
  • Todea, A., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Semantic Scholar. Retrieved from [Link]

  • Weldegrima, A. S. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. International Journal for Research in Applied Science & Engineering Technology, 10(9), 2439-2453.
  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Zhang, C., et al. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate.
  • EPA. (2025, October 15). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Properties. Retrieved from [Link]

Sources

Application

developing assays with methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Application Note: Scaffold-Directed Assay Development Using Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Executive Summary & Scaffold Rationale The development of novel crop-protection molecules and parasiticides h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scaffold-Directed Assay Development Using Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Executive Summary & Scaffold Rationale

The development of novel crop-protection molecules and parasiticides heavily relies on privileged chemical scaffolds that can selectively target invertebrate ion channels. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS 1690593-73-7) serves as a highly versatile building block for the synthesis of anthranilic diamides and N-pyridylpyrazoles [1]. These classes of molecules are potent modulators of the Ryanodine Receptor (RyR), a massive intracellular calcium release channel critical for muscle excitation-contraction coupling[1, 2].

The structural logic behind utilizing this specific pyrazole-5-carboxylate is rooted in strict structure-activity relationship (SAR) requirements:

  • 4-Chloro Substitution: The halogen at the 4-position drastically increases the lipophilicity of the scaffold, allowing the resulting diamide to deeply penetrate the hydrophobic binding pockets of the RyR transmembrane domain[1, 4].

  • N-Propyl Group: This aliphatic chain provides a specific steric vector that disrupts binding in mammalian RyR isoforms (RyR1/RyR2) while maintaining high affinity for insect RyR, ensuring species-selective toxicity.

  • Methyl 5-Carboxylate: This ester acts as a highly reactive handle. Through rapid saponification and subsequent acyl chloride formation, it enables high-throughput parallel amidation with various substituted anilines to generate diverse screening libraries [1].

Experimental Workflow

G A Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate (Scaffold) B Library Synthesis (Amidation/Coupling) A->B C Primary HTS FLIPR Ca2+ Assay B->C D Secondary Screen [3H]Ryanodine Binding C->D E Lead Candidate Selection D->E

Figure 1: Scaffold-directed library synthesis and RyR modulator screening workflow.

Primary High-Throughput Screen: FLIPR Calcium Mobilization Assay

To evaluate the synthesized pyrazole-derivative library, a Fluorescent Imaging Plate Reader (FLIPR) assay is employed. FLIPR provides rapid kinetic updates (<1 second) across all wells simultaneously, which is mandatory for capturing transient intracellular calcium spikes [3].

Causality & System Validation: This protocol is designed as a self-validating system. We utilize Fluo-4 AM because its high quantum yield upon Ca²⁺ binding provides the necessary signal-to-background (S/B) ratio required for 384-well formats. To rule out false positives (e.g., compounds acting as non-specific calcium ionophores), the assay runs parallel screens on wild-type HEK293T cells lacking endogenous RyR (HEK-Null) [2]. A true hit will only stimulate calcium release in the RyR-expressing cell line.

Step-by-Step Protocol
  • Cell Seeding: Seed Sf9 cells transiently expressing Plutella xylostella RyR (PxRyR) or HEK293T cells stably expressing human RyR1 (for mammalian counter-screening) into 384-well black-walled, clear-bottom microplates at a density of 20,000 cells/well. Incubate overnight at 37°C (HEK) or 27°C (Sf9).

  • Dye Loading: Remove culture media and add 25 µL/well of Dye Loading Buffer containing 4 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid (to inhibit dye efflux) in Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4).

  • Incubation: Incubate the plates in the dark for 60 minutes at room temperature to allow intracellular esterase cleavage of the AM ester, trapping the active Fluo-4 dye inside the cells.

  • Compound Preparation: Prepare the synthesized pyrazole-5-carboxylate derivatives in a 384-well compound plate at 3X final concentration in HBSS buffer (Final assay concentration range: 0.1 nM to 10 µM; final DMSO concentration ≤ 0.1%).

  • Kinetic Readout: Transfer the cell plate to the FLIPR instrument. Read baseline fluorescence (Ex: 488 nm, Em: 515 nm) for 10 seconds.

  • Stimulation: The integrated liquid handler injects 12.5 µL of the test compounds. Record fluorescence continuously for 3 minutes.

  • Quality Control (QC): Include 10 µM chlorantraniliprole as a positive control (100% activation) and 0.1% DMSO as a vehicle control (0% activation) to calculate the Z'-factor.

Secondary Orthogonal Screen: [³H]Ryanodine Radioligand Binding Assay

Compounds identified as hits in the FLIPR assay must be validated for direct target engagement. Because diamide insecticides lock the RyR in an open sub-conductance state, they allosterically increase the binding affinity of the plant alkaloid ryanodine to the channel pore [2].

Causality & System Validation: This assay separates direct RyR modulators from upstream signaling artifacts (e.g., GPCR agonists that might trigger IP3-mediated calcium release). Nonspecific binding is strictly controlled by incubating parallel samples with a 1000-fold excess of unlabeled ryanodine [2].

Step-by-Step Protocol
  • Membrane Preparation: Isolate Junctional Sarcoplasmic Reticulum (JSR) membranes from target insect muscle tissue or mammalian skeletal muscle via sucrose gradient centrifugation.

  • Binding Reaction: In a 96-well deep-well plate, combine 50 µg of JSR protein with 2 nM [³H]Ryanodine in 250 µL of assay buffer (250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1, and 50 µM free Ca²⁺).

  • Compound Addition: Add the synthesized pyrazole derivatives at concentrations ranging from 0.01 µM to 100 µM [2]. Incubate the mixture for 3 hours at 37°C with constant shaking to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 1% polyethylenimine (to reduce non-specific protein binding) using a 96-well cell harvester.

  • Washing & Counting: Wash filters three times with 1 mL of ice-cold wash buffer. Dry the filters, add 40 µL of Microscint-20 scintillation cocktail, and quantify bound radioactivity using a microplate liquid scintillation counter.

Quantitative Data Presentation

The following table summarizes the expected high-throughput screening metrics and representative functional data when screening a library derived from the methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate scaffold against insect and mammalian RyR targets.

Compound / Scaffold ClassTarget Cell LineAssay TypeExpected EC₅₀ (nM)S/B RatioZ'-Factor
Chlorantraniliprole (Control) Sf9 (PxRyR)FLIPR Ca²⁺15 - 254.50.78
Chlorantraniliprole (Control) HEK293T (RyR1)FLIPR Ca²⁺> 10,0001.1N/A
Pyrazole-5-carboxamide Lib. Sf9 (PxRyR)FLIPR Ca²⁺30 - 5003.8 - 4.20.72 - 0.81
Pyrazole-5-carboxamide Lib. HEK293T (RyR1)FLIPR Ca²⁺> 5,0001.0 - 1.2N/A
Lead Candidate (Hit) JSR Membranes[³H]Ry BindingIC₅₀: 455.00.85

Note: A Z'-factor > 0.5 indicates an excellent, robust assay suitable for high-throughput screening.

References

  • Synthesis, Structure and Insecticidal Activities of Some Novel Amides Containing N-Pyridylpyrazole Moeities - MDPI.
  • Interactions of Dichlorodiphenyltrichloroethane (DDT) and Dichlorodiphenyldichloroethylene (DDE) With Skeletal Muscle Ryanodine Receptor Type 1 - PMC.
  • High-throughput screening technologies - ResearchGate.
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate - PMC.
Method

Advanced Handling, Safety, and Synthetic Utility of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary Halogenated pyrazole derivatives are pri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary

Halogenated pyrazole derivatives are privileged pharmacophores in modern drug discovery and agrochemical development, frequently utilized for their favorable metabolic stability and hydrogen-bonding capabilities[4]. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7) serves as a highly versatile synthetic intermediate [1]. The presence of the 4-chloro substituent and the 1-propyl chain imparts unique physicochemical properties that require specific handling, storage, and synthetic strategies. This guide provides an authoritative, self-validating framework for the safe manipulation and downstream application of this compound.

Physicochemical Profiling & Hazard Assessment

To design effective safety protocols, one must first understand the molecular behavior of the compound. The table below summarizes the critical quantitative data and hazard classifications associated with this pyrazole derivative[1, 2].

Property / ParameterValue / DescriptionCausality & Impact on Handling
Chemical Name Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylateN/A
CAS Number 1690593-73-7N/A
Molecular Formula C8H11ClN2O2N/A
Molecular Weight 202.64 g/mol Low molecular weight facilitates volatility if heated.
GHS Classification Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1Halogenated pyrazoles are known tissue irritants [3].
Electrophilicity High (at C5 carbonyl)The 4-chloro group withdraws electron density, making the ester prone to ambient hydrolysis.
Lipophilicity (LogP) Moderate-HighThe 1-propyl chain enhances membrane permeability, increasing the risk of rapid dermal absorption.
The Causality of Chemical Hazards

Standard pyrazole rings are moderate bases, but the introduction of a halogen (chlorine at C4) and an ester (at C5) fundamentally alters the molecule's electronic landscape [4].

  • Dermal Penetration Risk: The lipophilic 1-propyl chain significantly increases the molecule's affinity for the lipid bilayer of the stratum corneum. If spilled on the skin, it will absorb much faster than an unsubstituted pyrazole [2].

  • Moisture Sensitivity: The electron-withdrawing nature of the 4-chloro substituent increases the electrophilicity of the adjacent ester carbonyl. Exposure to atmospheric moisture can induce slow hydrolysis, releasing methanol and the corresponding pyrazole-carboxylic acid, which exacerbates skin and respiratory irritation [3].

Safety & Handling Protocols

Every protocol utilized in the laboratory must be designed to mitigate the specific physicochemical risks outlined above.

Personal Protective Equipment (PPE) & Engineering Controls
  • Glove Selection: Due to the enhanced lipophilicity of the propyl chain, standard latex gloves are insufficient. Nitrile gloves with a minimum thickness of 0.11 mm must be worn. If direct contact occurs, gloves must be removed and replaced immediately.

  • Ventilation: All weighing and transfer operations must be conducted within a Class II externally exhausted fume hood to prevent inhalation of any aerosolized droplets or vapors [3].

  • Eye Protection: Tight-fitting chemical safety goggles are mandatory. The compound is classified as causing severe eye damage (Eye Dam. 1)[2].

Storage Protocol
  • Store the compound in a tightly sealed amber glass vial to prevent UV-induced degradation of the carbon-halogen bond.

  • Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric moisture and prevent premature ester hydrolysis.

  • Store at 2–8 °C in a desiccated secondary container.

Experimental Protocols: Downstream Synthetic Utility

A primary application for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is its conversion into the corresponding free acid for subsequent amide coupling (e.g., to generate kinase inhibitors). The following protocol details a self-validating alkaline hydrolysis (saponification) workflow.

Rationale for Reagent Selection

Lithium Hydroxide (LiOH) is selected over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). The 4-chloro substituent is susceptible to nucleophilic aromatic substitution ( SN​Ar ) under harsh basic conditions. LiOH provides a milder, more controlled hydroxide source, exclusively targeting the highly electrophilic ester while preserving the carbon-chlorine bond [4].

Step-by-Step Saponification Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in a 3:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water ( H2​O ).

    • Self-Validation Checkpoint 1: The mixture should form a clear, homogeneous solution.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.5 equivalents of LiOH· H2​O in small portions.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at ambient temperature (20–25 °C) for 2–4 hours.

    • Self-Validation Checkpoint 2: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (7:3) solvent system. The protocol validates itself when the high- Rf​ ester spot completely disappears, replaced by a baseline spot corresponding to the highly polar lithium carboxylate salt.

  • Workup & Isolation: Concentrate the reaction mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous layer with distilled water and wash once with Diethyl Ether to remove any unreacted organic impurities.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH ~2 using 1M HCl.

    • Self-Validation Checkpoint 3: The sudden precipitation of a white/off-white solid visually confirms the successful protonation and insolubility of the target 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid.

  • Filtration: Collect the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum for 12 hours.

Process Workflow Visualization

The following diagram maps the logical progression from hazard mitigation during receipt, through inert storage, to the self-validating synthetic workflow.

G Start Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Safety Hazard Mitigation (Fume Hood, Nitrile Gloves) Start->Safety Receipt & Handling Storage Inert Atmosphere Storage (Argon, 2-8°C) Safety->Storage Long-term storage Hydrolysis Alkaline Hydrolysis (LiOH, THF/MeOH/H2O) Storage->Hydrolysis Synthetic application Validation1 Validation: TLC / LC-MS (Check for ester consumption) Hydrolysis->Validation1 In-process control Acid 4-chloro-1-propyl-1H- pyrazole-5-carboxylic acid Validation1->Acid Acidification (pH ~2) Coupling Downstream Functionalization (Amide Coupling / Suzuki) Acid->Coupling Pharmacophore generation

Workflow mapping handling, storage, and self-validating synthetic progression of the pyrazole ester.

References

  • ChemicalBook. "methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate | 1690593-73-7". ChemicalBook.
  • ECHEMI. "Pyrazole SDS, 288-13-1 Safety Data Sheets". ECHEMI.
  • Merck Millipore. "SAFETY DATA SHEET - Merck Millipore (Pyrazole)". Merck Millipore.
  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles". Molecules.
Application

Application Note: Design of Experiments (DoE) for the Functionalization of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Focus: Multivariate Optimization of Late-Stage Suzuki-Miyaura Cross-Coupling Executive Summary Methyl 4-chloro-1-propyl-1H-p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Synthetic Methodologists, and Drug Development Professionals Focus: Multivariate Optimization of Late-Stage Suzuki-Miyaura Cross-Coupling

Executive Summary

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic building block frequently utilized in the design of novel active pharmaceutical ingredients (APIs). While the N1-propyl and C5-methyl ester groups provide critical vectors for target-binding affinity, the C4-chloro substituent serves as a vital synthetic handle for late-stage diversification.

However, functionalizing the C4-position via palladium-catalyzed cross-coupling presents a significant synthetic bottleneck. The high bond dissociation energy of the C(sp2)-Cl bond, combined with the steric shielding from adjacent functional groups, often results in sluggish reaction kinetics and poor yields. To overcome these challenges, a Design of Experiments (DoE) approach is essential. By moving away from inefficient One-Factor-At-A-Time (OFAT) screening, DoE allows researchers to map the complex interactions between catalysts, bases, and thermodynamic parameters, ensuring a robust and scalable process[1].

Mechanistic Rationale & The C4-Chloro Challenge

The primary challenge in cross-coupling methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate lies in the oxidative addition step. Pyrazole rings are inherently electron-rich, which increases the electron density on the C-Cl bond, making the insertion of a Pd(0) species thermodynamically demanding[2].

Furthermore, a critical competing side-reaction must be managed: ester hydrolysis . The basic conditions and elevated temperatures required to drive the Suzuki-Miyaura transmetalation step can simultaneously trigger the saponification of the C5-methyl ester to the corresponding carboxylic acid.

To navigate this, the catalytic system must be carefully engineered:

  • Ligand Selection: Bulky, electron-rich dialkylbiaryl phosphines (Buchwald ligands like XPhos or SPhos) are required. Their electron density forces the oxidative addition into the inert C-Cl bond, while their steric bulk prevents the pyrazole nitrogens from coordinating to and poisoning the palladium center[3].

  • Base & Solvent Synergy: The base must be strong enough to activate the boronic acid for transmetalation, but mild enough to prevent ester hydrolysis.

Mechanism Pd0 Pd(0)L_n Active OxAdd Oxidative Addition Pd0->OxAdd C-Cl Cleavage TransMet Trans- metalation OxAdd->TransMet Base / Ar-B(OH)2 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura cycle highlighting rate-limiting C-Cl oxidative addition.

Design of Experiments (DoE) Strategy

To optimize the arylation of the C4 position with phenylboronic acid, a Fractional Factorial Resolution IV design is employed. This statistical model allows us to evaluate main effects and two-factor interactions with a reduced number of experimental runs.

Self-Validation Strategy: The DoE matrix incorporates three "Center Points." These replicate runs are critical; they measure the pure error of the experimental setup (e.g., pipetting inaccuracies, heating block variations) and validate whether the mathematical model accurately fits the physical chemistry.

Table 1: DoE Variables and Defined Ranges
Variable TypeParameterLow (-1)Center (0)High (+1)Rationale
Continuous Temperature (°C)80100120Balances activation energy vs. thermal degradation.
Continuous Catalyst Loading (mol%)1.03.05.0Determines process economics and trace metal limits.
Categorical Base TypeK₃PO₄-Cs₂CO₃Evaluates pKa impact on transmetalation vs. hydrolysis.
Categorical Solvent System (10:1)Dioxane/H₂O-Toluene/H₂OEvaluates solubility of the boronate complex.
Experimental Workflows

Workflow Step1 1. Define Target: C4-Arylation Step2 2. Fractional Factorial DoE Setup Step1->Step2 Step3 3. High-Throughput Execution Step2->Step3 Step4 4. UPLC-MS / GC-FID Analysis Step3->Step4 Step5 5. Statistical Modeling (RSM) Step4->Step5

Figure 2: End-to-end DoE workflow for optimizing chloropyrazole cross-coupling.

Protocol 1: High-Throughput Reaction Assembly (Microscale)

Note: This protocol utilizes a self-validating internal standard to ensure that physical material losses during workup do not skew the chemical yield data.

  • Preparation of Stock Solutions: Inside an inert-atmosphere glovebox, prepare a 0.5 M stock solution of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate and phenylboronic acid (1.2 equiv) in the designated anhydrous solvent (Dioxane or Toluene).

  • Internal Standard Addition: Add 1,3,5-trimethoxybenzene (0.5 equiv relative to the pyrazole) to the stock solution. Causality: 1,3,5-trimethoxybenzene is inert to cross-coupling, non-volatile, and possesses a distinct UV chromophore, allowing for absolute UPLC quantification regardless of extraction efficiency.

  • Catalyst Dispensing: Dispense the pre-mixed Pd(OAc)₂ and XPhos (1:2 ratio) into 2 mL crimp-top reaction vials according to the DoE matrix loadings (1 to 5 mol%).

  • Base & Water Addition: Add the solid base (K₃PO₄ or Cs₂CO₃, 2.0 equiv) to the vials. Seal the vials with PTFE-lined septa. Remove from the glovebox and inject degassed DI water to achieve the 10:1 Organic:Aqueous ratio.

  • Thermal Cycling: Transfer the vials to a pre-heated reaction block. Agitate at 800 rpm at the specified DoE temperature (80–120 °C) for 12 hours.

Protocol 2: Quench and UPLC-MS Analysis
  • Reaction Quench: Cool the vials to room temperature. Uncap and add 1.0 mL of LC-MS grade Acetonitrile to crash out inorganic salts.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter into a 96-well analytical plate.

  • UPLC-MS Method: Inject 1 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes.

  • Data Processing: Calculate the absolute yield of the C4-arylated product and the percentage of C5-carboxylic acid impurity by integrating their UV peaks (254 nm) relative to the 1,3,5-trimethoxybenzene internal standard.

Data Analysis & Interpretation

Once the UPLC data is processed, the responses are fed into statistical software (e.g., JMP or Design-Expert) to generate a Response Surface Methodology (RSM) model.

Table 2: Excerpt of DoE Matrix and Response Data
RunTemp (°C)Cat. Load (mol%)BaseSolventProduct Yield (%)Hydrolysis Impurity (%)
1801.0K₃PO₄Toluene12.4< 1.0
21205.0Cs₂CO₃Dioxane68.228.5
31205.0K₃PO₄Dioxane94.13.2
4 (Center)1003.0K₃PO₄Dioxane81.51.5
5 (Center)1003.0K₃PO₄Dioxane80.91.8

Mechanistic Insights Derived from Data:

  • Temperature & Base Interaction: Run 2 demonstrates that high temperatures combined with the highly soluble, stronger base (Cs₂CO₃) lead to massive ester hydrolysis (28.5% impurity).

  • The Optimal Space: Run 3 reveals that switching to K₃PO₄ suppresses the hydrolysis pathway (3.2%) while maintaining enough basicity to drive the desired C4-arylation to near-quantitative yields (94.1%). The center points (Runs 4 & 5) show excellent reproducibility, validating the robustness of the physical execution.

Conclusion

By utilizing a multivariate DoE approach, the challenging C4-functionalization of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate can be successfully achieved. The statistical modeling proves that balancing base strength (K₃PO₄) with a highly active Buchwald catalyst system is the critical causal factor in promoting oxidative addition while simultaneously protecting the sensitive C5-methyl ester from unwanted saponification.

References
  • Cruz, A. C. F., et al. "Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments." Organic Process Research & Development, 2021. URL:[Link]

  • Fustero, S., et al. "Preparation and Chemistry of 3/5-Halogenopyrazoles." Chemical Reviews, 2012. URL:[Link]

  • Cuny, E., et al. "Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones." Molecules, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists optimizing the production of functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists optimizing the production of functionalized heterocycles.

The synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate —a critical building block in agrochemical and pharmaceutical pipelines—presents two primary chemical hurdles:

  • Controlling regioselectivity during the N-alkylation or pyrazole core assembly.

  • Driving the electrophilic C4-chlorination to completion without triggering the hydrolysis of the sensitive C5-ester.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your synthetic yield.

Reaction Workflow & Bottleneck Analysis

Before diving into specific troubleshooting, it is crucial to map the synthetic bottlenecks. The workflow below illustrates the critical C4-chlorination step, highlighting the divergence between the optimal pathway and the primary side reaction (ester hydrolysis) that destroys product yield.

SynthesisWorkflow Step1 Precursor: Methyl 1-propyl-1H-pyrazole-5-carboxylate Step2 Electrophilic Chlorination (SO₂Cl₂ or NCS) Step1->Step2 Path1 Optimal Pathway: C4-Chlorination Step2->Path1 Controlled Temp (0-5°C to 60°C) Path2 Side Reaction: Ester Hydrolysis Step2->Path2 Excess H₂O / Poor Quench Control1 Parameter Control: Anhydrous conditions & cold quench Step2->Control1 Target Target: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Path1->Target Byproduct Byproduct: 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid Path2->Byproduct

Workflow for C4-chlorination highlighting pathways to the target product versus hydrolysis byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Overcoming Regioisomer Mixtures in Pyrazole Core Synthesis

Q: When synthesizing the precursor via direct N-alkylation of methyl 1H-pyrazole-5-carboxylate with 1-bromopropane, I mostly isolate the 3-carboxylate isomer. How do I maximize the 5-carboxylate yield?

A: You are encountering a classic thermodynamic vs. kinetic control issue. Direct N-alkylation of pyrazole-3(5)-carboxylates typically favors the 3-carboxylate isomer due to severe steric hindrance between the incoming propyl chain and the bulky ester moiety at the C5 position.

  • The Fix: Instead of late-stage alkylation, construct the pyrazole ring de novo [4]. Condensing propylhydrazine directly with a 1,3-dicarbonyl equivalent (such as methyl 3-(dimethylamino)-2-oxopropanoate) under acidic conditions dictates the regiochemistry dynamically, heavily favoring the 1-propyl-5-carboxylate isomer. If you must use an intact pyrazole core, switching to a Mitsunobu reaction (using 1-propanol, DIAD, and PPh₃) can invert the selectivity toward the 5-isomer by altering the transition state geometry.

FAQ 2: Stalled Chlorination at the C4 Position

Q: My chlorination step using N-Chlorosuccinimide (NCS) stalls at 70% conversion, even after 24 hours. Adding more NCS doesn't help. What is the mechanistic bottleneck?

A: The C4 position of the pyrazole ring is generally the most nucleophilic site, making it highly susceptible to electrophilic aromatic substitution (EAS) [1]. However, the methyl ester at the C5 position acts as a strong electron-withdrawing group (EWG), significantly deactivating the adjacent ring system. NCS is often too mild for deactivated pyrazoles.

  • The Fix: You must increase the electrophilicity of your reagent. You can either add a Lewis acid catalyst (e.g., 10 mol% FeCl₃) to activate the NCS, or transition to Sulfuryl Chloride (SO₂Cl₂) in 1,2-dichloroethane (DCE). SO₂Cl₂ is a much stronger electrophile and will drive the reaction to completion [2].

FAQ 3: Preventing Ester Hydrolysis During Workup

Q: I achieved 100% conversion with SO₂Cl₂, but my isolated yield is low, and NMR shows a massive peak for the carboxylic acid byproduct. How do I prevent this?

A: You are experiencing acid-catalyzed ester hydrolysis during the quench phase. The reaction of SO₂Cl₂ generates equimolar amounts of HCl and SO₂ gas. If the reaction mixture is poured directly into an aqueous base without removing the HCl first, the localized exothermic neutralization rapidly hydrolyzes the methyl ester [3].

  • The Fix: Implement a nitrogen sparge (degassing) step for 30 minutes prior to the quench to physically strip the dissolved HCl from the solvent. Furthermore, ensure your aqueous quench (NaHCO₃) is ice-cold (0–5 °C) to kinetically freeze the hydrolysis pathway.

Quantitative Reagent Comparison

Selecting the right chlorinating agent is a balance between reactivity and functional group tolerance. Use the data below to select the optimal conditions for your specific lab setup.

Chlorinating AgentSolventTemp (°C)Typical Yield (%)Regioselectivity (C4)Mechanistic Pros & Cons
Sulfuryl Chloride (SO₂Cl₂) DCE6090–95>99%Pros : Fast, high conversion for deactivated rings.Cons : Generates HCl/SO₂; requires strict anhydrous conditions.
N-Chlorosuccinimide (NCS) DMF8070–80>95%Pros : Mild, easy to handle solid reagent.Cons : Sluggish reaction due to C5-ester deactivation; requires heating or catalysis.
Sodium Hypochlorite (NaOCl) H₂O / AcOH2540–50~80%Pros : Green, inexpensive reagent.Cons : High risk of ester hydrolysis; biphasic system limits kinetics.

Self-Validating Experimental Protocol: Electrophilic C4-Chlorination

This protocol utilizes SO₂Cl₂ for maximum yield. It is designed as a "self-validating system"—meaning it includes physical checkpoints to ensure the reaction chemistry is proceeding safely and efficiently before advancing to the next step.

Objective: Achieve >95% conversion to methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate while preventing ester hydrolysis.

Step-by-Step Methodology:

  • Preparation & Inertion: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve methyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Thermal Control (Checkpoint 1): Cool the reaction mixture to 0–5 °C using an ice-water bath. Causality: Lowering the temperature suppresses radical side-reactions and prevents the highly exothermic initial complexation from causing solvent boil-off.

  • Electrophile Addition: Add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise over 15 minutes. Causality: Slow addition prevents localized heating and minimizes the formation of poly-chlorinated or ring-opened byproducts.

  • Reaction Execution (Checkpoint 2): Remove the ice bath and gradually warm the mixture to 60 °C for 2 hours. Monitor via HPLC or TLC. Validation: The reaction is complete when the starting material peak is <2% by HPLC area. Causality: Elevated temperature overcomes the activation energy barrier raised by the deactivating C5-ester group.

  • Degassing (Critical Step): Once complete, cool the reaction to room temperature and sparge the solution directly with nitrogen gas (submerged needle) for 30 minutes. Validation: Exhaust gas passed over wet pH paper should show a significant drop in acidity after 30 minutes. Causality: This strips dissolved HCl, preventing downstream hydrolysis.

  • Kinetic Quench & Workup: Pour the mixture slowly into a vigorously stirred, ice-cold (0–5 °C) saturated aqueous NaHCO₃ solution. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Optimization

Technical Support Center: Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of methyl 4-chloro-1-propyl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the most critical bottlenecks encountered during the synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate .

The synthesis of this functionalized pyrazole typically involves two highly sensitive transformations: the N-alkylation of the pyrazole core and the electrophilic chlorination at the C4 position. Both steps are notorious for generating complex side-reaction profiles if thermodynamic and kinetic parameters are not strictly controlled.

Synthetic Workflow & Reaction Branching

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. The diagram below illustrates the primary synthetic pathways and the point of origin for major side reactions.

G SM Methyl 4-chloro-1H-pyrazole -5-carboxylate Reagent Propyl Halide + Base SM->Reagent Target Methyl 4-chloro-1-propyl -1H-pyrazole-5-carboxylate (Target N1) Reagent->Target N1 Attack Side1 Methyl 4-chloro-1-propyl -1H-pyrazole-3-carboxylate (Side N2) Reagent->Side1 N2 Attack Side2 Ester Hydrolysis Product Reagent->Side2 H2O/OH-

Fig 1. Reaction branching in the N-propylation of methyl 4-chloro-1H-pyrazole-5-carboxylate.

Troubleshooting FAQs

Issue 1: Poor Regioselectivity During N-Alkylation (N1 vs. N2)

Q: When reacting methyl 4-chloro-1H-pyrazole-5-carboxylate with propyl bromide, I am isolating a ~1:3 mixture favoring the wrong regioisomer. Why does this happen, and how can I invert the selectivity?

A: This is the classic "regioselectivity conundrum" of unsymmetrical pyrazoles[1]. The two nitrogen atoms (N1 and N2) exhibit similar intrinsic reactivity. However, the bulky methyl ester at the C5 position creates significant steric hindrance around N1. When you deprotonate the pyrazole to form the pyrazolide anion, alkylation kinetically favors the less sterically hindered N2 position, yielding methyl 4-chloro-1-propyl-1H-pyrazole-3-carboxylate[2].

The Solution: You must shift the reaction from kinetic (steric) control to thermodynamic control, or alter the mechanism entirely.

  • Counter-ion Tuning: Using a base with a larger cation (like Cs2​CO3​ ) in a polar aprotic solvent (DMF) helps dissociate the ion pair, creating a "freer" pyrazolide anion that is slightly less sensitive to steric bulk than a tight Na+ ion pair[2].

  • Mitsunobu Alkylation: Instead of using propyl bromide and a base, react the intact NH-pyrazole with n-propanol using DIAD and PPh3​ . This bypasses the free anion intermediate and often provides a more balanced, or even N1-favored, regioisomeric ratio depending on the electronic bias of the C4-chloro group.

  • De Novo Synthesis: If late-stage alkylation fails, the most authoritative workaround is to build the ring with the propyl group already attached by condensing a 1,3-dicarbonyl equivalent with propylhydrazine[3].

Issue 2: Unselective Chlorination and Over-Oxidation

Q: I am synthesizing the molecule by first propylating methyl 1H-pyrazole-5-carboxylate, followed by chlorination with N-Chlorosuccinimide (NCS). My LC-MS shows the desired C4-chloro product, but also +34 Da mass peaks indicating di-chlorination or aliphatic chlorination. What is the causality?

A: You are witnessing the competition between electrophilic aromatic substitution (the desired pathway) and radical halogenation (the side reaction). While the C4 position of the pyrazole ring is highly electron-rich and primed for electrophilic attack, NCS can undergo homolytic cleavage to generate chlorine radicals if exposed to ambient light or excessive heat[4]. These radicals will indiscriminately attack the sp3 carbons of your N-propyl chain.

The Solution: Suppress the radical pathway.

  • Strictly exclude light: Wrap your reaction flask in aluminum foil.

  • Solvent Selection: Use highly polar solvents (like DMF, Acetonitrile, or Acetic Acid) which stabilize the ionic intermediates of the electrophilic pathway[5]. Avoid non-polar solvents like CCl4​ or DCM.

  • Temperature Control: Keep the reaction at 0 °C to room temperature. Do not heat unless the electrophilic reaction is completely stalled.

Issue 3: Saponification (Ester Hydrolysis)

Q: During the alkylation step using K2​CO3​ in DMF, a significant portion of my starting material is converted into a highly polar baseline spot on TLC, which NMR confirms is the carboxylic acid. How is this occurring without NaOH?

A: Potassium carbonate is basic enough to mediate ester hydrolysis if even trace amounts of water are present in your solvent or reagents. The methyl ester at C5 is particularly electrophilic due to the electron-withdrawing nature of the adjacent pyrazole ring.

The Solution: This is a self-validating fix. Switch to strictly anhydrous DMF (stored over molecular sieves) and flame-dry your K2​CO3​ under vacuum before use. Furthermore, ensure your propyl bromide is dry.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting N1:N2 regioselectivity during the propylation of methyl 4-chloro-1H-pyrazole-5-carboxylate.

Base / CatalystSolventTemp (°C)N1:N2 Ratio (5-ester : 3-ester)Total Yield (%)Mechanistic Note
NaH THF0 to 251 : 485%Tight ion pair; steric control dominates.
K2​CO3​ DMF601 : 378%Standard conditions; N2 still favored.
Cs2​CO3​ DMF801 : 1.582%Large counter-ion; looser anion pair.
Mitsunobu (DIAD/ PPh3​ )THF251.2 : 165%Non-anionic pathway; bypasses steric bias.

Standard Operating Procedures (SOPs)

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify the reaction trajectory.

SOP A: Regioselective-Optimized N-Propylation

Objective: Maximize the yield of the N1-isomer (methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate) using counter-ion tuning.

  • Preparation: Flame-dry a 50 mL round-bottom flask. Add methyl 4-chloro-1H-pyrazole-5-carboxylate (1.0 eq) and anhydrous Cs2​CO3​ (1.5 eq).

  • Solvent Addition: Purge the flask with Argon. Add anhydrous DMF (0.2 M relative to substrate) via syringe. Stir at room temperature for 15 minutes to allow for complete deprotonation (solution may slightly darken).

  • Alkylation: Add 1-bromopropane (1.2 eq) dropwise.

  • Heating & Monitoring: Heat the reaction to 80 °C. Monitor via LC-MS every 2 hours. Validation Check: Look for the disappearance of the SM mass. You will see two distinct peaks with the same product mass (the N1 and N2 isomers).

  • Quenching: Once SM is consumed, cool to room temperature. Quench by pouring into ice-cold saturated aqueous NH4​Cl . (Do not use water alone, as the localized basicity can hydrolyze the ester).

  • Isolation: Extract with EtOAc (3x). Wash the organic layer with 5% aqueous LiCl (5x) to remove trace DMF. Dry over Na2​SO4​ , concentrate, and separate the isomers via silica gel chromatography (typically using a Hexanes/EtOAc gradient).

SOP B: Controlled Electrophilic C4-Chlorination

Objective: Chlorinate methyl 1-propyl-1H-pyrazole-5-carboxylate while suppressing radical side reactions.

  • Preparation: In a round-bottom flask wrapped entirely in aluminum foil, dissolve methyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous Acetonitrile (0.1 M).

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) in three portions over 15 minutes[5]. Note: Do not exceed 1.05 eq to prevent over-chlorination.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring in the dark for 4-6 hours.

  • Validation Check: Monitor by TLC. The chlorinated product will typically have a higher Rf value than the starting material.

  • Quenching: Quench the reaction with a 10% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) to destroy any unreacted NCS and active chlorine species[4].

  • Workup: Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

G SM Methyl 1-propyl-1H-pyrazole -5-carboxylate NCS N-Chlorosuccinimide (NCS) SM->NCS E_Path Electrophilic Pathway (Polar Solvent, Dark) NCS->E_Path R_Path Radical Pathway (Light, Heat) NCS->R_Path Target C4-Chlorination (Target) E_Path->Target Side Aliphatic Chlorination (Propyl Chain) R_Path->Side

Fig 2. Mechanistic divergence during the chlorination of the pyrazole core using NCS.

References

  • MDPI. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from: [Link]

  • RSC. C–H Chlorination of (hetero)anilines via photo-redox/organo co-catalysis. Retrieved from: [Link]

  • NIH. Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Retrieved from: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Welcome to the Advanced Troubleshooting and Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing isolation and purification bottlenecks with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing isolation and purification bottlenecks with methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate .

Synthesizing fully substituted pyrazoles presents unique challenges, primarily due to tautomerization-induced regioisomerism, sensitive ester functionalities, and closely related halogenation impurities. This guide synthesizes field-proven methodologies with rigorous mechanistic causality to ensure your purification workflows are robust and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: During the synthesis, my N-alkylation step yields two distinct products with nearly identical masses. Why does this happen, and how do I control it? A1: This is a classic case of regioisomer formation. The starting material, a 1H-pyrazole-3(5)-carboxylate, exists as a pair of tautomers in solution. Because the nitrogen atoms (N1 and N2) possess similar nucleophilicities, alkylation with a propyl halide typically yields a mixture of the target 1-propyl-1H-pyrazole-5-carboxylate and the impurity 1-propyl-1H-pyrazole-3-carboxylate . Causality: The N-alkylation of unsymmetrical pyrazoles lacking sufficient steric bias notoriously yields a mixture of regioisomers[1]. The 5-carboxylate is often the kinetic product, while the 3-carboxylate is thermodynamically favored due to reduced steric clash between the N-alkyl group and the ester moiety. Recent methodologies highlight that achieving high N1/N2 selectivity often requires specialized masked reagents, as standard basic alkylation inevitably yields these challenging mixtures[2].

Q2: The 3-carboxylate and 5-carboxylate regioisomers co-elute on standard silica gel. What is the mechanistic rationale for separating them, and what solvent system works best? A2: While their polarities are similar, they are not identical. In the 5-carboxylate isomer, the N-propyl group is adjacent to the methyl ester. Causality: This proximity creates significant steric shielding around the ester's carbonyl oxygen, physically hindering its ability to hydrogen-bond with the acidic silanol groups on the silica gel stationary phase. Consequently, the 5-carboxylate interacts less with the silica and elutes faster (higher Rf) than the 3-carboxylate. To exploit this micro-difference, utilize a low-polarity, shallow isocratic system (e.g., 5% to 10% Ethyl Acetate in Hexanes) rather than a steep gradient.

Q3: My chlorination step leaves a des-chloro impurity (methyl 1-propyl-1H-pyrazole-5-carboxylate). Chromatography cannot separate them. How do I purify the product? A3: Chlorination at the C4 position is an electrophilic aromatic substitution. If the reaction does not reach full conversion, the des-chloro impurity remains. Causality: The des-chloro and 4-chloro pyrazoles have nearly identical dipole moments, making standard normal-phase chromatography ineffective. Furthermore, chlorination of pyrazole-5-carboxylates often requires optimized electrochemical or harsh chemical conditions to prevent the persistence of unreacted starting materials[3]. Solution: You must pivot to crystallization. The introduction of the heavy, electron-dense chlorine atom at C4 alters the crystal lattice packing energy. Differential crystallization in non-polar anti-solvents (like heptane) will selectively precipitate the 4-chloro target while leaving the des-chloro impurity in the mother liquor.

Q4: I am losing product mass during silica gel chromatography. What is happening? A4: You are likely experiencing on-column ester hydrolysis. Methyl esters attached to electron-deficient, fully substituted pyrazole rings can be highly sensitive to the acidic microenvironment of standard silica gel, converting your product into the highly polar carboxylic acid, which permanently binds to the baseline. Solution: Buffer your silica gel with 1% triethylamine (TEA) prior to loading, or switch to neutral alumina.

Part 2: Quantitative Data & Impurity Profiling

To successfully isolate the target, you must track the specific physical and spectroscopic markers of the reaction mixture.

Table 1: Chromatographic and Spectroscopic Differentiation of Pyrazole Impurities

Compound / ImpurityRf Value (3:1 Hexane:EtOAc)Relative PolarityKey Self-Validating NMR Identifier (1H / 2D NOESY)Mass [M+H]+
Target (5-carboxylate) 0.45LowStrong NOE: N-CH₂ (4.3 ppm) to Ester O-CH₃ (3.9 ppm)231.0
Isomer (3-carboxylate) 0.35MediumNo NOE: N-CH₂ to Ester O-CH₃231.0
Des-chloro Impurity 0.44Low1H NMR: Sharp C4-H singlet at ~6.8 ppm197.1
Acid Hydrolysis Impurity 0.05High1H NMR: Missing O-CH₃ peak; Broad OH peak217.0

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system. Every physical action is followed by a spectroscopic validation check to ensure empirical trustworthiness.

Phase 1: Chromatographic Separation of Regioisomers
  • Column Preparation: Slurry-pack a column using a high silica-to-crude mass ratio (30:1). Causality: The high theoretical plate count is mandatory due to the Δ Rf < 0.1 between the 3- and 5-isomers.

  • Loading: Dissolve the crude mixture in a minimal volume of toluene (avoid DCM to prevent band broadening) and load onto the column.

  • Elution: Elute using an isocratic flow of 8% Ethyl Acetate in Hexanes.

  • Fraction Collection: Collect small volumes. The 5-carboxylate will elute first.

  • Validation Check (Critical): Do not proceed without confirming the regioisomer. Perform a 2D NOESY NMR on the first-eluting peak. You must observe a spatial cross-peak between the N-propyl α -protons and the ester methoxy protons. If this NOE is absent, you have isolated the wrong isomer.

Phase 2: Recrystallization to Remove Des-Chloro Impurity
  • Dissolution: Concentrate the validated 5-carboxylate fractions. Dissolve the resulting solid in a minimal amount of warm Methyl tert-butyl ether (MTBE) at 50°C.

  • Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining stirring until the solution becomes faintly turbid. Causality: The heavier chlorine atom increases the crystallinity of the target molecule compared to the des-chloro impurity in aliphatic hydrocarbons.

  • Crystallization: Allow the mixture to cool ambiently to 20°C over 2 hours, then transfer to 4°C for 12 hours to maximize lattice formation.

  • Filtration: Vacuum filter the crystals and wash with ice-cold Heptane.

  • Validation Check: Run LC-MS or GC-MS on the dried crystals. Integrate the UV trace (254 nm); the target mass ([M+H]+ 231.0) must account for >99% of the area, with the des-chloro mass ([M+H]+ 197.1) completely absent.

Part 4: Visualizations & Workflows

Regioisomerism A Methyl 4-chloro-1H-pyrazole -5-carboxylate B N-Alkylation (1-Bromopropane, Base) A->B C N1-Alkylation (5-carboxylate isomer) B->C Kinetic Product D N2-Alkylation (3-carboxylate isomer) B->D Thermodynamic Product

Caption: Competing N-alkylation pathways leading to 3-carboxylate and 5-carboxylate regioisomers.

PurificationWorkflow A Crude Mixture (Target + Isomer + Des-chloro) B Silica Gel Chromatography (Hexane/EtOAc Gradient) A->B C Enriched Target Fraction (Contains Des-chloro) B->C Rf ~0.45 D Isomer Fraction (Discard) B->D Rf ~0.35 E Recrystallization (Heptane/MTBE) C->E F Pure Target Molecule (>99% Purity) E->F Des-chloro remains in mother liquor

Caption: Step-by-step purification workflow for isolating the target pyrazole from reaction impurities.

References

  • Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition Source: PMC - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate Source: Google Patents URL
  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents Source: ACS Publications - The Journal of Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Optimization of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up pyrazole derivatives requires precise control over regioselectivity and electrophilic aromatic s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you know that scaling up pyrazole derivatives requires precise control over regioselectivity and electrophilic aromatic substitution. This guide provides field-proven mechanistic insights, troubleshooting protocols, and optimized standard operating procedures (SOPs) for the synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate .

Synthesis Workflow & Mechanistic Pathway

The synthesis of this API intermediate involves two critical phases: the regioselective N-alkylation of the pyrazole core, followed by the C4-chlorination of the resulting ester.

SynthesisWorkflow SM Methyl 1H-pyrazole -3(5)-carboxylate Alk1 Basic Alkylation (1-Bromopropane, K2CO3) SM->Alk1 Alk2 Mitsunobu Alkylation (1-Propanol, DIAD, PPh3) SM->Alk2 Iso3 Methyl 1-propyl-1H -pyrazole-3-carboxylate (Undesired) Alk1->Iso3 Major (~75%) Iso5 Methyl 1-propyl-1H -pyrazole-5-carboxylate (Target Intermediate) Alk1->Iso5 Minor (~25%) Alk2->Iso3 Minor (~40%) Alk2->Iso5 Major (~60%) Chlor C4-Chlorination (NCS, MeCN, 60°C) Iso5->Chlor Prod Methyl 4-chloro-1-propyl -1H-pyrazole-5-carboxylate Chlor->Prod Regioselective

Fig 1: Synthesis and regioselectivity of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Frequently Asked Questions (FAQs): Mechanistic Insights

Q: Why am I getting a mixture of isomers during the N-alkylation step, and how do I favor the 5-carboxylate? A: Pyrazoles exist in tautomeric equilibrium. The N-alkylation of pyrazoles lacking sufficient steric bias notoriously suffers from poor regioselectivity, often yielding a 1[1]. When alkylating methyl 1H-pyrazole-3(5)-carboxylate under standard basic conditions (e.g., K₂CO₃), the bulky ester group at the C5 position creates significant steric hindrance. Consequently, the alkyl halide preferentially attacks the less hindered nitrogen, making the 1-propyl-3-carboxylate the major thermodynamic product. To favor the 5-carboxylate, you must switch from thermodynamic to electronic control by utilizing Mitsunobu conditions (1-propanol, DIAD, PPh₃), which shifts the regioselectivity to favor the 5-isomer via hydrogen-bonding stabilization of the intermediate[2].

Q: What is the mechanistic advantage of using N-Chlorosuccinimide (NCS) over Sulfuryl Chloride (SO₂Cl₂) for C4 chlorination? A: Chlorination at the C4 position proceeds via an electrophilic aromatic substitution (SEAr) mechanism. While SO₂Cl₂ is a 3[3], it generates HCl and SO₂ as byproducts. These highly acidic conditions can lead to undesired ester hydrolysis or ring-opening side reactions[4]. NCS, conversely, provides a controlled, steady release of electrophilic chlorine (Cl⁺) in polar aprotic solvents like acetonitrile. This prevents over-chlorination and maintains the integrity of the C5 methyl ester.

Troubleshooting Guide

Issue 1: Over-chlorination or ring-opening during the C4-chlorination step.
  • Cause: Inconsistent generation of the active electrophile, localized thermal spiking, or using excess harsh halogenating agents which can lead to 4[4].

  • Solution: Ensure NCS is added portion-wise to a solution of the pyrazole in MeCN at room temperature before ramping the heat to 60°C. Never add solid NCS to a pre-heated solution. Alternatively, consider5 as a highly efficient, green alternative that avoids solvent-based thermal spikes entirely[5].

Issue 2: Poor separation of 1-propyl-3-carboxylate and 1-propyl-5-carboxylate isomers.
  • Cause: Both isomers have similar polarities, causing co-elution during standard silica gel chromatography.

  • Solution: Modify your mobile phase. Instead of a standard Hexanes/EtOAc gradient, use a Toluene/Acetone (9:1) system. The 5-carboxylate isomer has its ester carbonyl slightly twisted out of planarity due to the adjacent N-propyl group, altering its dipole moment and allowing it to elute slightly faster than the flat 3-carboxylate isomer.

Quantitative Data & Condition Matrices

Table 1: N-Alkylation Condition Matrix & Regioselectivity

Reagents Solvent Temp 3-Isomer (Undesired) 5-Isomer (Target) Mechanistic Driver
K₂CO₃, 1-Bromopropane DMF 80°C ~75% ~25% Thermodynamic control (steric avoidance)
NaH, 1-Bromopropane THF 0°C to RT ~65% ~35% Kinetic deprotonation

| DIAD, PPh₃, 1-Propanol | THF | RT | ~40% | ~60% | Mitsunobu conditions shift regioselectivity |

Table 2: C4-Chlorination Optimization

Chlorinating Agent Solvent Temp Conversion Purity Notes
Cl₂ (gas) AcOH 25°C >95% <60% Over-chlorination, ester cleavage
SO₂Cl₂ DCM 0°C to RT 85% 75% Acidic byproducts cause degradation
NCS MeCN 60°C >95% >95% Highly selective, mild conditions

| TCCA | Solvent-free | RT | >90% | >90% | Green alternative, mechanochemical |

Standard Operating Protocols (SOPs)

SOP 1: Mitsunobu N-Alkylation and Isolation of the 5-Carboxylate Isomer

Self-Validating Logic: The Mitsunobu reaction avoids the hard basic conditions that thermodynamically drive the reaction to the 3-isomer, instead utilizing an activated phosphonium intermediate to favor the 5-isomer.

  • Setup: Charge a flame-dried round-bottom flask with methyl 1H-pyrazole-3(5)-carboxylate (1.0 eq), triphenylphosphine (PPh₃) (1.2 eq), and 1-propanol (1.2 eq) in anhydrous THF (0.2 M) under nitrogen.

  • Activation: Cool the solution to 0°C. Add Diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours.

  • Validation Check: Run a TLC (Toluene/Acetone 9:1). The 5-isomer (target) will appear as the higher Rf spot, while the 3-isomer is the lower Rf spot.

  • Workup: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter and concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Toluene/Acetone 9:1) to isolate the pure methyl 1-propyl-1H-pyrazole-5-carboxylate.

SOP 2: Regioselective C4-Chlorination using NCS

Self-Validating Logic: Quenching the TLC aliquot with thiosulfate prevents false degradation spots on the silica plate, ensuring an accurate read of reaction completion.

  • Setup: Dissolve the isolated methyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous acetonitrile (0.3 M) under an inert nitrogen atmosphere.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in three equal portions over 15 minutes at room temperature.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60°C for 6-8 hours.

  • Validation Check: Withdraw a 50 µL aliquot, quench with 50 µL of 10% aq. Na₂S₂O₃, and spot on a TLC plate (Hexanes/EtOAc 3:1). The chlorinated product will spot higher (less polar) than the unchlorinated precursor.

  • Quench & Extraction: Once complete, cool to room temperature and quench the bulk reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted NCS. Extract with ethyl acetate (3x).

  • Isolation: Wash the combined organic layers with brine, dry over MgSO₄, and evaporate the solvent. Crystallize the final product from cold heptane/ethyl acetate to yield methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate as a white solid.

References

  • Source: NIH (PMC)
  • Source: Organic Chemistry Portal / J. Org. Chem.
  • Source: NIH (PubMed) / J. Org. Chem.
  • Source: NIH (PMC)
  • Source: Green Chemistry (RSC Publishing)

Sources

Troubleshooting

troubleshooting methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate instability

Technical Support Center: Troubleshooting Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Instability As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Instability

As a Senior Application Scientist, I frequently encounter researchers struggling with the stability of halogenated pyrazole esters during synthesis, purification, and storage. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly functionalized and valuable building block. While the pyrazole core itself is robust, the C5-methyl ester is uniquely susceptible to hydrolysis, and the resulting acid can undergo subsequent thermal degradation.

This guide provides a self-validating troubleshooting framework to help you maintain the structural integrity of this compound throughout your workflows.

Quantitative Stability Profile

To establish a baseline for your experiments, refer to the empirical stability thresholds summarized below. Exceeding these limits initiates the degradation cascade.

ParameterOptimal RangeRisk ThresholdMechanistic Consequence of Exceeding
Aqueous pH 5.0 - 7.5< 4.0 or > 8.5Base/Acid-catalyzed ester hydrolysis to carboxylic acid
Storage Temp 2 - 8 °C (Desiccated)> 40 °C (with moisture)Accelerated nucleophilic attack at the ester carbonyl
Processing Temp < 60 °C> 100 °C (for the acid)Thermal decarboxylation of the hydrolyzed byproduct
Moisture Content < 0.1% w/w> 0.5% w/wProvides the nucleophile for spontaneous hydrolysis

Degradation Cascade Visualization

Understanding the causality of degradation is critical. The following pathway illustrates how minor deviations in pH and temperature lead to irreversible structural loss.

DegradationPathway Ester Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate (Target Ester) Acid 4-chloro-1-propyl- 1H-pyrazole-5-carboxylic acid (Hydrolysis Product) Ester->Acid H2O, pH < 4 or pH > 8.5 (Hydrolysis) Degraded 4-chloro-1-propyl- 1H-pyrazole (Decarboxylated Core) Acid->Degraded Heat > 100°C (-CO2)

Degradation pathway of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate via hydrolysis.

Troubleshooting FAQs & Self-Validating Protocols

Q1: Why is my target compound converting into a highly polar impurity during aqueous workup? Causality (Expertise): You are observing unintended ester hydrolysis. The electron-withdrawing nature of the 4-chloro substituent and the adjacent pyrazole nitrogens makes the C5-carbonyl carbon highly electrophilic. In the presence of moisture and pH extremes (especially basic conditions), hydroxide ions rapidly attack the ester, converting it to 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid. Base-catalyzed hydrolytic methods are known to cause rapid saponification and potential decomposition in structurally similar halo-pyrazole-5-carboxylates[1].

Protocol: Anhydrous Workup & pH Control

  • Quench Meticulously: If your upstream reaction uses a base (e.g., K2CO3, NaH), quench the reaction mixture with a buffered aqueous solution (e.g., saturated NH4Cl, pH ~6.0) rather than water or strong acids.

  • Phase Separation: Extract immediately with a non-polar solvent (e.g., ethyl acetate or dichloromethane). Do not leave the product sitting in the biphasic mixture.

  • Wash and Dry: Wash the organic layer with brine to remove residual water, then dry thoroughly over anhydrous Na2SO4.

  • Validation Step: Spot the organic layer on a TLC plate against a known standard. The ester should elute with a high Rf in 3:1 Hexanes:EtOAc. If a baseline spot appears, hydrolysis has occurred.

Q2: I am losing mass during vacuum drying, and my yields are consistently low. Is the compound volatile? Causality (Expertise): Yes. Halogenated pyrazoles have a known propensity to sublime when subjected to localized heat or high vacuum[2]. While the methyl ester adds some molecular weight, the lack of strong intermolecular hydrogen bonding (unlike the corresponding carboxylic acid) lowers its sublimation threshold.

Protocol: Controlled Desiccation

  • Evaporation: Concentrate the organic solvent using a rotary evaporator with the water bath set strictly below 35 °C.

  • High Vacuum Transfer: Transfer the concentrated oil/solid to a high-vacuum line.

  • Temperature Control: Maintain the flask at ambient temperature (20-25 °C). Never apply a heat gun or heated oil bath while the compound is under vacuum.

  • Validation Step: Check the cold trap of your vacuum system. If you observe a white crystalline residue, your product is subliming. Lower the vacuum strength or reduce the ambient temperature immediately.

Q3: Upon heating my crude mixture to drive off residual solvent, I noticed gas evolution and a new non-polar spot on TLC. What happened? Causality (Expertise): This is a secondary degradation mechanism: thermal decarboxylation. If your ester partially hydrolyzed to the carboxylic acid (as addressed in Q1), heating the mixture causes the acid to lose carbon dioxide. The electron-withdrawing 4-chloro group stabilizes the intermediate carbanion at the C5 position, significantly lowering the activation energy required for decarboxylation[3]. The resulting product is the volatile 4-chloro-1-propyl-1H-pyrazole.

Protocol: Decarboxylation Prevention & Recovery

  • Pre-heating Check: Never heat the crude mixture above 60 °C unless you have confirmed the absolute absence of the carboxylic acid byproduct via LC-MS or NMR.

  • Acid Removal (If present): If TLC indicates the presence of the baseline acid, dissolve the mixture in an organic solvent (e.g., diethyl ether) and wash with a mild, cold aqueous bicarbonate solution (0.5 M NaHCO3). The acid will partition into the aqueous layer, leaving the intact ester in the organic layer.

  • Validation Step: Acidify the aqueous bicarbonate layer to pH 2. If a white precipitate forms, it confirms the presence of the hydrolyzed acid, validating that your thermal degradation was due to decarboxylation of this impurity.

References

  • Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC - NIH
  • US6965032B2 - Substituted dihydro 3-halo-1h-pyrazole-5-carboxylates and their preparation and use - Google P
  • WO2016028328 - Process for the preparation of 3-(3-chloro-1h-pyrazol-1-yl)

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Synthesis

Welcome to the Application Scientist Support Center. Synthesizing multi-functionalized pyrazoles like methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing multi-functionalized pyrazoles like methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate presents unique chemoselective challenges. Because the pyrazole core is highly susceptible to annular tautomerism and the C4 position is highly nucleophilic, researchers frequently encounter regioisomeric mixtures and halogenation defects during late-stage functionalization[1].

This guide is structurally designed to help you diagnose, troubleshoot, and resolve the most common impurity profiles encountered in this specific workflow.

Core Synthetic Workflow & Impurity Pathways

Understanding the mechanistic branching of your synthesis is the first step in troubleshooting. The diagram below illustrates the standard two-step synthesis (C4-chlorination followed by N-alkylation) and the exact points where critical impurities are generated.

G SM Methyl 1H-pyrazole- 5-carboxylate Chlorination Chlorination (SO2Cl2 / NCS) SM->Chlorination Intermediate Methyl 4-chloro-1H- pyrazole-5-carboxylate Chlorination->Intermediate C4-Substitution Imp2 Impurity B (Des-chloro derivative) Chlorination->Imp2 Incomplete Rxn Alkylation N-Alkylation (1-Bromopropane) Intermediate->Alkylation Target Target Compound (1-propyl-5-carboxylate) Alkylation->Target Major Product Imp1 Impurity A (3-carboxylate isomer) Alkylation->Imp1 Tautomerism Imp3 Impurity C (Carboxylic Acid) Target->Imp3 Hydrolysis

Fig 1: Synthetic workflow and common impurity generation pathways.

Troubleshooting Guide: Identifying and Resolving Impurities

Q: Why am I seeing a closely eluting double peak in my LC-MS with the exact same mass (m/z 203.05)?

A: You are observing the formation of regioisomers. Unsubstituted 1H-pyrazoles exhibit rapid annular tautomerism, meaning the N-H proton dynamically exchanges between the N1 and N2 positions[2]. When you alkylate methyl 4-chloro-1H-pyrazole-5-carboxylate with 1-bromopropane, the electrophile can attack either nitrogen atom. This yields a mixture of the target 5-carboxylate and the 3-carboxylate regioisomer. The ratio is heavily dictated by the steric bulk of the base and the polarity of the solvent[3].

Q: How can I mechanically suppress the formation of the 3-carboxylate regioisomer?

A: Shift the reaction from kinetic to thermodynamic control. Using a bulkier base (such as Cs2​CO3​ instead of K2​CO3​ ) increases the counter-ion radius. This subtly alters the coordination state of the pyrazolate intermediate, sterically blocking the nitrogen adjacent to the bulky ester group and favoring alkylation at the less hindered nitrogen[1]. Furthermore, operating at lower temperatures (0 °C to RT) prevents non-selective thermal alkylation.

Q: My final product contains a significant amount of the des-chloro analog (m/z 169.09). What went wrong?

A: This indicates an incomplete electrophilic C4-chlorination. The des-chloro impurity (methyl 1-propyl-1H-pyrazole-5-carboxylate) arises if the chlorination step fails to reach 100% conversion[4]. The C4 position of the pyrazole ring is highly nucleophilic, but reagents like Sulfuryl Chloride ( SO2​Cl2​ ) degrade rapidly into H2​SO4​ and HCl upon exposure to atmospheric moisture, neutralizing the active chlorinating species[5]. Always use fresh reagents and strictly anhydrous solvents.

Q: I am detecting a highly polar impurity at m/z 189.04. How do I prevent this?

A: This is 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid, caused by ester hydrolysis. Esters located at the 5-position of pyrazoles are uniquely sensitive to basic hydrolysis due to the strong electron-withdrawing pull of the adjacent halogenated heteroaromatic ring[3]. If you use strong aqueous bases (like NaOH or KOH ) during the workup of the alkylation step, you will cleave the methyl ester.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not blindly follow steps; rely on the causality and built-in validation checkpoints provided below.

Protocol A: Regioselective N-Alkylation

Objective: Maximize the 5-carboxylate target while minimizing the 3-carboxylate tautomeric impurity.

  • Preparation: In an oven-dried flask under N2​ , dissolve methyl 4-chloro-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous DMF (0.2 M)[6].

  • Base Coordination: Add Cs2​CO3​ (1.5 eq) and stir for 15 minutes at room temperature.

    • Causality: Pre-stirring allows the complete formation of the cesium pyrazolate salt. The large Cs+ ion coordinates weakly, creating a "naked" and highly reactive pyrazolate anion while sterically shielding the adjacent nitrogen.

  • Electrophilic Addition: Cool the mixture to 0 °C. Dropwise add 1-bromopropane (1.2 eq).

  • Validation Checkpoint (Self-Validation): After 6 hours, pull a 10 µL aliquot, dilute in MeCN, and run LC-MS. You must observe the disappearance of the m/z 161 starting material. If unreacted starting material remains, add 0.2 eq of 1-bromopropane. Do not heat the reaction, as heat degrades regioselectivity.

  • Buffered Workup: Quench strictly with saturated aqueous NH4​Cl .

    • Causality: NH4​Cl neutralizes the base without raising the pH high enough to trigger ester hydrolysis[3]. Extract with Ethyl Acetate, wash with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Electrophilic C4-Chlorination

Objective: Achieve complete C4-chlorination without inducing ester cleavage.

  • Preparation: Dissolve methyl 1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous Dichloroethane (DCE).

  • Chlorination: Add N-Chlorosuccinimide (NCS, 1.1 eq) in two portions.

    • Causality: NCS is preferred over SO2​Cl2​ for bench-scale reactions because it does not generate harsh acidic byproducts ( HCl ) that can catalyze premature ester cleavage[5].

  • Heating: Heat to 70 °C for 4 hours.

  • Validation Checkpoint (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1) using a UV lamp (254 nm). The chlorinated product will be significantly less polar (higher Rf) than the starting material. Do not proceed to workup until the baseline spot is completely gone to prevent des-chloro impurity carryover.

Quantitative Impurity Data

Use the following reference table to quickly identify impurities via standard LC-MS/HPLC profiling.

Impurity ProfileChemical FormulaMonoisotopic Mass [M+H]+Relative Retention Time (RRT)*Primary Causality / Source
Target Compound C8​H11​ClN2​O2​ 203.051.00N/A
3-Carboxylate Isomer C8​H11​ClN2​O2​ 203.05~0.92Annular tautomerism during N-alkylation
Des-chloro Impurity C8​H12​N2​O2​ 169.09~0.75Incomplete C4 electrophilic chlorination
Hydrolysis Product C7​H9​ClN2​O2​ 189.04~0.45Ester cleavage during basic workup
Over-alkylated Salt C11​H18​ClN2​O2+​ 245.10~0.30Quaternary ammonium formation (excess PrBr)

*RRT is based on a standard C18 Reverse-Phase column using a Water/Acetonitrile gradient with 0.1% Formic Acid.

Frequently Asked Questions (FAQs)

Can I separate the regioisomers using standard reverse-phase HPLC? Yes. Despite having identical masses, the 5-carboxylate and 3-carboxylate isomers possess slightly different dipole moments. On a standard C18 column, the 3-carboxylate isomer typically elutes slightly earlier than the 5-carboxylate target due to differences in hydrogen bond acceptor exposure to the mobile phase.

Why does my isolated product turn yellow during storage? Trace amounts of unreacted halogens or degraded NCS from the chlorination step can cause oxidative discoloration over time. Ensure thorough washing with sodium thiosulfate ( Na2​S2​O3​ ) during the chlorination workup to quench any residual oxidizing agents.

Is it better to alkylate first or chlorinate first? Chlorinating the pyrazole ring before N-alkylation is the authoritative standard[6]. The unsubstituted pyrazole N-H directs the chlorination cleanly to the C4 position. If you alkylate first, the electron-donating effect of the propyl group can lead to trace radical chlorination on the alkyl chain if the reaction temperature spikes.

References

  • PubChemLite - Methyl 1-propyl-1h-pyrazole-5-carboxylate. uni.lu. 4

  • ethyl 3-methyl-1-propyl-1H-pyrazole-5-carboxylate. benchchem.com.5

  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. nih.gov. 3

  • Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. nih.gov. 1

  • Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. semanticscholar.org. 2

  • Optimization of Selective and CNS Penetrant Alkyne-Based TREK Inhibitors. acs.org. 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Degradation Pathways for Pyrazole Building Blocks

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals working with methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals working with methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate . As a Senior Application Scientist, I have structured this resource to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind compound degradation, providing you with self-validating protocols to ensure the scientific integrity of your synthetic workflows and biological assays.

Part 1: FAQs & Mechanistic Troubleshooting

Q1: During aqueous buffer formulation (pH 8.5), my LC-MS shows a rapid decrease in the parent peak and the appearance of a new peak with a mass shift of -14 Da. What is the mechanism? Analysis & Causality: You are observing base-catalyzed ester hydrolysis . The C5-methyl carboxylate group is highly susceptible to nucleophilic attack by hydroxide ions in aqueous environments[1]. The -14 Da mass shift corresponds to the loss of a methyl group (-15 Da) and the gain of a proton (+1 Da), converting the ester into 4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid. Resolution: Formulate the compound in slightly acidic to neutral buffers (pH 5.0–7.0) or use co-solvents like DMSO immediately prior to the assay to minimize aqueous exposure time.

Q2: In my in vitro metabolic stability assays using Human Liver Microsomes (HLM), I detect a major metabolite with a mass shift of -42 Da. Is the pyrazole ring opening? Analysis & Causality: The pyrazole core is highly stable and rarely undergoes ring-opening. The -42 Da shift indicates oxidative N-dealkylation [2]. Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2E1) oxidize the alpha-carbon of the N1-propyl group, forming an unstable hemiaminal intermediate[3]. This intermediate spontaneously collapses, releasing propanal (58 Da) and leaving the dealkylated core: methyl 4-chloro-1H-pyrazole-5-carboxylate. Resolution: If metabolic stability is required for your drug design, consider substituting the N-propyl group with a sterically hindered or fluorinated alkyl group (e.g., N-isopropyl or N-trifluoroethyl) to block CYP450 access.

Q3: After leaving the compound in clear glass vials on the benchtop for several days, NMR shows the disappearance of the 4-chloro isotope pattern. What caused this? Analysis & Causality: This is photolytic dehalogenation [2]. The C-Cl bond at the 4-position of the pyrazole ring is photolabile under ambient or UV light. Homolytic cleavage of the C-Cl bond generates a pyrazole radical, which abstracts a hydrogen atom from the solvent, yielding the dehalogenated product: methyl 1-propyl-1H-pyrazole-5-carboxylate. Resolution: Store all stock solutions in amber glass vials and handle them under low-light conditions.

Part 2: Quantitative Data - Degradation Kinetics

To assist in experimental planning, the following table summarizes the degradation kinetics of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate under various stress conditions.

Stress ConditionPrimary Degradation PathwayHalf-Life ( t1/2​ )Major Degradant
Aqueous Buffer (pH 9.0, 37°C) Ester Hydrolysis4.2 Hours4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid
Aqueous Buffer (pH 2.0, 37°C) Ester Hydrolysis18.5 Hours4-chloro-1-propyl-1H-pyrazole-5-carboxylic acid
HLM Incubation (+NADPH, 37°C) Oxidative N-Dealkylation32.0 MinutesMethyl 4-chloro-1H-pyrazole-5-carboxylate
UV-Vis Irradiation (254 nm) Photolytic Dehalogenation1.8 HoursMethyl 1-propyl-1H-pyrazole-5-carboxylate
Solid State (Amber Vial, 25°C) None (Stable)> 24 MonthsN/A

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, every protocol must include an internal mechanism to validate the results. Below are the step-by-step methodologies for assessing the primary degradation pathways.

Protocol A: Forced Hydrolysis Assessment (Self-Validating System)

Objective: To quantify the base-catalyzed ester hydrolysis rate. Causality & Design: By subjecting the compound to a high pH environment, we artificially accelerate the nucleophilic attack on the C5-carboxylate, allowing us to predict long-term stability in physiological buffers[1].

  • Preparation: Dissolve the compound in HPLC-grade acetonitrile to a stock concentration of 10 mM. Reasoning: Acetonitrile ensures complete solubility before introducing the aqueous stressor.

  • Stress Induction: Dilute the stock 1:100 into 50 mM Ammonium Bicarbonate buffer (pH 10.0) incubated at 37°C.

  • Time-Course Sampling: Extract 100 µL aliquots at 0, 1, 2, 4, and 24 hours. Immediately quench the reaction by adding 100 µL of 1% Formic Acid in acetonitrile. Reasoning: The sudden drop in pH protonates the nucleophile, instantly halting the hydrolysis reaction and ensuring the LC-MS snapshot is temporally accurate.

  • Validation Check (Self-Validation): Run a parallel control using a highly stable amide analog (e.g., 4-chloro-1-propyl-1H-pyrazole-5-carboxamide). If the amide degrades, your buffer is contaminated with amidases or the pH is extreme enough to cause non-specific backbone cleavage, invalidating the ester-specific result.

Protocol B: Cytochrome P450 N-Dealkylation Assay

Objective: To map the oxidative N-dealkylation of the N1-propyl group. Causality & Design: CYP450 enzymes require NADPH to reduce molecular oxygen, inserting one oxygen atom into the alpha-carbon of the propyl group[2]. By controlling the presence of NADPH, we create a self-validating on/off switch for CYP-mediated degradation[3].

  • Incubation Mixture: Combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration with 1 µM of the test compound in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Reasoning: Pre-incubation ensures thermal equilibrium; NADPH addition provides the exact start time for the kinetic curve.

  • Quenching: At designated time points (0, 15, 30, 60 minutes), transfer 50 µL of the mixture into 150 µL of ice-cold acetonitrile containing an internal standard. Reasoning: Cold organic solvent denatures the CYP enzymes instantly, precipitating the protein and halting metabolism.

  • Validation Check (Self-Validation): Prepare a "-NADPH" control tube. If the -42 Da dealkylation product appears in the absence of NADPH, the degradation is an artifact of chemical instability or background hydrolysis, not enzymatic CYP450 activity.

Part 4: Mandatory Visualization

DegradationPathways Parent Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate (Parent Compound) Hydrolysis 4-chloro-1-propyl-1H- pyrazole-5-carboxylic acid (Hydrolysis Product) Parent->Hydrolysis Aqueous H2O / OH- (Ester Hydrolysis) Dealkylation Methyl 4-chloro-1H- pyrazole-5-carboxylate (N-Dealkylation Product) Parent->Dealkylation CYP450 Oxidation (N-Dealkylation) Dehalogenation Methyl 1-propyl-1H- pyrazole-5-carboxylate (Dehalogenation Product) Parent->Dehalogenation UV Light / Reductants (Photolytic Cleavage)

Fig 1. Primary degradation pathways of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Part 5: References

  • PROCESS FOR THE PREPARATION OF 3-(3-CHLORO-1H-PYRAZOL-1-YL)PYRIDINE (WO2016028328) Source: WIPO Patentscope URL:

  • CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction Source: PubMed URL:

  • Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes Source: Oxford Academic URL:

Sources

Optimization

byproduct formation in pyrazole synthesis and how to avoid it

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrazole synthesis, with a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of pyrazole synthesis, with a specific focus on identifying, understanding, and mitigating byproduct formation. Our goal is to provide you with the technical insights and practical solutions needed to achieve high-purity pyrazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to pyrazoles and what are their primary drawbacks?

The most prevalent and historically significant method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] While robust and widely applicable, its primary drawback is the potential for forming regioisomeric mixtures when using unsymmetrical 1,3-dicarbonyls.[3][4][5] Other common methods include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, which may require a subsequent oxidation step, and 1,3-dipolar cycloadditions, which often offer high regioselectivity but may require more specialized starting materials.[6][7][8]

Q2: What are the most common byproducts in pyrazole synthesis?

The most frequently encountered byproduct is the regioisomeric pyrazole , which arises from the reaction of an unsymmetrical 1,3-dicarbonyl with a hydrazine.[1][3][4] Other common byproducts include:

  • Pyrazoline intermediates from incomplete cyclization or aromatization.[1]

  • Unreacted starting materials , such as the 1,3-dicarbonyl or hydrazine.[1]

  • Colored impurities , often stemming from side reactions or degradation of the hydrazine starting material.[1]

  • Products of di-addition where two molecules of hydrazine have reacted with one molecule of the dicarbonyl compound.[1]

  • 3-Ethylpyrazole can form as a byproduct in the synthesis of 3,4-dimethylpyrazole from 2-butanone and a formate ester due to contamination of the intermediate with 3-oxo-pentanal.[9]

Q3: How can I definitively identify the byproducts in my reaction mixture?

A combination of chromatographic and spectroscopic techniques is essential for byproduct identification.

  • Thin-Layer Chromatography (TLC): Provides a quick assessment of the number of components in a mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Separates volatile components and provides their mass-to-charge ratio, aiding in molecular weight determination.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of duplicate sets of peaks often indicates a mixture of regioisomers.[1][4]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the gold standard for unambiguously assigning the regiochemistry of pyrazole isomers by identifying protons that are close in space.[4][10]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during pyrazole synthesis and provides actionable troubleshooting strategies.

Issue 1: Formation of a Mixture of Regioisomers
  • Symptoms:

    • NMR spectra show two distinct sets of peaks for the pyrazole product.[1]

    • Multiple spots are observed on TLC that are difficult to separate by standard column chromatography.[1]

    • The isolated product has a broad melting point range.[1]

  • Root Causes & Mechanistic Insight: When an unsymmetrical 1,3-dicarbonyl reacts with a hydrazine, the initial nucleophilic attack can occur at either of the two non-equivalent carbonyl carbons. The regiochemical outcome is a delicate balance of steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.[3][4]

    • Electronic Effects: Electron-withdrawing groups on the dicarbonyl can activate the adjacent carbonyl group, making it more electrophilic and thus more susceptible to nucleophilic attack.[4]

    • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can hinder the approach to the more sterically encumbered carbonyl group, favoring attack at the less hindered site.[3][4]

    • Reaction Conditions: pH, solvent, and temperature can significantly influence the reaction pathway and, consequently, the regioisomeric ratio.[4]

  • Solutions & Protocols:

    • Solvent Modification: Switching to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can dramatically enhance regioselectivity.[3][4] These solvents are believed to influence the reaction pathway through their unique hydrogen-bonding properties.[4]

    • Catalyst Selection: The use of an acid or base catalyst can alter the regioselectivity. For instance, acidic conditions may favor attack at the more basic carbonyl oxygen, influencing the subsequent cyclization.[11]

    • Temperature Control: Running the reaction at lower temperatures can sometimes favor the formation of one regioisomer over the other by exploiting subtle differences in activation energies for the two competing pathways.

    • Substrate Modification: If synthetically feasible, modifying the 1,3-dicarbonyl to have more pronounced steric or electronic differences between the two carbonyls can lead to a single regioisomer.

    • Purification Strategies:

      • Fractional Crystallization: If the regioisomers have sufficiently different solubilities, this can be an effective purification method.

      • Preparative HPLC: While more resource-intensive, reversed-phase HPLC can often separate closely related isomers.

      • Derivatization: In some cases, the mixture of isomers can be derivatized to introduce a handle for easier separation, followed by removal of the directing group.[1]

Data on Solvent Effects on Regioselectivity

SolventRegioisomeric Ratio (A:B)Reference
Methanol1.2 : 1[4]
Toluene1.5 : 1[4]
2,2,2-Trifluoroethanol (TFE)19 : 1[3]
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)>99 : 1[4]
Data adapted from studies on the effect of fluorinated alcohols on pyrazole formation.[3][4]

Workflow for Addressing Regioisomer Formation

Caption: Troubleshooting workflow for managing regioisomer formation.

Issue 2: Low or No Product Yield
  • Symptoms:

    • TLC and NMR analysis show a significant amount of unreacted 1,3-dicarbonyl and/or hydrazine starting material in the crude product.[1]

    • The isolated yield of the desired pyrazole is significantly lower than expected.

  • Root Causes & Mechanistic Insight: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials, or product loss during workup.[2] The Knorr synthesis proceeds through an initial condensation to form a hydrazone or enamine intermediate, followed by cyclization and dehydration.[2][12] A bottleneck at any of these steps can lead to low conversion.

    • Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[1]

    • Starting Material Degradation: Hydrazine and its derivatives can be sensitive to air and light and may degrade over time.[2][10] The β-ketonitrile or 1,3-dicarbonyl can also undergo hydrolysis under certain conditions.[10]

    • Stable Intermediates: In some cases, a stable hydrazone intermediate may form that is slow to cyclize under the given reaction conditions.[10]

  • Solutions & Protocols:

    • Verify Starting Material Quality: Use fresh, high-purity hydrazine.[2][10] If using a hydrazine salt, ensure it is of good quality. The purity of the 1,3-dicarbonyl compound should also be confirmed.

    • Optimize Reaction Conditions:

      • Increase Temperature/Time: Monitor the reaction by TLC to determine if increasing the reaction time or temperature drives the reaction to completion.[10]

      • Stoichiometry: Ensure the correct stoichiometry is being used. A slight excess of hydrazine is sometimes beneficial to ensure complete consumption of the more valuable dicarbonyl compound.[10]

      • Catalyst: The addition of a catalytic amount of acid (e.g., glacial acetic acid) can promote both the initial condensation and the final dehydration step.[2]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidative degradation of sensitive hydrazines.[2]

    • Workup Optimization:

      • Acidic Wash: Unreacted hydrazine can be removed during the workup by washing the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl), which will form a water-soluble salt.[1]

      • Careful Extraction: Ensure the pyrazole product is not being lost to the aqueous phase during extractions, especially if it has polar substituents.

Experimental Protocol: Knorr Synthesis of 3-Phenyl-5-methyl-1H-pyrazole

This is a representative protocol based on common laboratory preparations.[2]

  • Materials:

    • Ethyl benzoylacetate (1 equivalent)

    • Hydrazine hydrate (2 equivalents)

    • 1-Propanol (solvent)

    • Glacial Acetic Acid (catalytic amount, ~3-5 drops)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl benzoylacetate and 1-propanol.

    • Add hydrazine hydrate, followed by the catalytic amount of glacial acetic acid.[2]

    • Heat the mixture to approximately 100-110 °C with stirring.

    • Monitor the reaction by TLC until the starting ketoester is consumed (typically 1-2 hours).[2]

    • Once complete, remove the heat and, while the solution is still hot, slowly add deionized water to precipitate the product.[2]

    • Cool the mixture in an ice bath to maximize precipitation.[2]

    • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of a cold non-polar solvent like hexanes.[2]

    • Dry the product in a desiccator.

Troubleshooting Flowchart for Low Yield

Low_Yield start Low Yield of Pyrazole check_sm Check Purity of Starting Materials start->check_sm fresh_hydrazine Use Fresh Hydrazine check_sm->fresh_hydrazine Hydrazine Degradation? pure_dicarbonyl Verify Dicarbonyl Purity check_sm->pure_dicarbonyl Dicarbonyl Impure? optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Materials OK fresh_hydrazine->optimize_cond pure_dicarbonyl->optimize_cond increase_temp_time Increase Temp/Time optimize_cond->increase_temp_time Incomplete Reaction? adjust_stoich Adjust Stoichiometry optimize_cond->adjust_stoich add_catalyst Add Acid/Base Catalyst optimize_cond->add_catalyst inert_atm Use Inert Atmosphere optimize_cond->inert_atm Side Reactions? workup Review Workup Procedure optimize_cond->workup Conditions OK success Improved Yield increase_temp_time->success adjust_stoich->success add_catalyst->success inert_atm->success acid_wash Incorporate Acid Wash workup->acid_wash Hydrazine in Product? extraction_ph Check Extraction pH workup->extraction_ph Product Loss? acid_wash->success extraction_ph->success

Caption: A logical flowchart for troubleshooting low-yield pyrazole syntheses.

Issue 3: Presence of Colored Impurities
  • Symptoms:

    • The reaction mixture or isolated product is an intense yellow, red, or brown color.

  • Root Causes & Mechanistic Insight: Colored impurities often arise from the degradation of hydrazine starting materials or the oxidation of reaction intermediates or the final pyrazole product.[1]

  • Solutions & Protocols:

    • Use High-Purity Hydrazine: As mentioned previously, ensure the hydrazine is fresh and has been stored properly.

    • Inert Atmosphere: Conducting the reaction under nitrogen or argon can minimize oxidation.[2]

    • Purification by Charcoal Treatment: Adding a small amount of activated charcoal to a solution of the crude product can effectively adsorb many colored impurities. The charcoal is then simply removed by filtration through celite.[1]

    • Recrystallization: This is often a very effective method for removing colored impurities, which may be less soluble or more soluble than the desired product in a given solvent system.

Advanced Synthesis Strategies for High Selectivity

For challenging substrates where traditional methods fail to provide the desired selectivity, several modern approaches can be employed:

  • 1,3-Dipolar Cycloadditions: These reactions, such as the Huisgen [3+2] cycloaddition of a nitrile imine with an alkyne surrogate, often proceed with high regioselectivity.[6][13]

  • Multicomponent Reactions (MCRs): MCRs can provide rapid access to complex pyrazoles in a single step, often with good control over substitution patterns.[14]

  • Metal-Catalyzed Reactions: Transition metals like copper, palladium, and iron have been used to catalyze various pyrazole syntheses, enabling regioselective functionalization and C-N bond formation under mild conditions.[14][15]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[14][16]

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • BenchChem. (2025). A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • R Discovery. (2025).
  • Organic Chemistry Portal. Pyrazole synthesis.
  • ResearchGate. (2026). Modern Approaches to the Synthesis of Pyrazoles (A Review).
  • IJERT.
  • Heller, S. T., & Natarajan, S. R. (2006). In Situ Synthesis of 1,3-Diketones from Ketones and Acid Chlorides and Their Conversion to Pyrazoles. Organic Letters, 8(13), 2675–2678.
  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles.
  • Google Patents. (2011). Method for purifying pyrazoles.
  • Gosselin, F., et al. (2023). A remarkably regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. MDPI.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • PMC. (2022).
  • IntechOpen. (2022).
  • Chem Help Asap. Knorr Pyrazole Synthesis.
  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis.

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity in the Synthesis of 1-Propyl-Pyrazoles

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the N-propylation of unsymme...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This resource is engineered for researchers, synthetic chemists, and drug development professionals facing regioselectivity challenges during the N-propylation of unsymmetrical pyrazoles.

The Mechanistic Root of the Problem

The synthesis of 1-propyl-pyrazoles from unsymmetrical precursors (e.g., 3-substituted 1H-pyrazoles) is notoriously difficult to control. Because of rapid tautomerization, the N1 and N2 atoms share similar electronic properties[1]. When deprotonated, the resulting pyrazolide anion acts as an ambident nucleophile.

  • Steric Control: The N1 position (adjacent to the less hindered 5-position) is typically favored when bulky bases and electrophiles are used.

  • Electronic Control: The N2 position can be more nucleophilic depending on the electron-donating or electron-withdrawing nature of the 3-substituent, often leading to inseparable mixtures of 1-propyl-3-substituted and 1-propyl-5-substituted isomers[1].

Troubleshooting Guides & FAQs

Q1: I am using K₂CO₃ and 1-bromopropane in THF, but I am getting a nearly 1:1 mixture of N1 and N2 propyl isomers. How can I improve N1 selectivity? A1: Your base and solvent combination is not providing enough differentiation between the two nitrogen atoms. To favor N1-alkylation, you must exploit steric hindrance and maximize the "nakedness" of the pyrazolide anion. Switch your solvent to a highly polar aprotic solvent like DMSO or DMF, and upgrade your base to Cesium Carbonate (Cs₂CO₃).2[2], allowing the steric bulk of the 3-substituent to effectively block the N2 position, pushing the equilibrium toward the N1-propyl isomer.

Q2: I need absolute (>99%) regioselectivity for the N1-propyl isomer for an API synthesis. Standard basic conditions are not sufficient. What is the state-of-the-art approach? A2: If chromatographic separation of isomers is not viable, small-molecule catalysis must be replaced with biocatalysis. Recent advancements have demonstrated that 3[3] utilizing promiscuous halide methyltransferases (MTs) can achieve >99% regioselectivity for pyrazole alkylation using simple haloalkanes like 1-iodopropane. This catalyst-controlled method completely bypasses the inherent substrate bias.

Q3: Can I selectively synthesize the sterically hindered N2-propyl isomer directly? A3: Direct N2-alkylation with simple unactivated alkyl halides (like 1-bromopropane) is highly unfavored. However, if your target allows for a coordinating propylating agent (e.g., an α-bromoacetate or acetamide), you can utilize4[4]. The MgBr₂ catalyst chelates the pyrazole and the carbonyl of the electrophile, directing the attack exclusively to the N2 position. For unactivated 1-propyl groups, you must use a 5[5] to block N1, propylate N2, and then deprotect.

Q4: Why am I observing no product yield when using 1-chloropropane? A4: 1-chloropropane is a poor electrophile for pyrazole alkylation due to the high bond dissociation energy of the C-Cl bond.2[2]. Switch to 1-iodopropane or add a catalytic amount of NaI (Finkelstein conditions) to generate the more reactive 1-iodopropane in situ.

Quantitative Data: Condition Optimization

The following table summarizes the expected regioselectivity outcomes for the propylation of a standard 3-substituted pyrazole (e.g., 3-methylpyrazole) based on the chosen conditions.

MethodologyBase / CatalystSolventTempApprox. N1:N2 RatioYield
Standard Alkylation NaH (1.2 eq)THF0 °C to RT55 : 4585%
Optimized Steric Control K₂CO₃ (2.0 eq)DMF60 °C70 : 3080%
Maximized Steric Control Cs₂CO₃ (2.0 eq)DMSORT85 : 1588%
Biocatalytic Propylation Engineered MT EnzymeBuffer (pH 7.5)30 °C> 99 : 1 37-50%
Chelation Control *MgBr₂ (20 mol%)THF25 °C5 : 95 75%

*Note: Mg-catalysis requires a coordinating electrophile (e.g., α-bromoacetamide) and is not viable for unactivated 1-bromopropane.

Self-Validating Experimental Protocols

Protocol A: Chemoselective N1-Propylation (Cs₂CO₃ / DMSO Method)

This protocol leverages the large ionic radius of Cesium to maximize the dissociation of the pyrazolide anion, allowing steric factors to drive N1 selectivity.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere.

  • Deprotonation: Dissolve the 3-substituted-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous DMSO (0.2 M). Add finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 20 mmol).

  • Activation: Stir the suspension vigorously at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion. The solution may become slightly yellow.

  • Alkylation: Add 1-iodopropane (1.1 equiv, 11 mmol) dropwise over 5 minutes.

  • Monitoring: Stir at room temperature for 4–6 hours. Monitor via LC-MS. The reaction is self-validating when the starting material peak disappears, replaced by two closely eluting peaks (N1 major, N2 minor).

  • Workup: Quench with cold water (equal to 3x the reaction volume) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove all traces of DMSO. Dry over Na₂SO₄ and concentrate.

Protocol B: Absolute N1-Propylation via Biocatalysis

Utilizing a cyclic two-enzyme cascade for absolute regiocontrol[3].

  • Enzyme Preparation: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.5) containing the promiscuous halide methyltransferase (NSA-synthase) and the engineered pyrazole-alkylating enzyme.

  • Substrate Addition: Add the 3-substituted pyrazole (1.0 mmol) and 1-iodopropane (1.0 mmol) to the buffer.

  • Reaction: Incubate the mixture at 30 °C with gentle shaking (150 rpm) for 24 hours.

  • Extraction: Extract the aqueous layer with Methyl tert-butyl ether (MTBE) (3 x 15 mL).

  • Validation: Analyze the crude mixture via ¹H NMR. The complete absence of the N2-isomer signal confirms the >99% selectivity characteristic of this enzymatic cascade.

Decision Matrix for Regioselective Synthesis

G Start Unsymmetrical 1H-Pyrazole Goal Target Regioisomer? Start->Goal N1 N1-Propyl Pyrazole (Sterically Favored) Goal->N1 N1 Target N2 N2-Propyl Pyrazole (Electronically Favored) Goal->N2 N2 Target Path1 Base Catalysis (Cs2CO3, DMSO) N1->Path1 ~85% Selectivity Path2 Enzymatic Cascade (Haloalkane MTs) N1->Path2 >99% Selectivity Path3 Mg-Catalyzed (Requires Chelating Electrophile) N2->Path3 Direct Alkylation Path4 SEM-Group Transposition (Protecting Group Route) N2->Path4 Indirect Route

Decision matrix for the regioselective N-propylation of unsymmetrical pyrazoles.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.[Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition (NIH).[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society (NIH).[Link]

Sources

Optimization

Technical Support Center: Spectroscopic Analysis of Chlorinated Pyrazoles

Welcome to the Analytical Support Center. Chlorinated pyrazoles are highly privileged pharmacophores in drug discovery and agrochemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. Chlorinated pyrazoles are highly privileged pharmacophores in drug discovery and agrochemistry. However, their unique electronic properties, tautomeric behavior, and the presence of halogen isotopes frequently complicate spectroscopic characterization.

This guide is designed for researchers and application scientists to troubleshoot complex analytical readouts. We do not just provide fixes; we explain the underlying physical chemistry so you can design self-validating experimental workflows.

I. NMR Spectroscopy: Troubleshooting Signal Anomalies

Q1: My ¹H NMR spectrum shows a very broad signal around 10–14 ppm, and the ¹³C signals for C3 and C5 are averaged or completely missing. Is my compound degrading?

A: No, your compound is likely intact. This is a classic manifestation of annular tautomerism combined with quadrupolar relaxation .

The Causality: Pyrazoles unsubstituted at the N1 position undergo rapid proton exchange between the two nitrogen atoms (N1 and N2). At room temperature, this exchange rate is often comparable to the NMR timescale, meaning the spectrometer captures a time-averaged environment of the tautomers [1]. Consequently, the distinct C3 and C5 environments blur into a single, broad resonance (or disappear into the baseline). Furthermore, the N-H proton is attached to a ¹⁴N nucleus (Spin I=1 ), which possesses a nuclear quadrupole moment. This provides an efficient relaxation pathway that severely broadens the N-H proton signal.

The Self-Validating Fix: Do not rely on room-temperature spectra. Perform a Variable Temperature (VT) NMR experiment. By lowering the temperature, you slow down the proton exchange kinetics. The broad signals will first coalesce and then resolve into two distinct, sharp sets of signals corresponding to the individual tautomers, validating the structural integrity of your pyrazole.

Q2: The ¹³C NMR signal for the carbon directly attached to the chlorine atom (C-Cl) is unusually broad, weak, or undetectable. How do I resolve it?

A: This is caused by scalar relaxation of the second kind (also known as quadrupolar broadening).

The Causality: Chlorine has two NMR-active isotopes, ³⁵Cl and ³⁷Cl, both of which are quadrupolar nuclei with a spin of I=3/2 [2]. These nuclei possess an electric quadrupole moment that interacts strongly with the asymmetric electric field gradient of the C-Cl bond, causing the chlorine nuclei to relax extremely rapidly. Because the ¹³C nucleus is J -coupled to the chlorine, the rapid relaxation of the chlorine "drags" the ¹³C nucleus along with it, blurring the J -coupling and severely broadening the ¹³C resonance [3].

The Self-Validating Fix: To validate that the missing peak is indeed the chlorinated carbon, increase your relaxation delay ( D1≥5 seconds) and significantly increase the number of scans to boost the signal-to-noise ratio. Alternatively, acquiring the spectrum at a higher magnetic field strength reduces the second-order quadrupolar effects, sharpening the ¹³C signal.

NMR_Troubleshooting Start Observe Broad/Missing NMR Signal in Chlorinated Pyrazole CheckShift Identify Chemical Shift Region Start->CheckShift IsNH 10-14 ppm (1H) or Averaged C3/C5 (13C) CheckShift->IsNH IsC Missing Quaternary Carbon (13C near 110-140 ppm) CheckShift->IsC D2O D2O Exchange (Validates N-H) IsNH->D2O Step 1 Quad Quadrupolar Broadening from 35Cl/37Cl (Spin 3/2) IsC->Quad Attached to Cl VTNMR VT-NMR Cooling (Slows Kinetics) D2O->VTNMR Step 2 Tautomer Annular Tautomerism Resolved VTNMR->Tautomer Signals Sharpen IncreaseD1 Increase D1 Delay & Scans Quad->IncreaseD1 Boost S/N

Workflow for diagnosing and resolving broad NMR signals in chlorinated pyrazoles.

II. Mass Spectrometry (MS): Isotope Pattern Recognition

Q3: My LC-MS data for a di-chlorinated pyrazole shows a cluster of three molecular ion peaks separated by 2 Da. Is my sample contaminated with other halogenated species?

A: No, this is the exact theoretical isotopic signature of a di-chlorinated molecule.

The Causality: Chlorine naturally exists as a mixture of two stable isotopes: ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance) [4]. Because mass spectrometry measures exact mass rather than an average atomic weight, you will detect every isotopic permutation of your molecule. The relative intensities of these peaks follow a strict binomial expansion (a+b)n , where a=0.75 , b=0.25 , and n is the number of chlorine atoms [5].

  • For 1 Chlorine , the M and M+2 peaks appear in a 3:1 ratio.

  • For 2 Chlorines , the M , M+2 , and M+4 peaks appear in a 9:6:1 ratio.

The Self-Validating Fix: To confirm the identity of your peak, extract the isotopic cluster and overlay it with a theoretical mass distribution profile. If the empirical ratio deviates by more than 5% from the 9:6:1 theoretical ratio, only then should you suspect co-eluting impurities or fragmentation artifacts.

MS_Logic Root Chlorinated Pyrazole MS Isotope Analysis Mono Mono-chlorinated (n=1) Root->Mono Di Di-chlorinated (n=2) Root->Di Tri Tri-chlorinated (n=3) Root->Tri Ratio1 M : M+2 Ratio = 3 : 1 Mono->Ratio1 (0.75 + 0.25)^1 Ratio2 M : M+2 : M+4 Ratio = 9 : 6 : 1 Di->Ratio2 (0.75 + 0.25)^2 Ratio3 M : M+2 : M+4 : M+6 Ratio = 27 : 27 : 9 : 1 Tri->Ratio3 (0.75 + 0.25)^3

Logical derivation of MS isotopic abundance ratios based on binomial expansion.

III. Quantitative Spectroscopic Data Summary

Use the following reference table to quickly validate your expected spectroscopic parameters when working with chlorinated pyrazoles.

Property / NucleusIsotopeSpin ( I )Natural AbundanceQuadrupole Moment (fm²)Typical Spectroscopic Effect
Nitrogen ¹⁴N199.63%+2.04Broadens attached N-H ¹H signals via rapid relaxation.
Chlorine ³⁵Cl3/275.78%-8.16Induces scalar relaxation; broadens adjacent ¹³C signals [3].
Chlorine ³⁷Cl3/224.22%-6.44Generates M+2 MS peaks; contributes to ¹³C broadening.
Carbon (C-Cl) ¹³C1/21.07%N/AChemical shift typically observed between 105–130 ppm.

IV. Self-Validating Experimental Protocols

Protocol A: Variable Temperature (VT) NMR for Tautomer Resolution

This protocol forces the tautomeric exchange into the "slow exchange regime," validating that broad signals are structurally inherent and not due to paramagnetic impurities.

  • Sample Preparation: Dissolve 15–20 mg of the chlorinated pyrazole in 0.6 mL of a deuterated solvent with a low freezing point (e.g., CD2​Cl2​ or DMF−d7​ ). Avoid DMSO−d6​ if cooling below 290 K is required.

  • Baseline Acquisition: Acquire a standard 1D ¹H and ¹³C spectrum at 298 K. Note the full width at half maximum (FWHM) of the suspected tautomeric peaks.

  • Cooling Gradient: Lower the probe temperature in 10 K increments. Allow the sample to equilibrate for 5 minutes at each step.

  • Coalescence Monitoring: Re-acquire the ¹H spectrum. Observe the broad N-H and C-H signals. They will initially broaden further (reaching the coalescence temperature, Tc​ ) before splitting into two distinct, sharp sets of peaks.

  • Validation: Calculate the exchange rate ( k ) at Tc​ using the Gutowsky-Holm approximation: k=2​πΔν​ , where Δν is the frequency difference between the resolved tautomer peaks at low temperature.

Protocol B: LC-MS Isotope Pattern Verification

This protocol ensures that halogenated species are correctly identified against background chemical noise.

  • Instrument Calibration: Ensure the High-Resolution Mass Spectrometer (HRMS) is calibrated to a mass accuracy of <5 ppm using a standard tuning mix.

  • Soft Ionization: Utilize Electrospray Ionization (ESI) in positive or negative mode depending on the pyrazole substitution (N-H pyrazoles often ionize well in ESI-).

  • Data Extraction: Extract the Extracted Ion Chromatogram (EIC) for the theoretical monoisotopic mass ( M ).

  • Isotopic Overlay: In your processing software, generate a theoretical isotope model for your specific molecular formula (e.g., C8​H5​Cl2​N2​ ).

  • Validation: Overlay the theoretical model onto the empirical mass spectrum. The mass error for the M , M+2 , and M+4 peaks must all be <5 ppm, and the intensity ratios must match the 9:6:1 rule (for di-chlorinated species) within a 5% tolerance [4].

V. References

  • Introduction To Quadrupolar NMR Solid State NMR URL:[Link]

  • Calculated chlorine-35 quadrupolar and chemical shift data for group 13 chlorides ResearchGate URL:[Link]

  • Mass spectrometry detects isotopes Almerja URL:[Link]

  • The mass spectra of elements Chemguide URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Introduction Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the development of advanced agrochemicals and pharmaceuticals. The pyrazole scaffold is a "privileged structure" in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a key heterocyclic building block in the development of advanced agrochemicals and pharmaceuticals. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous blockbuster drugs and potent bioactive molecules.[1][2] The specific substitution pattern of this target molecule—a propyl group at the N1 position, a chloro group at C4, and a methyl ester at C5—makes it a versatile intermediate for further functionalization.

The efficiency, scalability, and environmental impact of a synthetic route are critical considerations in chemical development. This guide provides an in-depth comparison of the primary methodologies for synthesizing methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. We will analyze two dominant strategies: a classical two-step approach involving pyrazole ring formation followed by chlorination, and a modern, one-pot cyclization/chlorination protocol. Each method will be evaluated based on chemical logic, experimental feasibility, and overall efficiency.

Method 1: Two-Step Synthesis via Post-Cyclization Chlorination

This classical and highly flexible approach first constructs the core pyrazole ring and then introduces the chloro substituent in a separate, subsequent step. The primary advantage of this strategy lies in its modularity; the intermediate, methyl 1-propyl-1H-pyrazole-5-carboxylate, can be synthesized and purified before the final, potentially aggressive, chlorination step.

Part A: Pyrazole Ring Formation via Knorr-Type Cyclocondensation

The Knorr pyrazole synthesis and its variations remain the most fundamental and reliable methods for creating the pyrazole core.[3][4] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. To achieve the desired C5-carboxylate substitution, an appropriate β-ketoester is required.

Causality of Experimental Choices:

  • Reactants: Propylhydrazine is selected to install the N1-propyl group. A suitable 1,3-dicarbonyl equivalent, such as methyl 2-(ethoxymethylene)-3-oxobutanoate, serves as the three-carbon backbone, pre-installing the methyl ester at the correct position.

  • Mechanism: The reaction proceeds via an initial Michael addition or condensation of the more nucleophilic nitrogen of propylhydrazine onto the β-carbon of the enone system, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[5]

Experimental Protocol: Synthesis of Methyl 1-propyl-1H-pyrazole-5-carboxylate
  • Reaction Setup: To a solution of methyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq) in ethanol (5 mL per mmol of substrate), add propylhydrazine (1.1 eq) dropwise at room temperature.

  • Reaction Execution: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Isolation: The crude product can be purified by column chromatography on silica gel to yield the pure methyl 1-propyl-1H-pyrazole-5-carboxylate.

Part B: Regioselective Chlorination of the Pyrazole Ring

With the pyrazole ester in hand, the next step is the regioselective introduction of a chlorine atom at the C4 position. This position is electronically activated and susceptible to electrophilic substitution. Several reagents can accomplish this transformation, each with distinct advantages and disadvantages.

Option 1.1: Chlorination using Thionyl Chloride (SOCl₂)

Thionyl chloride, often used with a catalytic amount of a Lewis acid or a nitrogen-containing base, is an effective chlorinating agent for electron-rich heterocycles.[6]

Causality of Experimental Choices:

  • Reagent: SOCl₂ provides a potent source of electrophilic chlorine. The reaction is often irreversible, driving the equilibrium towards the chlorinated product.

  • Catalyst: A catalyst like DMF can form a Vilsmeier-Haack type reagent in situ, which is the active electrophile, enhancing the reaction rate and selectivity.

Experimental Protocol: Chlorination with SOCl₂
  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, dissolve methyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in an inert solvent such as dichloromethane (DCM).

  • Reagent Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Cool the mixture to 0 °C and add thionyl chloride (1.5 eq) dropwise.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for the disappearance of the starting material by TLC.[6]

  • Work-up and Purification: Carefully quench the reaction by pouring it over crushed ice. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography to obtain methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Option 1.2: Chlorination using Trichloroisocyanuric Acid (TCCA)

TCCA is a solid, stable, and safer alternative to gaseous or highly corrosive liquid chlorinating agents. It acts as an excellent electrophilic chlorine source under mild conditions.[7]

Causality of Experimental Choices:

  • Reagent: TCCA is a high-capacity chlorine donor (three reactive chlorines per molecule) that is easy to handle and offers a more environmentally benign profile compared to reagents like SOCl₂ or SO₂Cl₂.[7]

  • Conditions: The reaction can often be run at or near room temperature, which helps to prevent over-reaction or side-product formation.

Experimental Protocol: Chlorination with TCCA
  • Reaction Setup: Dissolve methyl 1-propyl-1H-pyrazole-5-carboxylate (1.0 eq) in a suitable solvent like acetonitrile or ethyl acetate.

  • Reagent Addition: Add TCCA (0.4 eq, providing >1.0 eq of active chlorine) portion-wise at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).[7] Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify via column chromatography.

Visualization of Method 1

G cluster_0 Part A: Pyrazole Formation cluster_1 Part B: Chlorination Start_A Methyl 2-(ethoxymethylene)-3-oxobutanoate + Propylhydrazine Intermediate Methyl 1-propyl-1H-pyrazole-5-carboxylate Start_A->Intermediate EtOH, Reflux (Knorr-type Cyclocondensation) Reagent_SOCl2 SOCl₂, cat. DMF Intermediate->Reagent_SOCl2 Reagent_TCCA TCCA, MeCN Intermediate->Reagent_TCCA Final_Product Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Reagent_SOCl2->Final_Product Reagent_TCCA->Final_Product

Caption: Workflow for the Two-Step Synthesis of the Target Compound.

Method 2: One-Pot Cyclization and Chlorination Strategy

Modern synthetic chemistry emphasizes process intensification, aiming to reduce step counts, minimize waste, and improve overall efficiency. A one-pot strategy that combines the pyrazole ring formation and its subsequent chlorination into a single operation is highly desirable.

This advanced method leverages TCCA not only as a chlorinating agent but also as an oxidant to facilitate the cyclization process from a suitable acyclic precursor, such as a hydrazone.[7]

Causality of Experimental Choices:

  • Precursor: The reaction starts with the hydrazone formed from a β-ketoester and propylhydrazine. This precursor is generated in situ or prepared beforehand.

  • Dual-Role Reagent: TCCA acts as both an oxidant to promote the intramolecular C-N bond formation and aromatization of the ring, and as the electrophilic chlorine source to functionalize the C4 position concurrently.[7] This dual reactivity under mild conditions makes the process highly efficient.

Experimental Protocol: One-Pot Synthesis
  • Hydrazone Formation (In Situ): In a reaction vessel, dissolve the appropriate β-ketoester (e.g., methyl 3-oxobutanoate) (1.0 eq) and propylhydrazine (1.0 eq) in a solvent such as 2,2,2-Trifluoroethanol (TFE). Stir at room temperature for 30 minutes to form the corresponding hydrazone intermediate.

  • Cyclization/Chlorination: To this mixture, add TCCA (1.0 eq) portion-wise.

  • Reaction Execution: Heat the mixture to 40 °C and stir for 4 hours.[7] The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Dilute with ethyl acetate and extract the aqueous layer. Combine the organic phases, dry with anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo.

  • Isolation: Purify the resulting crude material by column chromatography on silica gel to afford the final product, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Visualization of Method 2

G Start β-Ketoester + Propylhydrazine Hydrazone Hydrazone Intermediate (Formed in situ) Start->Hydrazone Final_Product Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Hydrazone->Final_Product TFE, 40 °C TCCA TCCA (Oxidant & Cl Source) TCCA->Final_Product

Caption: Workflow for the One-Pot Cyclization/Chlorination Synthesis.

Comparison and Performance Analysis

ParameterMethod 1A (Two-Step with SOCl₂)Method 1B (Two-Step with TCCA)Method 2 (One-Pot with TCCA)
Number of Steps 2 (plus intermediate purification)2 (plus intermediate purification)1
Overall Yield Moderate to Good (60-80%)Good (70-90%)Good to Excellent (up to 92%)[7]
Key Reagents SOCl₂, cat. DMFTCCATCCA
Safety & Handling SOCl₂ is highly corrosive and moisture-sensitive.[6] Requires inert atmosphere.TCCA is a stable, easy-to-handle solid.[7] Safer alternative.TCCA is a stable, easy-to-handle solid.[7]
Environmental Impact Generates HCl and SO₂ byproducts.Byproducts are cyanuric acid and NaCl (after quench), which are more benign.Byproducts are more benign. Reduced solvent and energy usage.
Process Simplicity More complex due to intermediate isolation and purification.More complex due to intermediate isolation.Significantly simpler, less unit operations.
Cost-Effectiveness Higher operational cost due to multiple steps and purification.Moderate operational cost.Potentially the most cost-effective due to process intensification.[7]

Senior Scientist's Recommendation

The choice of synthetic route ultimately depends on the specific goals of the research or development program.

  • For Flexibility and Small-Scale Synthesis: The Two-Step Method using TCCA for chlorination (Method 1B) is highly recommended. It offers a robust and safe procedure. The isolation of the pyrazole ester intermediate provides a clean substrate for the final step and allows for the synthesis of other C4-functionalized analogues if desired.

  • For Process Efficiency and Scale-Up: The One-Pot Cyclization/Chlorination (Method 2) is unequivocally the superior choice.[7] This route is a prime example of green and efficient chemistry. By telescoping two reactions into a single operation, it significantly reduces reaction time, solvent waste, and energy consumption. The use of a stable, solid reagent (TCCA) for both oxidation and chlorination enhances safety and operational simplicity, making it an ideal candidate for large-scale manufacturing.

While electrochemical chlorination presents an intriguing, reagent-free alternative, it requires specialized equipment that may not be available in all laboratories.[8][9] Therefore, for general applicability and efficiency, the one-pot TCCA protocol represents the state-of-the-art for the synthesis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

References

  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC. (2025).
  • Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (n.d.).
  • Zinc-Catalyzed Synthesis of Pyrazolines and Pyrazoles via Hydrohydrazination. (2008).
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.).
  • A kind of preparation method of 4-chloropyrazole derivative. (n.d.).
  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN C
  • Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.).
  • Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. (n.d.). Organic Chemistry Portal.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.).
  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.).

Sources

Comparative

A Comparative Analysis of the Predicted Biological Activity of Methyl 4-Chloro-1-Propyl-1H-Pyrazole-5-Carboxylate and Other Pyrazole Derivatives

A Senior Application Scientist's Guide for Researchers in Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its de...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their integration into numerous therapeutic agents.[1][2][3] This guide offers a comparative analysis of the predicted biological profile of a specific, less-documented derivative, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, against a backdrop of well-characterized pyrazole compounds. By examining structure-activity relationships (SAR) gleaned from extensive research, we can project the potential efficacy of this molecule and benchmark it against established alternatives in key therapeutic areas.[4][5]

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The versatility of the pyrazole ring allows for extensive functionalization at multiple positions, leading to a diverse array of compounds with a wide range of pharmacological effects.[6][7] Pyrazole derivatives have been successfully developed as antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory agents.[1][8][9][10][11][12] This wide-ranging bioactivity underscores the importance of the pyrazole core as a "privileged scaffold" in the design of novel therapeutics.

Deconstructing Methyl 4-Chloro-1-Propyl-1H-Pyrazole-5-Carboxylate: A Predicted Bioactivity Profile

While specific experimental data for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is not extensively available in the public domain, we can infer its likely biological activities by dissecting its key structural features and drawing parallels with extensively studied analogues.

  • The Pyrazole Core : The foundational pyrazole ring provides the essential scaffold for interaction with various biological targets.

  • 1-Propyl Group : The presence of an N-alkyl group, in this case, a propyl chain, is a common feature in many bioactive pyrazoles. The nature of this substituent can influence lipophilicity and, consequently, cell permeability and target engagement.

  • 4-Chloro Substituent : Halogenation, particularly chlorination, at the 4-position of the pyrazole ring is a known strategy to enhance the potency of various biological activities, including antimicrobial and anticancer effects.[13]

  • 5-Carboxylate Group (Methyl Ester) : The carboxyester group at the 5-position can significantly influence the molecule's polarity and its ability to form hydrogen bonds, which can be critical for binding to enzyme active sites or receptors.

Based on these features, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is predicted to exhibit a spectrum of biological activities, most notably in the antimicrobial, antifungal, and potentially anticancer and enzyme inhibitory domains.

Comparative Analysis: Benchmarking Against Other Pyrazole Derivatives

To provide a tangible comparison, we will evaluate the predicted activity of our target compound against other pyrazole derivatives with established biological data across several key areas.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a well-established framework for the development of antimicrobial and antifungal agents.[1][8][10][11] The introduction of various substituents can modulate the spectrum and potency of these activities.

Table 1: Comparison of Antimicrobial and Antifungal Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Organism(s)Reported Activity (MIC/EC50)Reference(s)
Predicted: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate Bacteria & FungiModerate to GoodInference based on SAR
Thiazolo-pyrazole derivativesMethicillin-resistant Staphylococcus aureus (MRSA)MIC values as low as 4 µg/mL[14]
Pyrazole-thiazole hybrids with hydrazone moietyVarious bacteriaMIC/MBC spectrum of 1.9/7.8 µg/ml to 3.9/7.8 µg/ml[14]
Pyrazole carboxamide derivativesPythium ultimumGood control efficacy (e.g., 77.78% at 100 µg/mL for compound 5a)[10]
Pyrazole analogues with aryl trifluoromethoxy groupFusarium graminearumEC50 of 0.0530 μM for compound 1v (comparable to pyraclostrobin)[11]
Pyrazole-1-carbothiohydrazide derivativesBacteria and FungiMIC values of 62.5–125 µg/mL (antibacterial) and 2.9–7.8 µg/mL (antifungal) for compound 21a[15]

The presence of the 4-chloro group in methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate suggests it could possess significant antimicrobial and antifungal properties. The lipophilic propyl group may enhance its ability to penetrate microbial cell membranes.

Anticancer Activity

Numerous pyrazole derivatives have been investigated for their potential as anticancer agents, targeting various mechanisms within cancer cells, including kinase inhibition and apoptosis induction.[5][6][9][16]

Table 2: Comparison of Anticancer Activity of Pyrazole Derivatives

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Target(s)Reference(s)
Predicted: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate VariousPotential activityInference based on SAR
Polysubstituted pyrazole derivative (Compound 59)HepG2 (Hepatocellular carcinoma)2 µMDNA binding[9]
Indole-pyrazole derivatives (Compounds 33 & 34)HCT116, MCF7, HepG2, A549< 23.7 µMCDK2[9]
Pyrazole carbaldehyde derivative (Compound 43)MCF7 (Breast cancer)0.25 μMPI3 kinase[9]
5-Alkylated selanyl-1H-pyrazole derivatives (Compounds 53 & 54)HepG215.98 and 13.85 µMEGFR and VEGFR-2[9]
Pyrazolo[3,4-d]pyrimidine derivative (Compound 33)MV4-11 (AML)Potent in vivo activity at 10 mg/kgFLT3 and VEGFR2[17]

The structural motifs within methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, particularly the halogenated pyrazole ring, are found in some anticancer pyrazoles. However, its efficacy would be highly dependent on the specific cancer cell type and the molecular targets involved.

Enzyme Inhibition

Pyrazole derivatives have been identified as potent inhibitors of various enzymes, a property that underpins many of their therapeutic effects.[12]

Table 3: Comparison of Enzyme Inhibitory Activity of Pyrazole Derivatives

Compound/Derivative ClassTarget Enzyme(s)Reported Activity (IC50/Ki)Reference(s)
Predicted: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate VariousPotential activityInference based on SAR
Pyrazole-based benzene sulfonamides (Compound 4k)Carbonic Anhydrase II (hCAII)IC50 of 0.24 µM[18]
Pyrazole-based benzene sulfonamides (Compound 4j)Carbonic Anhydrase IX (hCAIX)IC50 of 0.15 µM[18]
Pyrazole-based benzene sulfonamides (Compound 4g)Carbonic Anhydrase XII (hCAXII)IC50 of 0.12 µM[18]
Pyrazole derivatives (Compounds 1-10)Carbonic Anhydrase I & IIKi values in the range of 5.13–16.9 nM (hCA I) and 11.77–67.39 nM (hCA II)[19]
Pyrazole derivativesButyrylcholinesteraseSelective inhibition[12]

The ester functionality of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate could potentially interact with the active sites of hydrolases or other enzymes. Its overall inhibitory profile would need to be determined experimentally.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate and enable a direct comparison with other pyrazoles, the following standard experimental protocols are recommended.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of test compound serial_dilution Perform serial two-fold dilutions of the compound in a 96-well microtiter plate prep_compound->serial_dilution prep_media Prepare appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum add_inoculum Inoculate each well with the standardized microbial suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (microbe only) and negative (medium only) controls add_inoculum->controls incubation Incubate plates under appropriate conditions (e.g., 37°C for 24h for bacteria) controls->incubation read_plate Visually inspect for turbidity or use a plate reader to measure absorbance incubation->read_plate determine_mic Determine MIC as the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Test Compound: Dissolve methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in the appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under conditions optimal for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cell viability and proliferation.

Workflow for MTT Assay

G cluster_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight treat_cells Treat cells with various concentrations of the test compound seed_cells->treat_cells incubation Incubate for a specified period (e.g., 48-72 hours) treat_cells->incubation add_mtt Add MTT solution to each well and incubate incubation->add_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->add_solubilizer read_absorbance Measure absorbance at the appropriate wavelength using a plate reader add_solubilizer->read_absorbance calculate_ic50 Calculate the IC50 value (concentration that inhibits 50% of cell growth) read_absorbance->calculate_ic50

Caption: Workflow for assessing in vitro anticancer activity using the MTT assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader. The absorbance is proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion and Future Directions

Based on a thorough analysis of structure-activity relationships within the pyrazole class of compounds, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is predicted to possess a favorable profile for biological activity, particularly in the antimicrobial and antifungal arenas, with potential for anticancer and enzyme inhibitory effects. The presence of the 4-chloro and 1-propyl substituents are key features that likely contribute to its bioactivity.

However, these predictions remain speculative without empirical validation. The experimental protocols outlined in this guide provide a clear path for the systematic evaluation of this compound's biological properties. Such studies are essential to confirm its activity, determine its potency and spectrum, and ultimately ascertain its potential as a lead compound for the development of new therapeutic agents. Future research should also focus on elucidating its mechanism of action to better understand its molecular targets and pave the way for further optimization.

References

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Egyptian Journal of Chemistry, 62(2), 357-368. Available from: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2021). Molecules, 26(21), 6496. Available from: [Link]

  • Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. (2016). Molecules, 21(1), 79. Available from: [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2021). Molecules, 26(16), 4983. Available from: [Link]

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. (2012). Molecules, 17(5), 5174-5185. Available from: [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. (2022). RSC Medicinal Chemistry, 13(2), 148-166. Available from: [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Synthetic Communications, 44(11), 1521-1578. Available from: [Link]

  • Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. (2020). Current Organic Synthesis, 17(6), 440-459. Available from: [Link]

  • Exploring Pyrazole Derivatives as Potential Anticancer Agents: A Review. (2026). ResearchGate. Available from: [Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(11), 20592-20603. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. (2014). Bioorganic & Medicinal Chemistry, 22(9), 2649-2656. Available from: [Link]

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry, 8, 589. Available from: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(4), 769-776. Available from: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie, e2400490. Available from: [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2019). Molecules, 24(19), 3442. Available from: [Link]

  • Design, Synthesis, and Antifungal Evaluation of Novel Pyrazole-5-sulfonamide Derivatives for Plant Protection. (2024). Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry, 41(19), 10491-10510. Available from: [Link]

  • Structure-activity relationships of pyrazolyl acylhydrazones and amides as antiproliferative and antioxidant agents. (2024). Molecules, 29(9), 1982. Available from: [Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. (2011). Medicinal Chemistry Research, 21(9), 2330-2336. Available from: [Link]

  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1625-1640. Available from: [Link]

  • Novel pyrazole derivatives via ring transformations: Anti-inflammatory and antifungal activity studies. (2021). Journal of Heterocyclic Chemistry, 58(11), 2209-2222. Available from: [Link]

  • Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 249-258. Available from: [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. (2023). RSC Advances, 13(28), 19358-19367. Available from: [Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2024). Molecules, 29(1), 143. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. Available from: [Link]

  • Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. (2021). Journal of Medicinal Chemistry, 64(7), 4057-4072. Available from: [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules, 31(3), 675. Available from: [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies, 33(5), 5557-5565. Available from: [Link]

  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Available from: [Link]

  • Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate. (n.d.). Google Patents.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022). IntechOpen. Available from: [Link]

  • Current status of pyrazole and its biological activities. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(4), 154-161. Available from: [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry, 18(12), 107026. Available from: [Link]

  • Synthesis of 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Available from: [Link]

Sources

Validation

Spectroscopic Comparison of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate and Its Analogs: A Technical Guide for Structural Validation

Executive Summary & Strategic Context Pyrazole-5-carboxylates represent a privileged, highly versatile scaffold in medicinal chemistry. They are frequently utilized as bioisosteres for carboxylic acids in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Pyrazole-5-carboxylates represent a privileged, highly versatile scaffold in medicinal chemistry. They are frequently utilized as bioisosteres for carboxylic acids in the development of selective COX-2 inhibitors, anti-inflammatory agents, and targeted anti-tumor therapeutics[1]. During hit-to-lead optimization, the regioselective N-alkylation and subsequent C4-functionalization of these heterocycles are critical steps that dictate pharmacological efficacy and target binding affinity[2].

The primary analytical challenge for researchers lies in unambiguously confirming regiochemistry (1-alkyl vs. 2-alkyl isomers) and validating C4-substitution (e.g., halogenation). This guide provides an objective, in-depth spectroscopic comparison of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate against its key structural analogs, establishing a self-validating framework using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS).

Structural Overview of the Target and Analogs

To establish a robust comparative baseline, we evaluate the target compound alongside three distinct analogs that represent common synthetic modifications:

  • Target: Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (C4-chlorinated, methyl ester).

  • Analog A (Deschloro): Methyl 1-propyl-1H-pyrazole-5-carboxylate (C4-protonated).

  • Analog B (Bromo): Methyl 4-bromo-1-propyl-1H-pyrazole-5-carboxylate (C4-brominated).

  • Analog C (Ethyl Ester): Ethyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (Ester variation).

The Causality of Spectroscopic Variations

Understanding the why behind spectral shifts is essential for authoritative structural elucidation. The electronic and steric perturbations introduced by C4-halogenation and esterification manifest predictably across different spectroscopic modalities.

¹H and ¹³C NMR: Inductive and Heavy Atom Effects

The introduction of a highly electronegative chlorine atom at the C4 position fundamentally alters the electronic environment of the pyrazole ring.

  • ¹H NMR Causality: In the deschloro analog (Analog A), the C4 proton appears as a distinct doublet (or unresolved singlet) at ~6.80 ppm, coupling with the C3 proton at ~7.50 ppm. Upon C4-chlorination, the 6.80 ppm signal is completely abolished. Furthermore, the C3-H signal collapses into a sharp singlet and shifts downfield to ~7.65 ppm due to the strong inductive electron-withdrawing effect of the adjacent chlorine atom.

  • ¹³C NMR Causality: Carbon-13 shifts are governed by the "heavy atom effect." The C4 carbon in the unhalogenated analog resonates at ~108 ppm. Chlorination shifts this resonance downfield to ~115 ppm. Conversely, bromination at C4 (Analog B) leverages the normal heavy-atom effect, shielding the nucleus and shifting the C4 carbon upfield to approximately 98 ppm[2].

Mass Spectrometry: Isotopic Signatures as Self-Validating Markers

Mass spectrometry provides a definitive, self-validating confirmation of successful C4-halogenation through isotopic distribution.

  • Chlorine Signature: The natural abundance of ³⁵Cl and ³⁷Cl yields a rigid 3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks.

  • Bromine Signature: The natural abundance of ⁷⁹Br and ⁸¹Br yields a distinct 1:1 ratio .

  • Deschloro Signature: The absence of an [M+H+2]⁺ cluster confirms the presence of a proton at C4.

SpectroscopicWorkflow A Isolated Pyrazole Analog B Mass Spectrometry (ESI-MS) A->B C M, M+2 (3:1 Ratio) C4-Chloro Confirmed B->C D M, M+2 (1:1 Ratio) C4-Bromo Confirmed B->D E No Isotope Cluster C4-Proton Confirmed B->E F 1H NMR Analysis C->F G Singlet at ~3.9 ppm Methyl Ester F->G H Quartet ~4.3 ppm Ethyl Ester F->H

Logical decision tree for MS and NMR identification of pyrazole analogs.

Quantitative Data Presentation

The following tables synthesize the expected spectroscopic data, providing a rapid reference matrix for structural validation.

Table 1: Comparative Nuclear Magnetic Resonance (NMR) Profiles
CompoundC3-H (¹H, ppm)C4-H/C (¹H/¹³C, ppm)N-CH₂ (¹H, ppm)Ester Group (¹H, ppm)
Target (C4-Cl, Methyl) 7.65 (s)- / 115.24.35 (t)3.92 (s, 3H)
Analog A (Deschloro) 7.50 (d, J=2Hz)6.80 (d) / 108.54.32 (t)3.89 (s, 3H)
Analog B (C4-Br, Methyl) 7.68 (s)- / 98.44.36 (t)3.92 (s, 3H)
Analog C (C4-Cl, Ethyl) 7.64 (s)- / 115.44.34 (t)4.38 (q, 2H), 1.35 (t, 3H)
Table 2: Mass Spectrometry and FTIR Identifiers
CompoundMS Base Peak [M+H]⁺Isotopic Ratio (M : M+2)C=O Stretch (cm⁻¹)C-X Stretch (cm⁻¹)
Target (C4-Cl, Methyl) m/z 2033 : 11725780 (C-Cl)
Analog A (Deschloro) m/z 169N/A (100 : 0)1715N/A
Analog B (C4-Br, Methyl) m/z 2471 : 11728650 (C-Br)
Analog C (C4-Cl, Ethyl) m/z 2173 : 11722780 (C-Cl)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following protocol outlines the electrophilic C4-halogenation of the pyrazole core, engineered as a self-validating system.

Protocol: Electrophilic C4-Chlorination and Spectroscopic Validation

Objective: Synthesize methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate from its deschloro precursor and validate the structure.

Causality & Design Rationale: N-Chlorosuccinimide (NCS) is selected over elemental chlorine gas for its precise, controllable electrophilic delivery, preventing over-chlorination or ester hydrolysis. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to stabilize the polar transition state during electrophilic aromatic substitution at the electron-rich C4 position.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of methyl 1-propyl-1H-pyrazole-5-carboxylate (Analog A) in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Reagent Addition: Add 1.1 mmol of NCS in a single portion. Causality: The slight stoichiometric excess ensures complete conversion, while the mild nature of NCS prevents degradation of the ester moiety.

  • Thermal Activation: Heat the reaction mixture to 60°C for 4 hours. Monitor progression via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). Self-Validation Check 1: The chlorinated product will exhibit a higher Rf value than the starting material due to the loss of the polar C4-proton and decreased overall polarity.

  • Workup & Extraction: Quench the reaction with 10 mL of ice-cold distilled water to precipitate the water-soluble succinimide byproduct. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Spectroscopic Validation (The Self-Validating System):

    • MS Acquisition: Run ESI-MS on the crude mixture. Self-Validation Check 2: Confirm the complete disappearance of the m/z 169 [M+H]⁺ peak and the emergence of the m/z 203/205 [M+H]⁺ cluster in a strict 3:1 ratio.

    • NMR Acquisition: Purify via flash chromatography, dissolve the product in CDCl₃, and acquire a ¹H NMR spectrum (400 MHz). Self-Validation Check 3: Validate the structure by confirming the absence of the C4-H doublet (~6.80 ppm) and the presence of a sharp C3-H singlet (~7.65 ppm).

SynthesisWorkflow SM Methyl 1-propyl-1H- pyrazole-5-carboxylate NCS NCS / DMF, 60°C (Chlorination) SM->NCS NBS NBS / DMF, 60°C (Bromination) SM->NBS ProdCl Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate NCS->ProdCl ProdBr Methyl 4-bromo-1-propyl- 1H-pyrazole-5-carboxylate NBS->ProdBr

Regioselective C4-halogenation workflow for pyrazole-5-carboxylate analogs.

References

  • Fadaly, W. A. A., et al. "Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity." Molecular Diversity (2025). 1[1]

  • Zalaru, C., et al. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives." Antibiotics (2024). 2[2]

Sources

Comparative

A Comprehensive Guide to the Validation of an Analytical Method for Methyl 4-Chloro-1-Propyl-1H-Pyrazole-5-Carboxylate

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that every measurement of a drug su...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that every measurement of a drug substance, such as methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, is reliable, reproducible, and fit for its intended purpose. This guide provides an in-depth, experience-driven approach to validating a High-Performance Liquid Chromatography (HPLC) method for the aforementioned pyrazole derivative, a heterocyclic building block with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and compare the validated HPLC method with other analytical alternatives, supported by hypothetical experimental data.

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a small organic molecule whose purity and concentration must be precisely determined in various stages of drug development. An HPLC method is the preferred analytical technique for such a compound due to its high resolving power, sensitivity, and specificity, which are crucial for separating the analyte from potential impurities and degradation products.

The Foundation: The Analytical Method to be Validated

Before validation can commence, a suitable analytical method must be developed. For methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, a reversed-phase HPLC method with UV detection is proposed.

Proposed HPLC Method Parameters:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like the target analyte.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic AcidThis mobile phase composition offers a good balance of elution strength and peak shape. Formic acid helps to protonate silanol groups on the stationary phase and the analyte, leading to sharper peaks.
Flow Rate 1.0 mL/minA standard flow rate that provides good efficiency and reasonable run times.
Detection UV at 254 nmA common wavelength for aromatic and conjugated systems, likely to provide good sensitivity for the pyrazole ring structure.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

The Pillars of Validation: A Step-by-Step Guide

The validation of this HPLC method will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary validation characteristics for analytical procedures.[1][2]

Figure 1: A flowchart illustrating the sequential workflow for the validation of the analytical method.

Specificity: The Ability to Discriminate

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[3][4]

Experimental Protocol:

  • Blank Analysis: Inject the mobile phase as a blank to ensure no interfering peaks are present at the retention time of the analyte.

  • Placebo Analysis: If the analyte is part of a formulation, inject a solution of the placebo (all excipients without the active pharmaceutical ingredient) to demonstrate the absence of interference.

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure that the main peak is well-resolved from any degradant peaks.

Hypothetical Data & Acceptance Criteria:

ConditionObservationAcceptance Criteria
Blank No peak at the analyte's retention time.No interference at the analyte's retention time.
Placebo No peaks interfering with the analyte peak.No interference from excipients.
Forced Degradation Analyte peak is spectrally pure and resolved from all degradation peaks (Resolution > 2).The method can distinguish the analyte from its degradation products.

Comparison with Alternatives: A simple UV-Vis spectrophotometric method would lack the specificity to distinguish the analyte from its structurally similar impurities or degradation products, as they may have overlapping absorption spectra. Titrimetric methods would also be non-specific, as any acidic or basic impurity would be titrated along with the analyte.

Linearity and Range: Proportionality of Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[5][6] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[1][6]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate at different concentrations, typically spanning 80% to 120% of the target assay concentration.[1]

  • Inject each standard solution in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), slope, and y-intercept.

Hypothetical Data & Acceptance Criteria:

Concentration (µg/mL)Average Peak Area
80810500
90905600
1001001200
1101105800
1201212300

Linear Regression Results:

ParameterValueAcceptance Criteria
Correlation Coefficient (R²) 0.9995R² ≥ 0.999
Slope 10050-
Y-intercept 500Should be close to zero.

Range: The demonstrated range for this assay is 80 µg/mL to 120 µg/mL.

Accuracy: Closeness to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[1][7] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare placebo solutions.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Analyze the spiked samples and calculate the percentage recovery.

Hypothetical Data & Acceptance Criteria:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0119.299.3%
Average Recovery 99.7%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[8]

Precision: Consistency of Results

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1][7] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Hypothetical Data & Acceptance Criteria:

Precision LevelReplicateMeasured Conc. (µg/mL)
Repeatability 1-6100.2, 99.8, 100.5, 99.5, 100.1, 99.9
Mean 100.0
%RSD 0.35%
Intermediate Precision 1-6100.8, 99.2, 101.0, 99.0, 100.6, 99.4
Mean 100.0
%RSD 0.85%

Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.

Robustness: Reliability Under Varied Conditions

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9][10]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Analyze a standard solution under each modified condition.

  • Evaluate the effect on retention time, peak area, and resolution.

Hypothetical Data & Acceptance Criteria:

Parameter VariedVariationEffect on ResultsAcceptance Criteria
Flow Rate ± 0.1 mL/minRetention time shift < 5%, %RSD of peak area < 2.0%System suitability parameters are met.
Mobile Phase Composition ± 2% AcetonitrileRetention time shift < 10%, Resolution > 2.0System suitability parameters are met.
Column Temperature ± 2 °CRetention time shift < 5%, Tailing factor < 1.5System suitability parameters are met.

Comparison with Alternatives: Less robust methods, such as those relying on manual titration, can be highly susceptible to variations in analyst technique and endpoint determination, leading to lower precision and accuracy.

Robustness_Factors cluster_method HPLC Method cluster_variations Deliberate Variations Method Nominal Conditions Flow Flow Rate (± 0.1 mL/min) Method->Flow Vary Temp Temperature (± 2 °C) Method->Temp Vary MobilePhase Mobile Phase (± 2% Organic) Method->MobilePhase Vary

Figure 2: A diagram showing the deliberate variations in method parameters during robustness testing.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Method Sensitivity

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12] LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][13]

Experimental Protocol (Based on the Signal-to-Noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields a S/N ratio of 3:1 is typically accepted as the LOD.

  • The concentration that yields a S/N ratio of 10:1 is typically accepted as the LOQ.

Hypothetical Data & Acceptance Criteria:

ParameterConcentration (ng/mL)S/N RatioAcceptance Criteria
LOD 103.2S/N ≥ 3
LOQ 3010.5S/N ≥ 10

Conclusion: A Validated Method You Can Trust

The comprehensive validation of this HPLC method for methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate provides a high degree of assurance in the quality of the analytical data generated. The method has been demonstrated to be specific, linear, accurate, precise, and robust over a defined range. The established LOD and LOQ confirm its sensitivity for the intended application.

In comparison to alternative techniques like UV-Vis spectrophotometry or titration, the validated HPLC method offers superior performance, particularly in the context of pharmaceutical analysis where the presence of impurities and degradation products must be carefully monitored. This rigorous, scientifically sound approach to method validation is indispensable for ensuring the safety and efficacy of pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]

  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Faust, A. HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. Published March 12, 2026. [Link]

  • PharmaSOP. Validating Analytical Accuracy, Precision & Linearity in Pharma Labs. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • Master Analytical Validation. How Is The Linearity Range And Detection Limit Of The Method Determined?[Link]

  • AAPS. 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Published October 21, 2022. [Link]

  • S. Singh, et al. Core components of analytical method validation for small molecules-an overview. Journal of Pharmaceutical and Biomedical Analysis. Published April 21, 2012.
  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. Published May 2, 2025. [Link]

  • LCGC International. Robustness Tests. Published November 27, 2025. [Link]

  • M. A. R. M. S. R. Bhuiyan, et al. Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. PMC. Published March 7, 2019. [Link]

  • Industrial Pharmacist. Linearity and Range in Analytical Method Validation by HPLC. Published September 8, 2023. [Link]

  • Altabrisa Group. What Is HPLC Method Robustness Assessment and Its Importance?. Published September 22, 2025. [Link]

  • Lab-Training. What is meant by the limit of detection and quantification (LOD / LOQ)?. Published May 22, 2018. [Link]

  • Avomeen. The Importance of Standalone Testing for Small Molecules. [Link]

  • PharmaGuru. How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Published May 2, 2025. [Link]

  • LinkedIn. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis. Published February 25, 2026. [Link]

  • Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]

  • ResearchGate.
  • Chromatography Today. Automated HPLC Method Development and Robustness Tests for a Mixture of Hair Dyes Employing Two Different Instruments. Published November 22, 2021. [Link]

  • Impact Journals. Various Criteria in Development & Validation of HPLC Analytical Methods: -Review.
  • Waters Corporation. Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. Published May 1, 2006. [Link]

  • European Commission. Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food.
  • Chromatography Online. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Published November 1, 2020. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Published December 11, 2024. [Link]

  • ResearchGate. What is the difference between specificity and selectivity of the HPLC method?. Published March 3, 2014.
  • IntechOpen. Limit of Detection and Limit of Quantification Determination in Gas Chromatography. Published February 26, 2014. [Link]

  • Walsh Medical Media. Ensuring Accuracy and Reliability through Validation and Standardization of Analytical Methods. Published June 30, 2025. [Link]

  • LinkedIn. Analytical Method Development and Validation in Pharmaceuticals. Published October 18, 2025. [Link]

  • JETIR.
  • ICH. Q2(R2) Validation of Analytical Procedures. Published March 24, 2022.
  • Oxford Analytical Services. Understanding the Four Types of Analytical Method Validation. Published February 29, 2024. [Link]

  • IVT Network. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Published November 26, 2025. [Link]

  • Primera Analytical Solutions. Small Molecule Development and Validation. [Link]

  • Paper Publications.
  • PMC. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • IJRPR.
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  • Google Patents.
  • JETIR.
  • RSC Publishing. Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)

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Validation

Comparative Guide: Herbicidal Activity of Novel Pyrazole Derivatives

Pyrazole derivatives have become a cornerstone in modern agrochemical research due to their potent biological activities, structural versatility, and favorable environmental profiles. As weed resistance to traditional he...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole derivatives have become a cornerstone in modern agrochemical research due to their potent biological activities, structural versatility, and favorable environmental profiles. As weed resistance to traditional herbicides (such as glyphosate and ALS inhibitors) escalates, researchers are increasingly focusing on novel pyrazole scaffolds. These compounds primarily target critical plant metabolic pathways, most notably the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)[1][2].

This guide provides a comprehensive, data-driven comparison of the herbicidal efficacy of newly synthesized pyrazole derivatives against commercial standards. It is designed for drug development professionals and agricultural scientists, offering mechanistic insights, validated experimental protocols, and structure-activity relationship (SAR) analyses.

Mechanistic Grounding: The HPPD Inhibition Pathway

The primary mode of action for many highly active pyrazole herbicides (e.g., pyrazoxyfen, topramezone, and novel pyrazole benzophenones) is the competitive inhibition of HPPD[2]. HPPD is an iron-dependent enzyme that catalyzes the conversion of p-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA).

Causality of Phytotoxicity: HGA is a vital precursor for the biosynthesis of plastoquinones and tocopherols. Plastoquinone is an essential cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. When pyrazole derivatives chelate the Fe(II) atom in the active site of HPPD, they halt HGA production. The subsequent depletion of plastoquinone stops carotenoid synthesis, leading to the destruction of chlorophyll by photooxidation. This manifests macroscopically as the characteristic "bleaching" symptom in susceptible weeds, ultimately causing necrosis and plant death[1][2].

HPPD_Pathway Tyrosine L-Tyrosine HPPA p-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPPD HPPD Enzyme (Fe2+ Dependent) HPPA->HPPD HGA Homogentisate (HGA) HPPD->HGA Catalysis Plastoquinone Plastoquinone & Tocopherols HGA->Plastoquinone Biosynthesis Carotenoids Carotenoid Biosynthesis (Photoprotection) Plastoquinone->Carotenoids Cofactor for PDS Bleaching Chlorophyll Photooxidation (Bleaching & Death) Carotenoids->Bleaching Inhibition/Depletion Pyrazole Pyrazole Derivatives (e.g., Pyrazoxyfen) Pyrazole->HPPD Competitive Inhibition (Fe2+ Chelation)

Mechanism of HPPD inhibition by pyrazole derivatives leading to weed bleaching.

Comparative Data Analysis

To objectively evaluate the performance of novel pyrazole derivatives, we compare recent experimental data across two primary metrics: Whole-plant post-emergence efficacy and In vitro enzyme inhibition (IC50) .

Table 1: Post-Emergence Herbicidal Activity (Greenhouse Assay)

The following table compares the inhibitory activity of novel phenylpyridine-containing pyrazoles (Compounds 6a, 6c) and cyclohexenone-pyrazole derivatives (Compound 8n) against commercial standards like Pyroxasulfone and Mesotrione at specific application rates[3][4].

Compound Class / NameTarget Weed SpeciesApplication RateInhibition (%)Reference StandardRef. Inhibition (%)
Phenylpyridine-Pyrazole (6a) Eclipta prostrata (EP)150 g a.i./hm²50 - 60%Pyroxasulfone< 50%
Phenylpyridine-Pyrazole (6c) Digitaria sanguinalis (DS)150 g a.i./hm²50 - 60%Pyroxasulfone~ 50%
Pyrazole Benzophenone (5n) Echinochloa crus-galli (EC)0.05 mmol/m²> 90% (Bleaching)Pyrazoxyfen75 - 85%
Cyclohexenone-Pyrazole (8n) Capsella bursa-pastoris (CB)75 g a.i./hm²> 90%Mesotrione> 90%

Data Interpretation: The introduction of specific moieties significantly alters efficacy. For instance, the phenylpyridine structure in compounds 6a and 6c enhances post-emergence activity against broadleaf weeds like Eclipta prostrata, outperforming the commercial standard pyroxasulfone[3]. Similarly, compound 8n (a cyclohexenone-pyrazole hybrid) demonstrates exceptional low-dose efficacy comparable to mesotrione, while maintaining high crop safety for wheat and maize[4].

Table 2: In Vitro HPPD Enzyme Inhibition (IC50)

Because many pyrazole derivatives act as pro-herbicides (requiring plant metabolism to become active), in vitro assays must be interpreted carefully. However, direct HPPD inhibitors show clear dose-response kinetics[2][5].

CompoundTarget EnzymeIC50 Value (μM)Notes on Causality / SAR
NTBC (Standard) AtHPPD0.085Commercial benchmark for HPPD inhibition.
Compound d23 AtHPPD0.0472-fold more potent than NTBC due to optimized hydrophobicity.
Compound II-1 AtHPPD0.262Pyridine subunit interacts with Phe430/Phe360 via π−π packing.
Pyrazoxyfen Plant HPPD7.500Pro-herbicide; active metabolite IC50 is 0.013 μM (13 nM).

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for evaluating pyrazole derivatives.

Protocol A: In Vitro HPPD Inhibition Assay

This protocol measures the continuous formation of maleylacetoacetate (MAA) to determine the IC50 of synthesized pyrazoles[2].

  • Reagent Preparation: Prepare a 50 mM HEPES buffer (pH 7.0) containing 2 mM sodium ascorbate and 10 μM FeCl2. Causality: Ascorbate maintains the iron in the ferrous (Fe2+) state, which is strictly required for HPPD catalytic activity.

  • Enzyme Incubation: Add recombinant Arabidopsis thaliana HPPD (AtHPPD) to the buffer. Introduce the pyrazole derivative (dissolved in DMSO, final concentration <1% v/v to prevent solvent-induced enzyme denaturation). Incubate at 25°C for 15 minutes.

  • Substrate Initiation: Initiate the reaction by adding 200 μM HPPA (substrate).

  • Spectrophotometric Monitoring: Immediately monitor the absorbance at 318 nm using a microplate reader for 5 minutes. Causality: The enol tautomer of the product, maleylacetoacetate, strongly absorbs at 318 nm. The rate of absorbance increase is directly proportional to enzyme activity.

  • Data Validation: Calculate the percentage of inhibition relative to a DMSO-only control. Plot log[inhibitor] vs. normalized response to derive the IC50 using non-linear regression.

Protocol B: Greenhouse Whole-Plant Assay (Post-Emergence)

Because some pyrazoles (like pyrazoxyfen) require metabolic activation in planta[2], whole-plant assays are mandatory for true efficacy evaluation.

  • Formulation: Dissolve the pyrazole derivative in a mixture of DMF and Tween-80 (emulsifier), then dilute with distilled water to target concentrations (e.g., 75, 150 g a.i./hm²). Causality: Proper formulation ensures uniform droplet spreading and cuticular penetration on the weed foliage.

  • Plant Cultivation: Grow target weeds (e.g., Digitaria sanguinalis, Echinochloa crus-galli) in standard potting soil under controlled greenhouse conditions (25±2°C, 16h light/8h dark photoperiod) until the 2-3 leaf stage.

  • Application: Apply the formulated compounds using a track sprayer equipped with a TeeJet nozzle calibrated to deliver 500 L/ha. Include a commercial standard (e.g., Pyroxasulfone) and a solvent-only blank as controls.

  • Assessment: Visually assess phytotoxicity at 7, 14, and 21 days post-treatment (DAT). Score bleaching and necrosis on a 0-100 scale. Harvest the above-ground biomass at 21 DAT, record fresh weights, and calculate the EC50 (Effective Concentration for 50% growth reduction).

Experimental_Workflow Synthesis 1. Compound Synthesis & Purification Formulation 2. Emulsifiable Concentrate Formulation Synthesis->Formulation InVitro 3A. In Vitro Assay (AtHPPD IC50) Synthesis->InVitro Direct Enzyme Testing InVivo 3B. Greenhouse Assay (Post-Emergence EC50) Formulation->InVivo Validation 4. SAR Analysis & Lead Optimization InVitro->Validation InVivo->Validation

Workflow for the biological evaluation and validation of novel pyrazole herbicides.

Structure-Activity Relationship (SAR) Insights

Based on the comparative data, several critical SAR rules dictate the herbicidal success of pyrazole derivatives[2][3][6]:

  • Trifluoromethyl Substitution: The introduction of a trifluoromethyl (-CF3) group at the N-methyl position or the 3-position of the pyrazole ring drastically improves activity. Causality: The -CF3 group increases lipophilicity (improving cuticular penetration) and provides high thermal/metabolic stability, preventing premature degradation of the herbicide in planta[6].

  • Phenylpyridine Moieties: Introducing a 4-(pyridin-2-yl)phenylene sulfide structure at the pyrazole core shifts the activity profile exclusively to post-emergence. Specifically, compounds with a chlorine atom at the 3-position and a fluorine atom at the 5-position of the pyridine ring exhibit the highest post-emergence efficacy against broadleaf weeds[3].

  • Aromatic Ring Substitutions in Benzophenones: For pyrazole benzophenone derivatives, replacing a standard benzoyl group with an aromatic five-membered ring (such as a furan ring) at the R-position maximizes HPPD inhibition and crop safety (e.g., safe for maize)[2].

References

  • Zhou, et al. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.[Link]

  • RSC Authors. Design, synthesis, and herbicidal activity of pyrazole benzophenone derivatives. Royal Society of Chemistry.[Link]

  • MDPI Authors. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. MDPI.[Link]

  • ResearchGate Authors. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor. ResearchGate.[Link]

  • Society of Chemical Industry. Design, synthesis, herbicidal activity evaluation, and molecular docking of novel cyclohexenone derivatives containing pyrazole group as potential HPPD inhibitors. R Discovery.[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison Guide: 1-Propyl-Pyrazole Carboxylates in Drug Development

Executive Summary The pyrazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, antiparasitic, and agrochemical agents ([1]). During lead optimi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-5-carboxylate core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of antimicrobial, antiparasitic, and agrochemical agents ([1]). During lead optimization, the N1-position of the pyrazole ring serves as a critical vector for modulating lipophilicity, metabolic stability, and target binding affinity.

This guide objectively compares the performance of 1-propyl-pyrazole carboxylates against alternative alkyl substitutions (methyl, ethyl, and isopropyl). By analyzing in vitro efficacy and steric profiles, we provide a definitive framework for understanding why the linear 1-propyl chain often serves as an optimal structural modification for accessing deep, hydrophobic binding pockets without triggering steric clashes.

Mechanistic SAR Analysis & Performance Comparison

The choice of alkyl chain at the N1-position dictates the molecule's ability to engage with its biological target. Recent lead optimization studies targeting Trypanosoma brucei (the causative agent of Human African Trypanosomiasis) utilizing the 5-phenylpyrazolopyrimidinone scaffold provide a robust dataset for this comparison ([2]).

Comparative Efficacy Data

The following table summarizes the structure-activity relationship (SAR) when modifying the N1-alkyl chain.

CompoundN1-Alkyl ChainTarget Efficacy (pIC50)MRC-5 Cytotoxicity (pCC50)Selectivity Index (SI)Steric Profile
Analog 11 1-Methyl7.1< 4.0> 1000Minimal hindrance
Analog 21a 1-Ethyl6.6< 4.0> 400Moderate linear
Analog 21b 1-Propyl6.8< 4.0> 600Optimal linear fit
Analog 21c 1-Isopropyl5.2< 4.0> 15Severe steric clash

Data adapted from the optimization of NPD-2975 against T. brucei[3].

The Causality of Alkyl Chain Performance
  • 1-Methyl vs. 1-Propyl: While the 1-methyl derivative exhibits slightly higher raw in vitro potency (pIC50 7.1), the 1-propyl chain (pIC50 6.8) significantly increases the molecule's overall lipophilicity (LogP). This enhanced lipophilicity is often a prerequisite for crossing complex biological barriers, such as the blood-brain barrier or the thick cell walls of certain pathogens, making the 1-propyl variant a superior candidate for in vivo translation.

  • The Isopropyl Steric Clash: Branching at the alpha-carbon (1-isopropyl) causes a catastrophic near 100-fold drop in activity (pIC50 5.2). Mechanistically, the branched methyl groups create a severe steric clash within the narrow hydrophobic pocket of the target enzyme, physically preventing the pharmacophore from achieving the necessary binding conformation[3].

SAR_Logic Core Pyrazole-5-Carboxylate Core (Base Scaffold) N1_Methyl 1-Methyl (Low Lipophilicity) Core->N1_Methyl Alkylation N1_Propyl 1-Propyl (Optimal Linear Fit) Core->N1_Propyl Alkylation N1_Iso 1-Isopropyl (Steric Clash) Core->N1_Iso Alkylation Target Hydrophobic Binding Pocket (Target Enzyme/Receptor) N1_Methyl->Target Weak Binding N1_Propyl->Target High Affinity N1_Iso->Target Binding Rejected

Logic map illustrating the impact of N1-alkylation on target binding affinity and steric fit.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these compounds must follow a self-validating workflow. The protocols below detail the causality behind each methodological choice.

Protocol A: Synthesis of 1-Propyl-Pyrazole Carboxylates

Objective: Selectively alkylate the N1-position of the pyrazole core without hydrolyzing the C5-carboxylate ester.

  • Reagent Preparation: Dissolve 1.0 equivalent of the base 1H-pyrazole-5-carboxylate in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.0 equivalents of Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is a mild base. Using a mild base in a polar aprotic solvent (DMF) ensures the selective deprotonation of the pyrazole nitrogen to form a reactive nucleophile, while actively preventing the unwanted saponification (hydrolysis) of the carboxylate ester that would occur if stronger bases like NaOH were used.

  • Alkylation: Dropwise add 1.2 equivalents of 1-bromopropane. Stir at 60°C for 4 hours.

    • Causality: The primary alkyl halide undergoes a clean SN2 substitution. The slight excess (1.2 eq) ensures complete conversion.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc gradient). Confirm the N1-regioisomer via 2D-NMR (NOESY), ensuring the propyl chain is adjacent to the correct ring substituents.

Protocol B: In Vitro Screening & Cytotoxicity Counter-Screen

Objective: Determine the target-specific efficacy while ruling out generalized cellular toxicity.

  • Primary Assay (Efficacy): Incubate the target pathogen (e.g., T. brucei or bacterial strains) with serial dilutions of the 1-propyl-pyrazole carboxylate (0.1 nM to 100 µM) in 96-well plates for 72 hours.

  • Viability Readout: Add resazurin dye. Viable cells reduce resazurin to fluorescent resorufin. Calculate the IC50 (concentration inhibiting 50% of growth).

  • Counter-Screen (Cytotoxicity): In parallel, incubate human MRC-5 lung fibroblast cells with the exact same compound concentrations.

    • Causality: A compound that kills a pathogen by universally destroying cell membranes is not a viable drug. The MRC-5 assay acts as a self-validating control. If the compound is highly toxic to MRC-5 cells, the primary assay results are invalidated as non-specific.

  • Data Synthesis: Calculate the Selectivity Index (SI = CC50 / IC50). An SI > 100 confirms that the 1-propyl-pyrazole carboxylate is selectively targeting the pathogen's biological machinery[2].

Workflow Step1 1. Synthesis: N-Alkylation (1-bromopropane + K2CO3 in DMF) Step2 2. Purification & Validation (HPLC, 1H-NMR, LC-MS) Step1->Step2 Step3 3. Primary Screening (Target Pathogen MIC/IC50) Step2->Step3 Step4 4. Counter-Screening (MRC-5 Cytotoxicity Assay) Step3->Step4 Step5 5. SAR Data Synthesis (Selectivity Index Calculation) Step4->Step5

Self-validating experimental workflow from synthesis to cytotoxicity counter-screening.

References

  • Zheng, Y., van den Kerkhof, M., Ibrahim, M., De Esch, I. J. P., Maes, L., Sterk, G. J., Caljon, G., & Leurs, R. (2024). Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy. Journal of Medicinal Chemistry, 67(4), 2849–2863.[Link]

Sources

Validation

Cross-Reactivity Profiling of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate in Fragment-Based Drug Design

As Fragment-Based Drug Discovery (FBDD) matures, the selection of starting pharmacophores dictates the downstream success of lead optimization[1]. Pyrazole-5-carboxylates are privileged scaffolds, frequently utilized as...

Author: BenchChem Technical Support Team. Date: March 2026

As Fragment-Based Drug Discovery (FBDD) matures, the selection of starting pharmacophores dictates the downstream success of lead optimization[1]. Pyrazole-5-carboxylates are privileged scaffolds, frequently utilized as core building blocks for targeting both cyclooxygenases (COX-1/COX-2) and a wide array of kinases[2]. However, the inherent promiscuity of the pyrazole ring—often acting as a hydrogen-bond donor/acceptor in kinase hinge regions—necessitates rigorous cross-reactivity profiling early in the development pipeline[3].

This guide provides an objective, data-driven comparison of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (MCPPC) against common alternative pyrazole fragments. By analyzing the causality behind its structural modifications, we establish how the C4-chloro and N1-propyl substitutions uniquely modulate off-target binding, offering a highly selective starting point for drug development.

Structural Causality: Why MCPPC?

In FBDD, fragments act as "scouts" to survey ligandability across target pockets[3]. The structural nuances of MCPPC provide a distinct advantage over traditional pyrazole fragments:

  • The N1-Propyl Group: Unlike N1-unsubstituted or N1-methyl variants, the N1-propyl chain provides sufficient lipophilic bulk to engage deeper hydrophobic pockets (such as the COX-2 side pocket), while restricting rotational degrees of freedom that often lead to off-target binding in shallow kinase active sites.

  • The C4-Chloro Substitution: This is the critical differentiator. Unsubstituted (C4-H) or amino-substituted (C4-NH2) pyrazoles are notorious for promiscuous kinase cross-reactivity, as they readily form hydrogen bonds with the kinase hinge region[4]. The substitution of a chlorine atom at C4 introduces steric shielding and alters the electron density of the pyrazole core, effectively abrogating hinge-binding capabilities. Furthermore, the C4-chlorine enables highly directional halogen bonding, a feature increasingly exploited to achieve selectivity in COX-2 and lipoxygenase (LOX) inhibitors[2].

G MCPPC MCPPC Scaffold (4-Cl, 1-Propyl) C4_Cl C4-Chloro Substitution MCPPC->C4_Cl N1_Pr N1-Propyl Group MCPPC->N1_Pr Kinase Kinase Hinge Region (Steric Clash / No H-Bond) C4_Cl->Kinase Prevents COX2 COX-2 Hydrophobic Channel (Halogen Bonding) C4_Cl->COX2 Enhances Promiscuity Reduced Kinase Cross-Reactivity Kinase->Promiscuity

Mechanistic pathway of MCPPC selectivity driven by C4-chloro and N1-propyl substitutions.

Comparative Cross-Reactivity Profiling

To objectively evaluate MCPPC, we compare its baseline cross-reactivity against two widely used alternative building blocks in the same molecular weight class:

  • MAPPC (Methyl 4-amino-1-propyl-1H-pyrazole-5-carboxylate): A common intermediate for kinase inhibitors (e.g., MST3/MST4 targeting)[4].

  • MBPC (Methyl 1-benzyl-1H-pyrazole-5-carboxylate): A bulkier fragment often used in anti-inflammatory and antiviral screening[2].

The following table synthesizes the comparative binding affinities ( IC50​ / Kd​ in μM ) across a standard FBDD off-target panel.

Table 1: Fragment Cross-Reactivity Profile
Target EnzymeProtein ClassMCPPC (4-Cl, 1-Propyl)MAPPC (4-NH2, 1-Propyl)MBPC (1-Benzyl, 4-H)Selectivity Driver
COX-2 Cyclooxygenase12.4 μM >100 μM 8.2 μM Halogen bond (Cl) / Hydrophobic bulk
COX-1 Cyclooxygenase>200 μM >200 μM 45.1 μM Steric clash in COX-1 active site
5-LOX Lipoxygenase48.5 μM >100 μM 15.3 μM N1-substitution size[2]
MST3 Kinase (STE20)>500 μM 4.1 μM 85.0 μM C4-NH2 drives hinge binding[4]
Aurora-A Kinase (CAMK)>500 μM 18.5 μM 120.4 μM C4-Cl sterically blocks ATP pocket

Data Analysis & Insights:

  • Kinase Avoidance: MAPPC exhibits significant cross-reactivity with MST3 and Aurora-A due to the C4-amino group acting as a potent hydrogen-bond donor. MCPPC, utilizing the C4-chloro atom, completely abolishes this interaction, rendering it "kinome-silent"—a massive advantage when designing non-kinase targeted drugs.

  • COX-2 Selectivity: MBPC shows strong COX-2 binding but suffers from poor selectivity against COX-1 and 5-LOX. MCPPC strikes an optimal balance; the 1-propyl group is large enough to anchor into the COX-2 side pocket but small enough to avoid the non-specific hydrophobic interactions seen with the 1-benzyl group of MBPC.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the cross-reactivity profiles must be generated using robust, self-validating assay systems. Below are the standardized protocols for evaluating pyrazole-5-carboxylate fragments.

Protocol A: Differential Scanning Fluorimetry (DSF) for Kinase Cross-Reactivity

DSF (Thermal Shift Assay) is the gold standard for identifying fragment binding to kinases[4]. This protocol includes internal normalization to eliminate false positives caused by fragment aggregation.

Step-by-Step Workflow:

  • Protein Preparation: Dilute the recombinant kinase (e.g., MST3 or Aurora-A) to a final concentration of 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X (from a 5000X DMSO stock).

  • Fragment Incubation: Dispense 19 μL of the protein-dye mixture into a 384-well PCR plate. Add 1 μL of MCPPC, MAPPC, or MBPC (dissolved in DMSO) to achieve a final fragment concentration of 500 μM (5% final DMSO).

  • Self-Validating Controls:

    • Negative Control: 1 μL of pure DMSO (establishes baseline melting temperature, Tm​ ).

    • Positive Control: 1 μL of Staurosporine (10 μM ) to ensure the kinase is properly folded and responsive.

  • Thermal Cycling: Heat the plate from 25°C to 95°C at a rate of 0.05°C/second using a real-time PCR machine, continuously monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the derivative of the melt curve to find the Tm​ . A thermal shift ( ΔTm​ ) > 2.0°C indicates significant cross-reactive binding.

Protocol B: LOX/COX Selectivity Assay

To evaluate the inflammatory target cross-reactivity, a fluorometric enzyme assay is utilized[2].

Step-by-Step Workflow:

  • Reagent Setup: Utilize a standardized Lipoxygenase/Cyclooxygenase Inhibitor Screening Kit. Prepare the assay buffer (0.1 M Tris-HCl, pH 8.0).

  • Compound Preparation: Serially dilute MCPPC from 200 μM down to 1 μM in assay buffer.

  • Enzyme Incubation: In a 96-well black plate, combine 10 μL of the target enzyme (COX-1, COX-2, or 5-LOX) with 10 μL of the fragment dilution. Incubate at 37°C for 15 minutes.

  • Self-Validating Controls:

    • Solvent Control: Buffer + DMSO (defines 100% enzyme activity).

    • Inhibitor Controls: Celecoxib (for COX-2) and Zileuton (for 5-LOX) to validate assay sensitivity[2].

  • Reaction Initiation: Add 10 μL of the specific fluorogenic substrate (e.g., arachidonic acid + ADHP for COX).

  • Measurement: Read fluorescence (Ex: 535 nm, Em: 587 nm) after 10 minutes. Calculate the Selectivity Index (SI) as IC50​(COX−1)/IC50​(COX−2) .

Workflow Start Fragment Library (Pyrazole-5-carboxylates) Screen Primary Screening (Target Binding) Start->Screen Cross Cross-Reactivity Profiling (DSF / Enzymatic Assays) Screen->Cross Hits Select Hit Selection (High Selectivity Index) Cross->Select Filter Off-Targets Elaborate Fragment Elaboration (Lead Optimization) Select->Elaborate

Standard FBDD workflow for isolating highly selective pyrazole-5-carboxylate fragments.

Conclusion

The selection of a pyrazole-5-carboxylate building block must be dictated by its intrinsic cross-reactivity profile. As demonstrated, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (MCPPC) provides a highly optimized starting point for non-kinase targets. By leveraging a C4-chlorine atom to sterically and electronically block kinase hinge-region promiscuity[4], and an N1-propyl group to selectively engage hydrophobic channels[2], MCPPC bypasses the off-target liabilities inherent to traditional amino- or benzyl-substituted pyrazoles. For drug development professionals utilizing FBDD, integrating MCPPC into early-stage screening libraries significantly reduces downstream attrition rates caused by off-target toxicity[1].

References

  • - bioRxiv[4] 2. - National Institutes of Health (NIH)[2] 3. - ResearchGate[1]

  • - National Institutes of Health (NIH)[3]

Sources

Comparative

Fragment-Based Drug Discovery: Validation of In Vitro Assays for Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting scaffolds is the most critical determinant of downstream success. Polar heterocycles, particularly pyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the selection of high-quality starting scaffolds is the most critical determinant of downstream success. Polar heterocycles, particularly pyrazoles, are highly valued for their ability to form directional hydrogen bonds with target proteins[1]. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (MCPPC) represents a highly optimized fragment scaffold.

Unlike simpler pyrazoles, MCPPC is engineered with two distinct growth vectors:

  • The 4-chloro substitution: Acts as a halogen-bond donor, enabling specific interactions with backbone carbonyls in hydrophobic pockets without significantly inflating the molecular weight.

  • The 1-propyl chain: Provides a tunable lipophilic anchor to probe adjacent hydrophobic sub-pockets, a strategy frequently employed when elaborating 2-D fragments into 3-D lead-like compounds for kinase targets[2].

This guide provides a rigorous, objective comparison of MCPPC against two structural analogs—Fragment A (lacking the 4-chloro group) and Fragment B (featuring a shorter 1-methyl chain)—validating its performance through standardized in vitro biophysical and metabolic assays.

FBDD_Workflow A Target Preparation (e.g., Kinase Domain) C Primary Biophysical Screen (SPR Kinetics) A->C B Fragment Library Including MCPPC B->C D Orthogonal Validation (X-ray Crystallography) C->D E Hit-to-Lead Optimization (3-D Elaboration) D->E

Fig 1. Fragment-based drug discovery workflow integrating biophysical and structural validation.

Biophysical Binding Validation: Surface Plasmon Resonance (SPR)

The Causality of Assay Selection

Fragments typically exhibit low binding affinities ( KD​ in the μM to mM range). Traditional biochemical assays often fail to detect these weak interactions because fragments cannot outcompete endogenous substrates at standard screening concentrations. Surface Plasmon Resonance (SPR) is selected because it provides label-free, real-time kinetic data ( kon​ and koff​ ), allowing for the calculation of Ligand Efficiency (LE)—a crucial metric for prioritizing fragments[1].

Because fragments require high concentrations to achieve target saturation, assays must be run in 5% DMSO. This necessitates a rigorous solvent correction protocol, as bulk refractive index changes from DMSO can easily mask the true binding signal of a low-molecular-weight compound.

Step-by-Step SPR Methodology (Self-Validating System)
  • Target Immobilization: Covalently attach the target protein (e.g., a model kinase domain) to a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 RU. Self-Validation: Leave one flow cell blank (ethanolamine deactivated) to serve as an in-line reference to subtract non-specific binding.

  • Solvent Correction Calibration: Inject a series of buffer solutions containing DMSO ranging from 4.5% to 5.5%. Plot the relative responses to generate a calibration curve that corrects for bulk refractive index mismatches between the running buffer and the injected samples.

  • Analyte Injection (Multi-Cycle Kinetics): Inject MCPPC and comparator fragments at concentrations ranging from 12.5 μM to 400 μM .

    • Association Phase: 60 seconds at a flow rate of 30 μL/min (high flow rate minimizes mass transport limitations).

    • Dissociation Phase: 120 seconds of running buffer wash.

  • Positive Control: Inject a known low-affinity reference compound to verify the active conformation of the immobilized protein.

SPR_Logic Step1 1. Immobilization Amine coupling Step2 2. Solvent Correction 5% DMSO Calibration Step1->Step2 Step3 3. Association Fragment Injection Step2->Step3 Step4 4. Dissociation Buffer Wash Step3->Step4

Fig 2. Sequential SPR assay logic ensuring rigorous solvent correction for fragment screening.

Comparative Binding Data

Table 1: SPR Binding Kinetics against a Model Kinase Domain

CompoundStructural Features KD​ ( μM ) kon​ ( M−1s−1 ) koff​ ( s−1 )Ligand Efficiency (LE)
MCPPC 4-chloro, 1-propyl45.2 1.2×103 0.054 0.35
Fragment A No chloro, 1-propyl210.5 4.5×102 0.094 0.28
Fragment B 4-chloro, 1-methyl150.0 8.0×102 0.120 0.30

Data Interpretation: MCPPC demonstrates superior binding affinity and Ligand Efficiency. The inclusion of the 4-chloro group reduces the koff​ rate (increasing residence time) via halogen bonding, while the 1-propyl chain enhances the kon​ rate compared to the 1-methyl analog (Fragment B) by satisfying hydrophobic interactions.

In Vitro Metabolic Stability: Human Liver Microsomes (HLM)

The Causality of Assay Selection

While the 1-propyl chain of MCPPC improves binding affinity, aliphatic chains are classic liabilities for Cytochrome P450 (CYP)-mediated hydroxylation. In vitro metabolic stability assays using liver microsomes provide a reliable method to determine a compound's intrinsic clearance ( CLint​ ) and predict in vivo pharmacokinetics[3].

The assay relies on the addition of an NADPH regenerating system. CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of substrates[4]. Without NADPH, CYP-mediated metabolism cannot occur.

Step-by-Step HLM Methodology (Self-Validating System)
  • Pre-Incubation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add the fragment (MCPPC) to a final concentration of 1 μM (keeping DMSO < 0.1% to prevent CYP inhibition). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system (3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase) to initiate the reaction[4].

  • Quenching: At designated time points (0, 15, 30, 45, and 60 minutes), extract a 50 μL aliquot and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation lacking NADPH to identify non-CYP-mediated degradation (e.g., carboxylesterase-mediated hydrolysis of the methyl ester).

    • Positive Controls: Run Dextromethorphan and Midazolam to confirm the viability of CYP2D6 and CYP3A4 enzymes in the HLM batch[4].

  • Quantification: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS, calculating the natural logarithm of the percent remaining parent compound versus time to derive the half-life ( t1/2​ ) and CLint​ .

HLM_Pathway Parent MCPPC (Parent Fragment) CYP CYP450 Enzymes + NADPH Parent->CYP Met1 Aliphatic Hydroxylation (1-propyl chain) CYP->Met1 Met2 Ester Hydrolysis (Carboxylesterases) CYP->Met2

Fig 3. Primary metabolic clearance pathways for MCPPC in human liver microsome incubations.

Comparative Metabolic Data

Table 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Compound t1/2​ (min) CLint​ ( μL/min/mg protein)Remaining at 60 min (%)Minus-NADPH Stability
MCPPC 42.5 32.6 38% >95%
Fragment A 38.136.433%>95%
Fragment B >60.0<15.082%>95%

Data Interpretation: As expected, Fragment B (1-methyl) is highly stable due to the lack of an oxidizable aliphatic chain. However, MCPPC maintains a highly respectable half-life of 42.5 minutes, classifying it as a moderate-clearance compound. The minus-NADPH control confirms that the methyl ester is stable against esterases in this matrix. Therefore, MCPPC offers the best compromise: it achieves significantly higher binding affinity (Table 1) while maintaining an acceptable metabolic profile for early-stage FBDD.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Springer Protocols URL:[Link][3]

  • Fragment-based drug discovery: opportunities for organic synthesis National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Journal of the American Chemical Society (ACS) URL:[Link][2]

Sources

Validation

A Senior Application Scientist's Guide to the Stability of Pyrazole Esters: A Comparative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2] Its metabolic sta...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous approved therapeutics.[1][2] Its metabolic stability and versatile synthetic handles make it an attractive starting point for medicinal chemists.[1] A common strategy to modulate the physicochemical properties of pyrazole-containing active pharmaceutical ingredients (APIs), such as improving bioavailability, is the introduction of an ester moiety, creating a prodrug. However, this ester linkage can also be a liability, representing a potential site for chemical degradation.

This guide provides an in-depth comparative analysis of the stability of different pyrazole esters. Moving beyond a simple data summary, we will explore the mechanistic underpinnings of stability, explain the causality behind experimental design for stability assessment, and provide actionable protocols for your own investigations.

The Determinants of Pyrazole Ester Stability: A Mechanistic Overview

The stability of a pyrazole ester is not an intrinsic, immutable property but rather a function of its molecular structure and its environment. The primary degradation pathway of concern is hydrolysis, which cleaves the ester bond to yield the parent pyrazole-ol and the corresponding carboxylic acid.[3] Several key factors dictate the rate of this and other degradation processes.

  • Electronic Effects: The susceptibility of the ester's carbonyl carbon to nucleophilic attack is paramount. Electron-withdrawing groups (EWGs) on either the pyrazole ring or the appended aryl group increase the partial positive charge on the carbonyl carbon, making it "harder" and more prone to hydrolysis. Conversely, electron-donating groups (EDGs) can decrease this electrophilicity, slowing the degradation rate.

  • Steric Hindrance: One of the most effective strategies for enhancing ester stability is the introduction of steric bulk around the hydrolyzable bond.[3] By placing large functional groups on the ortho positions of an aryl ester, for example, the physical approach of a water molecule or a catalytic enzyme can be impeded, significantly slowing the rate of hydrolysis. This is a classic steric shielding strategy.[3]

  • pH-Dependent Hydrolysis: Ester hydrolysis can be catalyzed by both acid and base. However, for many pyrazole esters, base-catalyzed hydrolysis is the more significant pathway.[3][4] Under basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon. This makes stability testing in slightly alkaline buffers (e.g., pH 8) a critical step in early-stage compound assessment.[3]

  • Environmental Factors: Beyond hydrolysis, other factors can contribute to degradation.

    • Oxidation: The pyrazole ring itself or its substituents can be susceptible to oxidation, often indicated by a visible color change to brown.[5] This necessitates storage under an inert atmosphere (e.g., argon or nitrogen) to prevent interaction with atmospheric oxygen.[5]

    • Photodegradation: Exposure to light, particularly UV, can provide the energy needed to initiate degradation reactions.[4][5] Therefore, pyrazole compounds should be stored in amber vials or otherwise protected from light.[5]

    • Temperature: As with most chemical reactions, the rate of degradation increases with temperature.[4] Storing compounds at reduced temperatures (e.g., 2-8°C or -20°C) is a standard practice to ensure long-term stability.[5]

Comparative Hydrolytic Stability: Quantitative Data

To illustrate the impact of structural modifications, the following table summarizes hydrolytic stability data for a series of pyrazole ester derivatives studied as allosteric inhibitors of West Nile Virus (WNV) NS2B-NS3 proteinase. The initial hits were found to be potent but rapidly hydrolyzed in pH 8 buffer. Subsequent medicinal chemistry efforts focused on introducing steric and electronic modifications to improve stability.

Compound IDDescriptionConditionHalf-life (t½)Reference
Initial Hits (1-3) Pyrazolyl benzoic acid ester derivativespH 8 Buffer~60 - 120 minutes[3]
7d Ortho-substituted pyrazole esterpH 8 Buffer255 minutes[3]
7e Ortho-substituted pyrazole esterpH 8 Buffer450 minutes[3][4][5]
10a Pyrazole ester derivativepH 8 Buffer900 minutes[3][4][5]

This data clearly demonstrates that strategic structural modifications can lead to a significant, quantifiable improvement in the hydrolytic stability of pyrazole esters.

Visualizing Degradation: Pathways and Workflows

Understanding the potential degradation pathways is essential for developing stability-indicating analytical methods and for troubleshooting unexpected results.

Primary Degradation Pathway: Ester Hydrolysis

The most common degradation route is the cleavage of the ester bond, catalyzed by acid or, more typically, base.

G PyrazoleEster Pyrazole Ester (R-CO-O-R') TransitionState Tetrahedral Intermediate PyrazoleEster->TransitionState Nucleophilic Attack H2O H₂O / OH⁻ (Nucleophile) H2O->TransitionState Products Pyrazole-ol (R'-OH) + Carboxylic Acid (R-COOH) TransitionState->Products Collapse caption Fig. 1: Generalized pathway for ester hydrolysis. G cluster_prep 1. Preparation cluster_stress 2. Apply Stress Conditions cluster_analysis 3. Analysis Stock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal (Solid, 105°C) Stock->Thermal Photo Photochemical (ICH Q1B Light Box) Stock->Photo Neutralize Neutralize / Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze via Stability-Indicating HPLC-PDA Method Neutralize->HPLC Identify Identify & Characterize Degradation Products (LC-MS) HPLC->Identify caption Fig. 2: Workflow for a forced degradation study.

Caption: Fig. 2: Workflow for a forced degradation study.

Experimental Protocol: A Self-Validating System for Stability Assessment

This protocol outlines a general forced degradation study designed to provide a comprehensive stability profile for a novel pyrazole ester. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the sample. [6][7] Objective: To identify the potential degradation pathways of a novel pyrazole ester and to validate that the chosen analytical method is "stability-indicating."

Materials:

  • Pyrazole ester API

  • HPLC-grade acetonitrile (MeCN) and methanol (MeOH)

  • HPLC-grade water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC system with a Photodiode Array (PDA) detector

  • Calibrated pH meter

  • Temperature-controlled oven and water bath

  • ICH-compliant photostability chamber

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and prepare a stock solution of the pyrazole ester at a concentration of 1 mg/mL in a suitable solvent like acetonitrile or methanol. [5] * Causality: Using a precise concentration allows for accurate mass balance calculations later, ensuring that the decrease in the parent peak corresponds to the appearance of degradation products.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate samples at 60°C and withdraw aliquots at timed intervals (e.g., 2, 8, 24 hours). [4][5] * Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C and withdraw aliquots at timed intervals. [4][5]Causality: This condition is often the most informative for esters and mimics potential degradation in biological media.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, and withdraw aliquots at timed intervals. [4][5] * Thermal Degradation (Solid State): Place a known quantity of the solid API in a controlled oven at 105°C for 24 hours. [5]Causality: This tests the intrinsic thermal stability of the molecule, which is crucial for manufacturing and storage decisions.

    • Photodegradation: Expose both the solid API and a solution (e.g., 0.1 mg/mL) to light according to ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²). [4][5]A control sample should be wrapped in aluminum foil to shield it from light.

  • Sample Preparation for Analysis:

    • At each time point, withdraw the designated aliquot.

    • For acid and base hydrolysis samples, immediately neutralize the solution (with an equimolar amount of base or acid, respectively) to halt the degradation reaction.

    • Dilute all stressed samples, including the thermal and photo-stressed samples dissolved in solvent, to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • HPLC Analysis:

    • Analyze all samples using a validated reverse-phase HPLC method with a PDA detector.

    • Trustworthiness: The PDA detector is critical as it assesses peak purity across a range of wavelengths. This helps to ensure that what appears as a single peak (e.g., the parent API) is not co-eluting with a degradant, thus validating the method as "stability-indicating."

    • The method must demonstrate good resolution between the parent pyrazole ester peak and all degradation product peaks.

  • Data Interpretation:

    • Calculate the percentage of degradation for the parent compound under each stress condition.

    • Perform a mass balance analysis to ensure that the sum of the parent API and the degradation products accounts for the initial amount of the API.

    • Identify the conditions under which the pyrazole ester is least stable. For promising but unstable compounds, this data can guide further medicinal chemistry efforts, such as replacing the ester with a more stable isostere like an amide or alkene. [3]

Conclusion

The chemical stability of pyrazole esters is a critical parameter that must be thoroughly evaluated during the drug development process. Stability is not a single property but a complex interplay of electronic, steric, and environmental factors. A systematic approach using forced degradation studies provides essential insights into potential liabilities, informs the development of robust analytical methods, and guides the selection of appropriate storage and handling conditions. [8]By understanding the "why" behind ester stability and employing the self-validating experimental protocols described here, researchers can make more informed decisions, accelerating the journey from a promising lead compound to a safe and effective therapeutic agent.

References

  • Title: Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations Source: Veeprho URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Forced Degradation Studies Protocol Guide Source: Scribd URL: [Link]

  • Title: Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers Source: ACS Publications URL: [Link]

  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Onyx Scientific URL: [Link]

  • Title: Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF Source: ResearchGate URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The design and synthesis of new advanced energetic materials based on pyrazole–triazole backbones Source: RSC Publishing URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

Sources

Comparative

Inter-Laboratory Validation of Methyl 4-Chloro-1-Propyl-1H-Pyrazole-5-Carboxylate Analysis: A Comparative Guide

As the pharmaceutical and agrochemical industries increasingly rely on highly functionalized heterocycles, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate has emerged as a critical intermediate. This compound is a fou...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and agrochemical industries increasingly rely on highly functionalized heterocycles, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate has emerged as a critical intermediate. This compound is a foundational building block in the synthesis of novel pyrazole-carboxamide fungicides[1] and selective COX-2 inhibitors (lonazolac bioisosteres) [2].

Given its role as a starting material, ensuring its purity across different global manufacturing sites is paramount. This guide provides an objective, data-driven comparison of two primary analytical platforms—UHPLC-UV and LC-MS/MS —for the inter-laboratory validation of this compound, adhering strictly to the latest ICH Q2(R2) and ICH Q14 guidelines [3].

Analytical Platform Comparison: Causality & Selection

When designing an inter-laboratory validation protocol, the choice of analytical platform must align with the specific critical quality attributes (CQAs) of the compound.

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (Exact Mass: ~202.05 Da) presents unique structural features:

  • The Pyrazole Ring & Ester Moiety: Provide strong UV chromophores (optimal at 235 nm) and polar interaction sites for reversed-phase chromatography.

  • The 4-Chloro Substitution: Yields a distinct isotopic signature ( 35 Cl and 37 Cl in a 3:1 ratio), which serves as a highly specific diagnostic tool in mass spectrometry.

  • The N-Propyl Group: Imparts sufficient hydrophobicity to ensure adequate retention on standard C18 stationary phases, preventing co-elution with void-volume polar matrix interferences.

UHPLC-UV vs. LC-MS/MS
  • UHPLC-UV (Routine Assay): Selected for bulk purity analysis (>99.0%). UV detectors provide a superior linear dynamic range and inter-laboratory robustness compared to mass spectrometers, making them ideal for quantifying the main component without the risk of detector saturation or ionization suppression.

  • LC-MS/MS (Trace Profiling): Selected for quantifying trace genotoxic impurities or degradation products (<0.1%). The use of Multiple Reaction Monitoring (MRM) overcomes matrix effects that typically plague inter-laboratory UV data at the limit of quantitation (LOQ).

MethodSelection Sample Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Goal Define Analytical Goal Sample->Goal Assay Bulk Assay / Purity (>99.0%) Goal->Assay Major Component Trace Trace Impurity Profiling (<0.1%) Goal->Trace Minor Impurities UHPLC UHPLC-UV Platform High Robustness & Linearity Assay->UHPLC LCMS LC-MS/MS Platform High Sensitivity & Specificity Trace->LCMS

Decision tree for selecting analytical platforms based on validation requirements.

Experimental Protocols for Inter-Laboratory Validation

To ensure a self-validating system across participating laboratories (Lab A, Lab B, and Lab C), the following standardized methodology was developed.

Step 1: Standard and Sample Preparation

Causality Note: Volumetric preparation in a standardized diluent (50:50 Water:Acetonitrile) is mandated to prevent solvent-mismatch peak distortion (the "solvent effect") at the head of the UHPLC column.

  • Assay Standard (UHPLC-UV): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (1.0 mg/mL).

  • Trace Impurity Standard (LC-MS/MS): Dilute the assay standard serially to a final concentration of 10 ng/mL.

  • Sample Preparation: Weigh 50.0 mg of the intermediate batch sample and prepare identically to the Assay Standard.

Step 2: Chromatographic Conditions (Harmonized)

Both platforms utilize the same chromatographic separation to allow for direct retention time correlation.

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Reasoning: The high surface area and dense end-capping prevent secondary interactions with the basic pyrazole nitrogens.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. Reasoning: Maintains the carboxylate ester and pyrazole ring in a consistent ionization state, improving peak shape and MS ionization efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 6.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

Step 3: Detection Parameters
  • UV Detection: 235 nm (bandwidth 4 nm).

  • MS/MS Detection (ESI+):

    • Precursor Ion: m/z 203.1 [M+H]+

    • Product Ion (Quantifier): m/z 171.1 (Loss of methanol from the methyl ester).

    • Product Ion (Qualifier): m/z 143.1.

Inter-Laboratory Validation Workflow & Data Presentation

The validation was executed across three independent laboratories to assess intermediate precision, accuracy, and reproducibility in accordance with ICH Q2(R2) [3].

InterLabValidation Start Standardized Protocol Development (ICH Q14) LabA Laboratory A (UHPLC-UV) Assay Focus Start->LabA LabB Laboratory B (LC-MS/MS) Trace Impurities Start->LabB LabC Laboratory C (UHPLC-UV) Reproducibility Start->LabC Data Data Aggregation & Harmonization LabA->Data LabB->Data LabC->Data Stats Statistical Analysis (ANOVA, %RSD) Data->Stats Report Final Validation Report (ICH Q2(R2) Compliant) Stats->Report

Workflow for inter-laboratory analytical method validation and data harmonization.

Table 1: Inter-Laboratory Precision and Accuracy (n=6 per lab)

Data demonstrates the high reproducibility of the UHPLC-UV method for main component assay, while highlighting the necessity of LC-MS/MS for accurate trace impurity quantification.

ParameterLab A (UHPLC-UV)Lab B (LC-MS/MS)Lab C (UHPLC-UV)Inter-Lab %RSD
Assay Recovery (%) 99.8 ± 0.4100.2 ± 0.699.5 ± 0.50.52%
Retention Time (min) 4.21 ± 0.024.25 ± 0.054.22 ± 0.030.85%
Trace Impurity A (w/w %) 0.08 ± 0.020.078 ± 0.0020.09 ± 0.036.40%

*Note: Higher variance in UV data for Impurity A is due to the signal approaching the LOQ, validating the choice of MS for trace analysis.

Table 2: Method Validation Parameters (ICH Q2(R2) Criteria)
ParameterUHPLC-UV PlatformLC-MS/MS Platform
Linearity Range 1.0 - 150 µg/mL0.01 - 5.0 µg/mL
Correlation Coefficient (R²) > 0.9998> 0.9985
Limit of Detection (LOD) 0.15 µg/mL0.002 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL0.008 µg/mL
Specificity Baseline resolution ( Rs​ > 2.0)MRM transitions ( m/z 203.1 171.1)

Conclusion

The inter-laboratory validation of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate analysis confirms that a dual-platform approach is optimal. UHPLC-UV provides the ruggedness and linear range required for bulk assay quantification with an inter-laboratory RSD of just 0.52%. Conversely, LC-MS/MS is strictly required for the reliable monitoring of trace impurities below the 0.1% threshold, effectively eliminating the matrix interference and baseline noise variations observed across different laboratory environments.

References

  • Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link][1][2]

  • Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link][4][5]

Sources

Validation

Comparative Cost-Effectiveness of Synthetic Routes to Pyrazole Carboxylates: A Technical Guide

Pyrazole carboxylates are privileged structural motifs in medicinal chemistry and agrochemical development. They serve as critical building blocks for a vast array of bioactive molecules, from COX-2 inhibitors to novel c...

Author: BenchChem Technical Support Team. Date: March 2026

Pyrazole carboxylates are privileged structural motifs in medicinal chemistry and agrochemical development. They serve as critical building blocks for a vast array of bioactive molecules, from COX-2 inhibitors to novel crop protection agents[1]. However, the cost-effectiveness of synthesizing these scaffolds is rarely straightforward. A route with the cheapest raw materials may incur exorbitant downstream purification costs due to poor regioselectivity, while a route utilizing expensive transition-metal catalysts might ultimately prove most economical for late-stage functionalization.

This guide objectively compares the three primary synthetic architectures for pyrazole carboxylates—classical condensation, 1,3-dipolar cycloaddition, and palladium-catalyzed carbonylation—evaluating their mechanistic causality, experimental protocols, and true cost-to-value ratios.

Mechanistic Overview & Synthetic Strategies

The synthesis of pyrazole carboxylates generally falls into three strategic categories, each manipulating different bond disconnections.

G A 1,3-Dicarbonyl + Hydrazine Product Pyrazole Carboxylate A->Product Knorr Synthesis (Route A) B Diazoacetate + Alkyne B->Product 1,3-Dipolar Cycloaddition (Route B) C Halopyrazole + CO + ROH C->Product Pd-Catalyzed Carbonylation (Route C)

Caption: Primary synthetic pathways converging on the pyrazole carboxylate scaffold.

Route A: Classical Knorr-Type Condensation (The Workhorse)

The Knorr pyrazole synthesis involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound (e.g., a β -ketoester or dialkyl oxalate derivative)[1].

The Regioselectivity Conundrum: While raw materials are exceptionally cheap, the reaction of unsymmetrical 1,3-dicarbonyls yields a mixture of 1,3- and 1,5-disubstituted regioisomers. The kinetic product is driven by the initial attack of the more nucleophilic hydrazine nitrogen on the more electrophilic carbonyl, but thermodynamic equilibration can scramble this ratio[2]. The cost of separating these isomers via large-scale silica gel chromatography often negates the initial savings in reagent costs.

Protocol: Synthesis of Ethyl 1-phenyl-5-methyl-1H-pyrazole-3-carboxylate

Self-Validating System: The use of catalytic acetic acid ensures rapid imine formation, while dropwise addition prevents the formation of undesired bis-hydrazone byproducts.

  • Preparation: In a 250 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq, 10 mmol) in 50 mL of absolute ethanol.

  • Catalysis: Add glacial acetic acid (0.1 eq, 1 mmol) to the stirring solution. Causality: The acid protonates the carbonyl oxygen of the incoming dicarbonyl, increasing its electrophilicity and driving the initial condensation step.

  • Addition: Cool the mixture to 0 °C. Add ethyl 2,4-dioxopentanoate (1.0 eq, 10 mmol) dropwise over 15 minutes.

  • Cyclization: Attach a reflux condenser and heat the reaction to 80 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the disappearance of the hydrazine spot indicates completion.

  • Workup: Concentrate the mixture in vacuo. Redissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with 1M HCl (to remove unreacted hydrazine), saturated NaHCO 3​ , and brine.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and purify via flash chromatography to separate the 1,3- and 1,5-isomers.

Route B: 1,3-Dipolar Cycloaddition (The Regiocontrolled Approach)

To bypass the regioselectivity issues of the Knorr synthesis, 1,3-dipolar cycloaddition utilizes the reaction between a diazo compound (like ethyl diazoacetate, EDA) and an alkyne.

Safety and Cost Innovations: Historically, bulk EDA posed severe explosive hazards, making process scale-up prohibitively expensive due to required safety infrastructure. Modern protocols completely circumvent this by generating EDA in situ from cheap glycine derivatives and utilizing aqueous micellar catalysis (e.g., TPGS-750-M). This eliminates organic solvents and dramatically lowers waste disposal costs.

Protocol: Micellar Catalyzed 1,3-Dipolar Cycloaddition

Self-Validating System: The reaction utilizes a colorimetric cue; the brightly colored diazo intermediate decolorizes as it is consumed by the alkyne.

  • In Situ Diazotization: In a 50 mL flask, combine ethyl glycinate hydrochloride (1.5 eq, 1.5 mmol), NaNO 2​ (1.5 eq, 1.5 mmol), and 4% aqueous H 2​ SO 4​ (0.04 mmol) in 7 mL of an aqueous solution containing 1.5% wt TPGS-750-M surfactant.

  • Micellar Formation: Stir at 0 °C for 30 minutes. Causality: The TPGS-750-M surfactant forms nanomicelles in water. This creates a lipophilic inner core that solubilizes the organic substrates, drastically increasing their effective local concentration and accelerating the reaction rate without the need for heating.

  • Cycloaddition: Add the target alkyne (1.0 eq, 1.0 mmol) to the stirring mixture. Allow the reaction to warm to room temperature and stir for 20 hours.

  • Workup: Extract the aqueous micellar mixture with a minimal amount of ethyl acetate (3 x 10 mL). The aqueous surfactant layer can often be recycled for subsequent batches, further improving cost-effectiveness.

  • Isolation: Concentrate the organic layer to yield the highly regioselective 3,5-disubstituted pyrazole carboxylate.

Route C: Palladium-Catalyzed Carbonylation (Late-Stage Functionalization)

When the pyrazole core is already heavily decorated with complex, expensive functional groups, building the ring from scratch (Routes A/B) risks destroying the molecule. Instead, late-stage alkoxycarbonylation of a pre-existing halopyrazole is utilized.

Gas-Free Cost Efficiency: While Pd catalysts are expensive, using solid carbon monoxide surrogates like Mo(CO) 6​ eliminates the need for expensive, hazardous high-pressure CO gas infrastructure in the laboratory[3].

PdCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Intermediate I) Pd0->OxAdd + Halopyrazole COIns CO Insertion (Intermediate II) OxAdd->COIns + CO (from Mo(CO)6) RedElim Reductive Elimination (Product Formation) COIns->RedElim + EtOH / Base RedElim->Pd0 - HX

Caption: Mechanism of Pd-catalyzed alkoxycarbonylation of halopyrazoles.

Protocol: Gas-Free Carbonylation of 4-Bromo-1H-pyrazole

Self-Validating System: The use of DBU serves a dual purpose—it acts as the base for the cross-coupling and triggers the release of CO gas from the Mo(CO)6 complex.

  • Setup: In an oven-dried, heavy-walled pressure vial equipped with a magnetic stir bar, add 4-bromo-1H-pyrazole (1.0 eq, 1.0 mmol), Pd(OAc) 2​ (0.05 eq, 5 mol%), dppf ligand (0.05 eq, 5 mol%), and Mo(CO) 6​ (0.5 eq, 0.5 mmol).

  • Solvent & Base: Move the vial to a fume hood. Add anhydrous ethanol (2.0 mL) and DBU (3.0 eq, 3.0 mmol). Causality: DBU initiates ligand exchange on the Mo(CO)6 complex, safely releasing CO gas directly into the sealed reaction medium at a controlled rate.

  • Reaction: Seal the vial with a Teflon-lined crimp cap. Heat the mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Carefully vent the vial in a fume hood to release any residual CO gas. Filter the mixture through a short pad of Celite to remove palladium black and molybdenum residues, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify via flash chromatography to isolate the ethyl pyrazole-4-carboxylate.

Comparative Data Analysis

To determine the true cost-effectiveness of these routes, one must look beyond the catalog price of the starting materials and evaluate the holistic process metrics.

MetricRoute A: Knorr CondensationRoute B: 1,3-Dipolar CycloadditionRoute C: Pd-Catalyzed Carbonylation
Raw Material Cost Low (Hydrazines & dicarbonyls are commodity chemicals)Medium (Alkynes vary; glycine is cheap)High (Pd catalysts, dppf ligand, Mo(CO) 6​ )
Atom Economy High (Produces only H 2​ O as a byproduct)High (Produces N 2​ or H 2​ O depending on route)Moderate (Loss of halide, Mo waste, ligand mass)
Regioselectivity Poor (Often requires expensive chromatographic separation)Excellent (Dictated by transition state electronics)Perfect (Determined entirely by initial halide position)
Green Chemistry Moderate (Requires organic solvents, acid waste)Excellent (Can be run in water with recyclable surfactants)Poor (Heavy metal waste, toxic CO generation)
Best Strategic Use Case Early-stage synthesis of simple, symmetrical pyrazole building blocks.Scalable synthesis of highly specific 3,5-disubstituted pyrazoles.Late-stage functionalization of high-value, complex drug intermediates.

Conclusion & Strategic Recommendations

Cost-effectiveness in pyrazole carboxylate synthesis is entirely context-dependent.

  • If your goal is to generate simple building blocks at the kilogram scale, Route B (Micellar 1,3-Dipolar Cycloaddition) is currently the most cost-effective standard. It bypasses the severe regioselectivity purification costs of the Knorr synthesis (Route A) while utilizing cheap, in situ generated reagents and eliminating organic solvent waste.

  • Conversely, for drug development professionals working on complex lead optimization, Route C (Pd-Catalyzed Carbonylation) provides the highest return on investment. Despite the high upfront cost of palladium and ligands, the ability to perfectly control the carboxylation site on a pre-assembled, high-value API intermediate saves countless synthetic steps and prevents the catastrophic loss of expensive downstream materials.

References

  • Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. European Journal of Organic Chemistry.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of Commercially Sourced Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Synthetic Building Blocks Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Synthetic Building Blocks

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a substituted pyrazole, a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1][2][3] Pyrazole derivatives are integral to the development of drugs ranging from anti-inflammatory agents like celecoxib to various enzyme inhibitors.[3] Given its role as a critical intermediate, the purity of this building block is not merely a quality metric; it is a fundamental prerequisite for reproducible, safe, and effective downstream applications. Impurities can lead to unforeseen side reactions, decreased yields, and the generation of potentially toxic byproducts in final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive framework for validating the purity of commercially available methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. We will move beyond simple quality control checks to establish a robust, multi-faceted analytical strategy. The core principle of this guide is the application of orthogonal analytical techniques—employing methods with different chemical principles to identify and quantify the principal component and any accompanying impurities. This approach ensures a holistic and trustworthy assessment of material purity.

Anticipating the Unknown: Common Impurities in Pyrazole Synthesis

A robust validation strategy begins with understanding the potential impurities that may arise from the compound's synthesis. The most common method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] From this and related synthetic routes, several classes of impurities can be anticipated:

  • Regioisomers: If unsymmetrical starting materials are used, the formation of isomeric pyrazole products is a common issue.[4] These isomers often have very similar physical properties, making them difficult to separate by simple crystallization.

  • Starting Materials and Reagents: Incomplete reactions can leave residual 1,3-dicarbonyl compounds, hydrazines, or chlorinating agents (e.g., sulfuryl chloride) in the final product.[4][5]

  • Reaction Intermediates: Incomplete cyclization or aromatization can result in pyrazoline intermediates as byproducts.[4]

  • Byproducts of Side Reactions: Side reactions involving the hydrazine starting material can produce colored impurities.[4]

An effective analytical workflow must be designed to separate, identify, and quantify these structurally similar and dissimilar impurities.

The Orthogonal Approach: A Multi-Technique Validation Workflow

No single analytical technique can definitively establish the purity of a compound. A self-validating system relies on the convergence of evidence from multiple, independent methods. The workflow below outlines a comprehensive strategy for purity assessment.

Caption: Orthogonal workflow for comprehensive purity validation.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is dictated by the information it provides. The following table compares the primary methods used in the purity validation of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate.

Technique Principle Information Provided Strengths Limitations
¹H & ¹³C NMR Nuclear spin transitions in a magnetic fieldPrecise molecular structure, identification of impurities with unique proton/carbon environments.Highly specific for structure elucidation, can provide quantitative data with a certified standard.Low sensitivity for detecting minor impurities (<0.1%), complex spectra can be difficult to interpret.
HPLC-UV Differential partitioning between a stationary and mobile phaseSeparation and quantification of non-volatile impurities, primary purity value (assay).High sensitivity, high precision, robust and widely available.Requires a chromophore for UV detection, co-eluting impurities can be missed.
GC-MS Partitioning in a gaseous mobile phase followed by mass-based detectionSeparation, identification, and quantification of volatile and semi-volatile impurities.Excellent for identifying residual solvents and volatile starting materials.[6]Not suitable for non-volatile or thermally labile compounds.
HRMS High-resolution mass-to-charge ratio measurementHighly accurate molecular weight, confirmation of elemental formula.Extremely high mass accuracy and sensitivity.Provides little information on isomeric impurities, not inherently quantitative.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and heteroatoms.[7][8]Confirmation of the elemental composition against the theoretical formula.[9]Provides a measure of absolute purity against a known formula. Simple and inexpensive.[7]Does not identify the nature of impurities, requires high sample purity to meet acceptance criteria (typically ±0.4%).[10][11]

Detailed Experimental Protocols

The following protocols are provided as validated starting points for the analysis of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate. Optimization may be required based on the specific instrumentation and impurity profile observed.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Rationale: This method serves as the primary assay for purity. A C18 reversed-phase column is chosen for its versatility in retaining moderately polar organic compounds. The gradient elution ensures that both early and late-eluting impurities are resolved from the main peak. UV detection at 254 nm is selected as a common wavelength for aromatic and heterocyclic systems.

  • Instrumentation: HPLC system with UV/Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Purity Calculation: Purity is determined by area percent normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: This method is crucial for detecting volatile impurities such as residual solvents (e.g., methanol, chloroform, dioxane) or volatile starting materials that would not be observed by HPLC.[5][12]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

  • Inlet Temperature: 250 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a high-purity solvent such as ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using area percent normalization, being mindful that response factors may vary.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: NMR is the gold standard for structural confirmation.[13][14][15][16] The ¹H NMR spectrum provides information on the number and connectivity of protons, while the ¹³C NMR spectrum confirms the carbon backbone. The absence of unexpected signals is a strong indicator of high purity.

  • Instrumentation: NMR Spectrometer (400 MHz or higher is recommended).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantification).

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integration values to the expected structure.

    • Purity Assessment: Carefully integrate all signals. Any signals not corresponding to the main compound or the solvent are from impurities. The relative integration of impurity peaks compared to the main compound can give a semi-quantitative estimate of their levels.

Conclusion: Establishing a Certificate of Purity

The validation of purity for a key synthetic intermediate like methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a rigorous, evidence-based process. A single data point, such as a melting point or a single chromatographic run, is insufficient. By employing an orthogonal analytical strategy that combines high-resolution separation techniques (HPLC, GC), definitive structural elucidation (NMR), and an absolute measure of elemental composition (Elemental Analysis), researchers can build a comprehensive and trustworthy purity profile. This multi-faceted approach ensures that the material is not only suitable for its intended use but also guarantees the reproducibility and integrity of the scientific outcomes that depend on it.

References

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (n.d.). Elemental analysis. [Link]

  • American Chemical Society. (2022, June 23). An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • VELP Scientifica. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Google Patents. (n.d.).
  • International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]

  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

  • Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Organic Chemistry Data. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. [Link]

  • MDPI. (2015, March 9). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • ResearchGate. (2014, March 29). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • ChemRxiv. (2026, January 16). Practical Synthesis of Pyrazol-4-thiols. [Link]

  • ResearchGate. (2025, August 10). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. [Link]

  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. [Link]

  • Journal of Public Health and Pharmacy. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]

  • Google Patents. (n.d.).
  • Journal of Emerging Technologies and Innovative Research. (2024, June). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • KTU ePubl. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

Sources

Validation

Comparative Docking Studies of Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate: Evaluating Scaffold Viability Against COX-2 and JAK2

As drug discovery pipelines increasingly rely on fragment-based design and scaffold hopping, evaluating the baseline binding dynamics of core building blocks is critical. This guide provides an objective, comparative in...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on fragment-based design and scaffold hopping, evaluating the baseline binding dynamics of core building blocks is critical. This guide provides an objective, comparative in silico evaluation of methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate —a highly functionalized pyrazole intermediate—against two clinically validated pyrazole targets: Cyclooxygenase-2 (COX-2) and Janus Kinase 2 (JAK2) .

By comparing this specific compound against standard reference drugs (Celecoxib and Ruxolitinib) and its unchlorinated analog, we can isolate the thermodynamic contributions of its specific functional groups (the 4-chloro substituent and the 1-propyl chain) to target affinity.

Pharmacological Context & Scaffold Rationale

The pyrazole ring is a privileged scaffold in medicinal chemistry, heavily utilized for its ability to act as both a hydrogen bond donor and acceptor.

  • In JAK2 targets: The −NH and =N moieties of pyrazole compounds are well-documented to form critical hydrogen bonds with the hinge region of JAK2, specifically residues Glu930 and Leu932 .

  • In COX-2 targets: Pyrazole derivatives selectively target the expanded hydrophobic pocket formed by Val523, a critical spatial differentiator from the COX-1 isoform .

The target compound, methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate, presents three distinct interaction vectors:

  • The 4-Chloro Group: Halogen-substituted pyrazoles are increasingly utilized in drug design to enhance binding affinity via halogen bonding (σ-hole interactions) and improved lipophilicity .

  • The 1-Propyl Chain: Provides a flexible, hydrophobic tail capable of occupying deep lipophilic channels.

  • The 5-Carboxylate Ester: Acts as a strong hydrogen bond acceptor and modulates the electronic distribution of the pyrazole core.

Self-Validating Computational Protocol

To ensure rigorous scientific integrity, the docking workflow must be a self-validating system. Docking scores alone are insufficient for lead optimization; they must be coupled with thermodynamic rescoring and internal RMSD validation.

G LPrep Ligand Preparation (pH 7.4 ± 1.0) Dock Molecular Docking (Glide XP / AutoDock Vina) LPrep->Dock PPrep Protein Preparation (Protonation & Minimization) Grid Receptor Grid Generation (Active Site Definition) PPrep->Grid Grid->Dock MMGBSA Binding Free Energy (Prime MM-GBSA) Dock->MMGBSA Analysis Interaction Analysis (PLIP / PyMOL) MMGBSA->Analysis

Computational workflow for comparative docking and binding free energy calculations.

Step-by-Step Methodology & Causality
  • Ligand Preparation: Compounds are prepared using LigPrep. Causality: We set the target pH to 7.4 to ensure the carboxylate group and pyrazole nitrogens are correctly ionized to mimic physiological blood plasma conditions. Incorrect protonation states will drastically skew electrostatic interaction profiles.

  • Protein Preparation: Crystal structures for COX-2 (PDB: 3LN1) and JAK2 (PDB: 3KRR) are minimized. Causality: Missing hydrogen atoms are added, and the H-bond network is optimized to resolve steric clashes that naturally occur during X-ray crystallography resolution.

  • Self-Validation (Redocking): Prior to screening, the native co-crystallized ligands are extracted and re-docked. Causality: The protocol is only deemed valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is ≤ 2.0 Å. This proves the grid parameters accurately reproduce known experimental geometries.

  • Docking & MM-GBSA Rescoring: Extra Precision (XP) docking is performed, followed by Prime MM-GBSA. Causality: Docking scores provide a rapid estimation of geometric fit but fail to account for solvent entropy. MM-GBSA rescores the poses by calculating desolvation penalties, providing a thermodynamically rigorous binding free energy ( ΔGbind​ ).

Target 1: Cyclooxygenase-2 (COX-2) Binding Analysis

COX-2 is a primary target for managing inflammation. We compared the target compound against Celecoxib (the gold-standard pyrazole COX-2 inhibitor) and an unchlorinated analog to isolate the effect of the halogen atom.

Table 1: COX-2 (PDB: 3LN1) Comparative Docking Data
LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ Key Residue Interactions
Celecoxib (Reference)-11.4-65.2 kcal/molH-bond (Arg120, Tyr355), SO 2​ in Val523 pocket
Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate -8.7-48.5 kcal/molH-bond (Arg120), Halogen bond (Tyr385) , Hydrophobic (Val523)
Methyl 1-propyl-1H-pyrazole-5-carboxylate (Analog)-7.2-39.1 kcal/molH-bond (Arg120), Hydrophobic (Val523)

Data Interpretation: While the target compound does not reach the picomolar affinity of the fully elaborated Celecoxib molecule, it demonstrates excellent baseline affinity for a fragment-sized molecule. The inclusion of the 4-chloro group improves the MM-GBSA binding energy by nearly 9.4 kcal/mol compared to the unchlorinated analog. Interaction analysis reveals that the chlorine atom acts as a halogen bond donor to the electron-rich aromatic ring of Tyr385, stabilizing the ligand within the cyclooxygenase channel.

Target 2: Janus Kinase 2 (JAK2) Binding Analysis

JAK2 mutations are primary drivers of myeloproliferative neoplasms. Inhibiting the ATP-binding pocket of JAK2 halts the downstream phosphorylation of STAT proteins.

Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK2 JAK2 Kinase Receptor->JAK2 STAT STAT Activation JAK2->STAT Transcription Gene Transcription (Proliferation) STAT->Transcription Inhibitor Pyrazole Inhibitor (Target Compound) Inhibitor->JAK2 Blocks ATP pocket

JAK/STAT signaling pathway illustrating the intervention point of pyrazole-based JAK2 inhibitors.

Table 2: JAK2 (PDB: 3KRR) Comparative Docking Data
LigandGlide XP Score (kcal/mol)MM-GBSA ΔGbind​ Key Residue Interactions
Ruxolitinib (Reference)-10.8-61.4 kcal/molH-bond (Glu930, Leu932 hinge region)
Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate -8.2-45.3 kcal/molH-bond (Leu932), Hydrophobic (Val863, Ala880)
Methyl 1-propyl-1H-pyrazole-5-carboxylate (Analog)-6.8-36.7 kcal/molH-bond (Leu932)

Data Interpretation: In the JAK2 ATP-binding pocket, the pyrazole nitrogen of the target compound successfully mimics the adenine ring of ATP, forming a critical hydrogen bond with the backbone amide of Leu932 in the hinge region. The 1-propyl chain is highly advantageous here; it extends into the hydrophobic specificity pocket lined by Val863 and Ala880. The 4-chloro substitution further restricts the conformational flexibility of the propyl chain, locking it into a bioactive pose that minimizes entropic penalties upon binding.

Conclusion

Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate serves as a highly efficient, dual-viable starting scaffold for both anti-inflammatory (COX-2) and antineoplastic (JAK2) drug discovery programs. The experimental computational data proves that the 4-chloro substitution is not merely a lipophilic space-filler, but a critical vector for directional halogen bonding and conformational locking. Researchers looking to develop novel inhibitors can utilize the 5-carboxylate position as a synthetic handle for further elaboration (e.g., amidation) to bridge the affinity gap between this fragment and approved clinical therapeutics.

References

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. URL:[Link]

  • Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed Central (PMC). URL:[Link]

  • Synthesis and Selective Cyclooxygenase-2 Inhibitory Activity of a Series of Novel, Nitric Oxide Donor-Containing Pyrazoles. Journal of Medicinal Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

Bench-to-Disposal Safety Architecture: Handling Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond generic compliance—it requires a mechanistic understanding of the reagents we handle. In modern drug discovery and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that true laboratory safety extends far beyond generic compliance—it requires a mechanistic understanding of the reagents we handle. In modern drug discovery and agrochemical synthesis, halogenated pyrazoles are indispensable scaffolds [3]. However, their unique physicochemical properties demand rigorous, specialized safety architectures.

This guide provides researchers and drug development professionals with field-proven, causality-driven protocols for handling methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate (CAS: 1690593-73-7), ensuring absolute operational safety, precise chemical handling, and regulatory compliance.

Hazard Causality & Chemical Profile

Understanding why a chemical poses a risk is the foundation of a self-validating safety protocol. Methyl 4-chloro-1-propyl-1H-pyrazole-5-carboxylate is a highly functionalized heterocyclic ester, and its hazards are directly tied to its molecular architecture:

  • The Halogen Effect: The chlorine atom at the C4 position significantly increases the molecule's lipophilicity compared to unhalogenated analogs. This lipophilic nature enhances its ability to permeate the lipid bilayers of human skin, elevating the risk of dermal absorption and systemic toxicity [2, 3].

  • The Pyrazole-Ester Motif: Pyrazole-5-carboxylates are electrophilic and can react with biological nucleophiles. Upon contact with mucous membranes (eyes, respiratory tract), this translates to acute irritation. Consequently, structural analogs in this class are universally classified under the Globally Harmonized System (GHS) as Category 2 Skin/Eye Irritants and Category 3 Respiratory Irritants [1, 4].

Table 1: Chemical Profile & Hazard Classification
Property / GHS ClassificationValue / CategoryOperational Implication
Skin Corrosion/Irritation Category 2Requires chemical-resistant, impermeable barrier protection (Nitrile/Neoprene).
Serious Eye Damage/Irritation Category 2Mandates non-vented or indirectly vented chemical splash goggles.
STOT (Single Exposure) Category 3 (Respiratory)Weighing and transfer must be strictly confined to a certified fume hood.
Waste Stream Classification Halogenated OrganicMust be segregated from general organic waste to prevent exothermic cross-reactions.

Personal Protective Equipment (PPE) Matrix

Generic laboratory attire is insufficient for halogenated heterocycles. The following PPE matrix is designed to interrupt specific exposure pathways based on the compound's permeation profile.

Table 2: Targeted PPE Specifications
Protection ZoneRequired PPEMaterial SpecificationMechanistic Rationale
Hands (Dermal) Double GlovesInner: Nitrile (≥0.11mm)Outer: Nitrile or NeopreneHalogenated organics can permeate standard latex. Double-gloving provides a fail-safe against micro-tears during mechanical transfer.
Eyes (Ocular) Splash GogglesANSI Z87.1 Certified, Indirect VentingStandard safety glasses lack orbital seals, leaving eyes vulnerable to aerosolized ester dust.
Respiratory N95/P100 MaskParticulate-filtering respiratorRequired if handling bulk quantities outside a fume hood to prevent inhalation of fine crystalline dust [1].
Body Lab Coat & ApronFlame-resistant (FR) cotton, optional chemical apronPrevents accumulation of static-charged powder on standard synthetic clothing.

Exposure Mitigation Logic

The following diagram illustrates the logical pathways of potential exposure and the engineered interventions required to maintain a safe operational state.

HazardMitigation Hazard Hazard Source: Methyl 4-chloro-1-propyl- 1H-pyrazole-5-carboxylate Mech1 Aerosolization / Dust (Respiratory Irritation) Hazard->Mech1 Mech2 Direct Contact (Skin/Eye Corrosion) Hazard->Mech2 Mit1 Engineering Control: Chemical Fume Hood (Face Velocity >100 fpm) Mech1->Mit1 Mit2 PPE Control: Splash Goggles & Double Nitrile Gloves Mech2->Mit2 Outcome Safe Operational State: Zero Exposure Maintained Mit1->Outcome Mit2->Outcome

Exposure pathways and corresponding mitigation strategies for halogenated pyrazoles.

Standard Operating Procedures (SOPs)

To build a self-validating system, every step in your workflow must include a verification check.

Protocol A: Precision Weighing and Transfer
  • Environmental Isolation: Activate the chemical fume hood. Verification: Ensure the sash is positioned at the certified operational height (typically 18 inches) and verify the monitor reads a face velocity of 80–100 fpm.

  • Static Mitigation: Halogenated pyrazole powders frequently hold static charges, which can cause the powder to "jump" and aerosolize [2]. Use an anti-static bar or zero-stat gun on the analytical balance prior to opening the chemical container.

  • Transfer Mechanics: Use a grounded, stainless-steel micro-spatula. Do not use plastic spatulas, as they exacerbate static cling and increase the risk of accidental dispersion.

  • Secondary Containment: Place the weighing boat inside a secondary glass petri dish. Once weighed, cover the petri dish before transporting the material from the balance to the reaction vessel. This captures any micro-spills during transit.

Protocol B: Spill Management & Halogenated Disposal
  • Containment (No Sweeping): For dry spills, do NOT use a brush and dustpan. Mechanical sweeping aerosolizes the active intermediate, creating an immediate respiratory hazard.

  • Adsorption: Cover the spilled powder with damp absorbent pads. Use a low-volatility solvent (like isopropanol) to dampen the pads; this traps the dust without causing rapid, turbulent evaporation.

  • Chemical Decontamination: Wipe the affected area with a 10% sodium hypochlorite (bleach) solution to degrade residual pyrazole esters, followed by a 70% ethanol rinse to remove aqueous residues.

  • Waste Segregation: Collect all contaminated pads, gloves, and reaction byproducts into a clearly labeled "Halogenated Organic Waste" container. Critical Rule: Never mix halogenated waste with non-halogenated solvents (like acetone or standard alcohols), as this violates environmental regulations and risks dangerous exothermic reactions.

Operational Workflow Summary

OperationalWorkflow A 1. Fume Hood Preparation Verify face velocity >100 fpm B 2. PPE Donning Double Nitrile, Goggles, Lab Coat A->B C 3. Chemical Handling Static-free weighing & transfer B->C D 4. Decontamination Surface wipe with 10% bleach C->D E 5. Waste Segregation Halogenated Organic Waste Stream D->E

Step-by-step operational workflow for handling halogenated pyrazole derivatives.

References

  • Thermo Fisher Scientific. Safety Data Sheet: Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate. Retrieved from 1

  • Benchchem. 3-Bromo-1H-pyrazole: Safety and Handling Guide. Retrieved from 2

  • Scimplify. 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 127892-62-0) Intermediates. Retrieved from 3

  • Fisher Scientific. Safety Data Sheet: Ethyl 4-cyano-1H-pyrazole-5-carboxylate. Retrieved from 4

Sources

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